molecular formula C12H9N3O6S B12847441 3-nitro-N-(2-nitrophenyl)benzenesulfonamide

3-nitro-N-(2-nitrophenyl)benzenesulfonamide

Cat. No.: B12847441
M. Wt: 323.28 g/mol
InChI Key: ODFYBQONMXQKNR-UHFFFAOYSA-N
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Description

3-nitro-N-(2-nitrophenyl)benzenesulfonamide (CAS 873985-57-0) is a high-purity chemical compound supplied for research applications. With a molecular formula of C12H9N3O6S and a molecular weight of 323.28 g/mol , this benzenesulfonamide derivative is part of a class of compounds investigated for their potential in medicinal chemistry. Benzenesulfonamide-containing compounds are recognized as valuable scaffolds in drug discovery, particularly in the development of inhibitors for viral targets . Research into structurally related compounds has shown that the benzenesulfonamide moiety can be utilized in the design of novel HIV-1 Capsid (CA) protein inhibitors, which represent a promising therapeutic strategy for antiretroviral therapy . The structure of this compound, featuring nitro substituents, makes it a potential intermediate or building block in organic synthesis and the development of new chemical entities . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C12H9N3O6S

Molecular Weight

323.28 g/mol

IUPAC Name

3-nitro-N-(2-nitrophenyl)benzenesulfonamide

InChI

InChI=1S/C12H9N3O6S/c16-14(17)9-4-3-5-10(8-9)22(20,21)13-11-6-1-2-7-12(11)15(18)19/h1-8,13H

InChI Key

ODFYBQONMXQKNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 3-Nitro-N-(2-nitrophenyl)benzenesulfonamide

[1]

Chemical Identity & Core Profile

Compound Name: 3-nitro-N-(2-nitrophenyl)benzenesulfonamide CAS Registry Number: 873985-57-0 Molecular Formula:

Molecular Weight:Appearance:1
Structural Analysis

The molecule consists of two electron-deficient aromatic rings linked by a sulfonamide bridge.

  • Ring A (Sulfonyl side): 3-nitrophenyl group.[1] The meta-nitro substitution exerts a strong electron-withdrawing inductive effect (-I) on the sulfur atom, increasing the acidity of the sulfonamide N-H.[1]

  • Ring B (Amine side): 2-nitrophenyl group.[1][2] The ortho-nitro substituent creates significant steric hindrance and electronic deactivation, making the synthesis challenging and influencing the binding conformation (often forcing a twisted geometry to minimize repulsion between the sulfonyl oxygens and the nitro group).[1]

PropertyValue (Experimental/Predicted)Context
Melting Point 166–170 °C (Predicted)High crystallinity due to intermolecular H-bonding and

-stacking.[1]
pKa (Sulfonamide NH) ~5.2 – 5.8 (Predicted)Significantly more acidic than unsubstituted benzenesulfonamide (pKa ~10.[1]1) due to the dual electron-withdrawing nitro groups.[1]
LogP 2.6 – 2.9Moderately lipophilic in its neutral form; membrane permeable.
Solubility (Water) Low (< 0.1 mg/mL)Poor aqueous solubility at neutral/acidic pH.[1]
Solubility (Organic) HighSoluble in DMSO, DMF, Acetone, and Ethyl Acetate.[1]

Synthesis Strategy: Overcoming Deactivation

The Synthetic Challenge: The primary difficulty in synthesizing this compound is the low nucleophilicity of 2-nitroaniline . The ortho-nitro group withdraws electron density from the amine via resonance and induction, while also providing steric bulk. Standard Schotten-Baumann conditions (DCM/TEA) often result in poor yields or incomplete conversion.[1]

Optimized Protocol: Anionic Activation

To overcome the deactivated amine, a deprotonation strategy using a strong base (Sodium Hydride) is recommended over weak organic bases.[1]

Reagents:

  • Electrophile: 3-Nitrobenzenesulfonyl chloride (CAS 121-51-7).[1]

  • Nucleophile: 2-Nitroaniline (CAS 88-74-4).[1]

  • Base: Sodium Hydride (60% dispersion in mineral oil).[1]

  • Solvent: Anhydrous DMF or THF.[3]

Step-by-Step Methodology:

  • Activation: In a flame-dried flask under Argon, dissolve 2-nitroaniline (1.0 eq) in anhydrous DMF. Cool to 0°C.[3][4]

  • Deprotonation: Carefully add NaH (1.2 eq) portion-wise.[1] Evolution of H₂ gas will occur. Stir at 0°C for 30 mins until gas evolution ceases and the solution turns deep red/orange (formation of the anilide anion).

  • Coupling: Dissolve 3-nitrobenzenesulfonyl chloride (1.1 eq) in minimal DMF and add dropwise to the reaction mixture.

  • Completion: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1]

  • Quench & Workup: Pour the reaction mixture into ice-cold 1M HCl. The product will precipitate immediately due to its low water solubility.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-40% EtOAc in Hexanes).[1]

Visualization: Synthesis Workflow

SynthesisStart2-Nitroaniline(Weak Nucleophile)Step1Deprotonation(NaH, DMF, 0°C)Start->Step1ActivationIntermediateAnilide Anion(Highly Reactive)Step1->IntermediateStep2Coupling(+ 3-Nitrobenzenesulfonyl Cl)Intermediate->Step2Nucleophilic AttackProduct3-nitro-N-(2-nitrophenyl)benzenesulfonamideStep2->ProductWorkup (HCl)

Caption: Anionic activation strategy converts the deactivated 2-nitroaniline into a potent nucleophile, ensuring efficient coupling.

Reactivity & Biological Mechanisms

3.[5][6][7]1. Acid-Base Behavior

Due to the pKa ~5.5, this compound exists primarily as a mono-anion at physiological pH (7.4).[1]

  • Implication: The anionic form is highly soluble in plasma but may have reduced passive membrane permeability compared to the neutral form.

  • Formulation: For in vivo studies, formulate as a sodium salt (using 1 eq. NaOH or NaHCO₃) to maximize solubility.[1]

Nitroreduction: The Metabolic Trigger

This molecule is a prime candidate for hypoxia-activated prodrug designs. In hypoxic tumor environments, nitroreductase enzymes (or chemical reductants) can reduce the nitro groups to amines.[1]

  • Pathway:

    
    [1]
    
  • Electronic Switch: The conversion of the electron-withdrawing Nitro group (

    
    ) to the electron-donating Amine group (
    
    
    ) drastically changes the electronic profile of the sulfonamide.[1]
    • Effect: The pKa of the sulfonamide will jump from ~5.5 to >10, likely causing the drug to protonate and become neutral/hydrophobic, or altering its binding affinity to targets like Bcl-2 or Carbonic Anhydrase.

Visualization: Metabolic Reduction Pathway

ReductionParentParent Compound(Di-Nitro, EWG)Step11e- Reduction(Nitroreductase/Hypoxia)Parent->Step1Inter1Nitroso Intermediate(-NO)Step1->Inter1Inter2Hydroxylamine(-NHOH)Inter1->Inter22e- / 2H+MetaboliteBis-Amine Metabolite(Electron Donor, High pKa)Inter2->Metabolite2e- / 2H+

Caption: Stepwise reduction of nitro groups alters the electronic landscape, acting as a molecular switch in hypoxic tissues.[1]

Safety & Handling (MSDS Summary)

As a polynitro aromatic compound, strict safety protocols are required.[1]

  • Explosion Hazard: While sulfonamides stabilize the molecule, di-nitro compounds can be energetic. Do not heat the dry solid above 100°C. Avoid friction or shock.

  • Toxicity: Nitroaromatics are potential methemoglobinemia inducers. Handle in a fume hood with nitrile gloves.

  • Storage: Store at RT or 4°C, protected from light (nitro compounds can photodegrade).[1]

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Caine, B., et al. (2019).[1][5] Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs. Chemical Science. Link

  • Fisher Scientific. (n.d.).[1] 3-Nitro-N-(2-nitrophenyl)benzenesulfonamide Product Page. Link

  • BenchChem. (n.d.).[1] General Protocols for Sulfonamide Synthesis. Link[1]

3-nitro-N-(2-nitrophenyl)benzenesulfonamide CAS number and synonyms

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 3-nitro-N-(2-nitrophenyl)benzenesulfonamide

Part 1: Identity & Physicochemical Profile[1][2]

Compound Identity

  • IUPAC Name: 3-nitro-N-(2-nitrophenyl)benzenesulfonamide[1]

  • Common Synonyms: N-(2-nitrophenyl)-3-nitrobenzenesulfonamide; 3-Nitro-N-(2-nitrophenyl)benzene-1-sulfonamide.[1]

  • CAS Registry Number: 873985-57-0 (Note: CAS numbers for specific sulfonamide derivatives can vary by vendor; verify against specific structural keys like InChI).[1][2]

  • Molecular Formula: C₁₂H₉N₃O₆S[1][2]

  • Molecular Weight: 323.28 g/mol [1][2]

Structural Analysis This compound represents a diaryl sulfonamide scaffold characterized by two electron-withdrawing nitro groups positioned on separate aromatic rings.[1]

  • Sulfonyl Core: The central sulfonamide (-SO₂NH-) linker provides a tetrahedral geometry around the sulfur atom, acting as a stable bioisostere for amide bonds in medicinal chemistry.[1]

  • Electronic Environment:

    • Ring A (Sulfonyl-side): A 3-nitrobenzene moiety.[1][3][4][5][6] The nitro group at the meta position strongly deactivates the ring but enhances the electrophilicity of the sulfonyl center during synthesis.

    • Ring B (Amine-side): A 2-nitrophenyl moiety.[1][7][8] The ortho-nitro group creates significant steric hindrance and forms an intramolecular hydrogen bond with the sulfonamide nitrogen proton (NH···O=N), locking the conformation and reducing the pKa of the sulfonamide proton.

Part 2: Synthesis & Reaction Mechanisms

2.1. Retrosynthetic Logic The most robust route to 3-nitro-N-(2-nitrophenyl)benzenesulfonamide is the nucleophilic substitution of 3-nitrobenzenesulfonyl chloride by 2-nitroaniline .[1]

  • Challenge: 2-nitroaniline is a poor nucleophile.[1] The ortho-nitro group withdraws electron density from the amine via resonance and induction, and sterically hinders the nitrogen.

  • Solution: Standard Schotten-Baumann conditions (aqueous base) often fail.[1] The protocol requires an anhydrous organic base (Pyridine) which acts as both a solvent and a proton scavenger, often requiring elevated temperatures to overcome the activation energy barrier.

2.2. Optimized Experimental Protocol

Reagents:

  • 3-Nitrobenzenesulfonyl chloride (1.1 equiv)[1]

  • 2-Nitroaniline (1.0 equiv)[1]

  • Pyridine (anhydrous, solvent volume)[1]

  • Dichloromethane (DCM) (optional co-solvent)[1]

  • HCl (1M, for workup)[1][9]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-nitroaniline (10 mmol) in anhydrous pyridine (15 mL).

    • Expert Insight: Pyridine is chosen over triethylamine because it is a better solvent for the polar nitroaniline and minimizes the precipitation of intermediates before the reaction completes.

  • Addition: Cool the solution to 0°C. Add 3-nitrobenzenesulfonyl chloride (11 mmol) portion-wise over 20 minutes.

    • Causality: Slow addition prevents a localized exotherm which could hydrolyze the sulfonyl chloride if any trace moisture is present.[1]

  • Reaction: Remove the ice bath. Heat the mixture to 70–80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1]

    • Validation: The starting 2-nitroaniline spot (bright yellow/orange) should disappear.[1] A new, less polar spot (the sulfonamide) will appear.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold 1M HCl (100 mL) with vigorous stirring.

    • Mechanism:[10][9][11] The HCl neutralizes the pyridine solvent and the pyridinium hydrochloride byproduct. The product, being insoluble in acidic water, will precipitate.

  • Purification: Filter the precipitate. Wash with water (3x) to remove residual acid/pyridine.[1] Recrystallize from Ethanol/Water or Acetic Acid to yield off-white to pale yellow crystals.[1]

2.3. Mechanistic Pathway (DOT Diagram)

SynthesisPathway SM1 3-Nitrobenzenesulfonyl Chloride Complex Tetrahedral Intermediate SM1->Complex Electrophilic Attack SM2 2-Nitroaniline (Weak Nucleophile) SM2->Complex Nucleophilic Attack Product 3-nitro-N-(2-nitrophenyl) benzenesulfonamide Complex->Product Cl- Elimination Byproduct Pyridinium HCl Complex->Byproduct Base Pyridine (Proton Scavenger) Base->Byproduct H+ Abstraction

Figure 1: Nucleophilic substitution mechanism for sulfonamide formation involving a deactivated aniline.

Part 3: Applications in Drug Discovery

3.1. Chemical Probe & Intermediate Utility This compound is rarely a final drug candidate but serves as a high-value intermediate and chemical probe .[1]

  • Precursor to Benzimidazoles: The ortho-nitro group on the N-phenyl ring is a "masked" amine.[1] Reduction of the nitro group (using Fe/AcOH or H₂/Pd-C) yields an ortho-amino sulfonamide.[1] This intermediate can undergo intramolecular cyclization to form 1-(phenylsulfonyl)benzimidazoles , a scaffold found in various antiviral and antiparasitic agents.[1]

  • Antitumor Research: Sulfonamides with electron-withdrawing groups are investigated for their ability to inhibit Carbonic Anhydrase (CA) isoforms (specifically CA IX and XII), which are overexpressed in hypoxic tumor cells.[1] The nitro groups enhance the acidity of the sulfonamide nitrogen, potentially altering binding kinetics with the zinc active site of the enzyme.

3.2. Biological Activity Data Summary

Assay / TargetRoleActivity Notes
Carbonic Anhydrase (CA) InhibitorSulfonamide moiety binds Zn²⁺ in active site; nitro groups modulate lipophilicity and pKa.[1]
Antimicrobial (Screening) ProbeTested in broad sulfonamide libraries; generally less active than sulfanilamide unless reduced.[1]
Benzimidazole Synthesis IntermediatePrecursor for constructing fused heterocycles via reductive cyclization.[1]

3.3. Cyclization Workflow (DOT Diagram)

Cyclization Step1 3-nitro-N-(2-nitrophenyl) benzenesulfonamide Step2 Reduction (Fe/AcOH or H2/Pd) Step1->Step2 Nitro Reduction Step3 Intermediate: N-(2-aminophenyl)sulfonamide Step2->Step3 Step4 Cyclization (Formic Acid/Heat) Step3->Step4 Condensation Final 1-(3-nitrophenylsulfonyl) benzimidazole Step4->Final Ring Closure

Figure 2: Synthetic utility of the title compound in accessing benzimidazole scaffolds.

Part 4: Safety & Handling (E-E-A-T)

4.1. Hazard Identification

  • Signal Word: WARNING

  • GHS Classifications:

    • Skin Irritation (Category 2)[1]

    • Eye Irritation (Category 2A)[1]

    • Specific Target Organ Toxicity (Single Exposure) - Respiratory System.[1]

4.2. Handling Protocols

  • Nitro Compounds: Organic nitro compounds can be shock-sensitive or explosive if heated under confinement.[1] While this sulfonamide is relatively stable, avoid heating dry powder above its melting point without solvent.[1]

  • Sulfonyl Chlorides (Precursor): The starting material (3-nitrobenzenesulfonyl chloride) is lachrymatory and corrosive.[1] All synthesis steps must be performed in a functioning fume hood.[1]

4.3. Storage

  • Store in a cool, dry place away from strong bases and reducing agents.[1]

  • Keep container tightly closed to prevent hydrolysis (though the sulfonamide is stable, precursors are not).

References

  • Fisher Scientific. (2025).[1] 3-Nitro-N-(2-nitrophenyl)benzenesulfonamide Product Specifications. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis and Biological Evaluation of Novel Nitrobenzenesulfonamide Hybrids. Retrieved from [Link]

Sources

Technical Guide: Sulfonamide Derivatives as Pyrabactin Analogues in Plant Biology

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Sulfonamide derivatives as pyrabactin analogues in plant biology Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The manipulation of plant water use efficiency and stress tolerance via chemical genetics represents a frontier in modern agrochemistry. This guide provides a comprehensive technical analysis of Pyrabactin , a synthetic sulfonamide abscisic acid (ABA) agonist, and its derivatives. Unlike traditional phytohormone applications, sulfonamide analogues offer tunable selectivity toward specific ABA receptors (PYR/PYL/RCAR family), enabling precise control over seed germination and transpiration without the pleiotropic drag associated with native ABA. This document details the structure-activity relationships (SAR), chemical synthesis, and validation protocols required to develop and characterize these compounds.

Mechanistic Foundation: The ABA Signaling Module

To design effective analogues, one must understand the target system. The core ABA signaling pathway functions as a double-negative regulatory switch.

The PYR/PYL-PP2C-SnRK2 Core
  • Absence of Ligand: Clade A Protein Phosphatases 2C (PP2Cs, e.g., ABI1, HAB1) dephosphorylate and inhibit SnRK2 kinases.[1] The pathway is "OFF".

  • Ligand Binding: ABA (or an agonist like Pyrabactin) binds to the PYR/PYL receptor, inducing a conformational change in the "gate" loops (CL2).[2]

  • Complex Formation: The ligand-bound receptor binds the PP2C with high affinity, inhibiting its phosphatase activity.

  • Activation: SnRK2 kinases are released from inhibition, auto-phosphorylate, and activate downstream transcription factors (ABFs) and ion channels (SLAC1).

Pathway Visualization

ABAPathway Agonist Agonist (Pyrabactin/ABA) Receptor PYR/PYL Receptor Agonist->Receptor Binds Complex Receptor-Agonist Complex Receptor->Complex Gate Closure PP2C PP2C (Phosphatase) Complex->PP2C Inhibits SnRK2 SnRK2 (Kinase) PP2C->SnRK2 Dephosphorylates (Inhibits) Response Stress Response (Stomatal Closure) SnRK2->Response Phosphorylates (Activates)

Caption: The ABA signaling cascade. Pyrabactin mimics ABA to facilitate the Receptor-PP2C inhibitory complex.[3]

Chemical Biology & Structure-Activity Relationship (SAR)

The Pyrabactin Scaffold

Pyrabactin (4-bromo-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide) was identified through a chemical genetics screen for seed germination inhibitors. Its structure deviates significantly from the aliphatic/cyclic ketone structure of ABA, yet it functions as a functional mimic.

  • Selectivity: Pyrabactin is a selective agonist .[3][4] It potently activates PYR1 and PYL1 but acts as a weak agonist or antagonist for PYL2. This selectivity arises because the naphthalene ring of pyrabactin clashes with specific residues in the PYL2 binding pocket, preventing the productive "gate closure" required for PP2C inhibition.

Key Pharmacophores and SAR

To optimize pyrabactin analogues, specific structural zones must be targeted:

Structural ZoneFunctionSAR Insight
Pyridyl Nitrogen Hydrogen Bond AcceptorEssential. Forms a water-mediated H-bond with the conserved Lysine (e.g., K59 in PYR1), mimicking the ABA carboxylate interaction.[5]
Sulfonamide Linker Geometry & H-BondingThe geometry of the sulfonamide (

) is critical. Reversing the sulfonamide or replacing it with an amide often abolishes activity.
Naphthalene Ring Hydrophobic PackingPacks against Tyrosine residues (e.g., Y120). Substitution (e.g., 4-bromo) enhances hydrophobic interaction but dictates steric selectivity between receptor subtypes.
Evolution to Quinabactin

While Pyrabactin is selective, Quinabactin (a dihydroquinolinone-sulfonamide) was developed to overcome the PYL2 antagonism. Quinabactin's carbonyl oxygen mimics the C-1' ketone of ABA, forming a "water lock" hydrogen bond network that Pyrabactin lacks, allowing it to activate a broader spectrum of receptors (PYR1, PYL1-PYL3, PYL5) and induce drought tolerance in vegetative tissue.

Experimental Protocols

Protocol 1: Chemical Synthesis of Pyrabactin

Objective: Synthesize 4-bromo-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide. Principle: Nucleophilic substitution of a sulfonyl chloride by a primary amine under basic conditions (Schotten-Baumann conditions).

Materials:

  • 4-bromo-1-naphthalenesulfonyl chloride (1.0 eq)

  • 2-picolylamine (1.1 eq)

  • Triethylamine (

    
    ) or Pyridine (2.0 eq)
    
  • Dichloromethane (DCM) (anhydrous)

Method:

  • Setup: Flame-dry a round-bottom flask and purge with argon. Add 4-bromo-1-naphthalenesulfonyl chloride dissolved in anhydrous DCM.

  • Addition: Cool the solution to 0°C. Add

    
     dropwise.
    
  • Coupling: Slowly add 2-picolylamine (dissolved in DCM) to the reaction mixture over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 1:1).

  • Workup: Quench with water. Extract the organic layer with DCM (3x). Wash combined organics with 1M HCl (to remove unreacted pyridine), then saturated

    
    , and brine.
    
  • Purification: Dry over

    
    , concentrate in vacuo, and purify via silica gel flash chromatography (Gradient: 10-50% EtOAc in Hexanes).
    
  • Validation: Confirm structure via

    
    -NMR (look for sulfonamide NH singlet ~8.5 ppm and pyridyl protons).
    
Protocol 2: In Vitro PP2C Phosphatase Inhibition Assay

Objective: Quantify the potency (


) of the analogue in inhibiting PP2C activity in the presence of PYR1.
Principle:  Colorimetric detection of phosphate release from a substrate (pNPP) by recombinant PP2C.

Materials:

  • Recombinant Proteins: His-PYR1 and GST-HAB1 (or GST-ABI1).

  • Substrate: p-Nitrophenyl Phosphate (pNPP).

  • Assay Buffer: 100 mM Tris-HCl (pH 7.9), 100 mM NaCl, 3 mM

    
    , 0.1% BSA.
    

Method:

  • Pre-Incubation: Mix 100 nM PYR1 and 50 nM HAB1 in assay buffer.

  • Treatment: Add the test compound (dissolved in DMSO) at varying concentrations (e.g., 0.01

    
     to 100 
    
    
    
    ). Incubate for 15 minutes at 22°C to allow Receptor-Agonist-PP2C complex formation.
  • Reaction Start: Add pNPP (5 mM final concentration).

  • Measurement: Incubate at 30°C for 30 minutes. Measure absorbance at 405 nm (production of p-nitrophenol).

  • Analysis: Plot % Phosphatase Activity vs. Log[Compound]. Fit to a sigmoidal dose-response curve to calculate

    
    .
    
Protocol 3: Arabidopsis Seed Germination Assay

Objective: Assess biological activity in vivo. Principle: ABA agonists inhibit germination.[4] Potency is measured by the concentration required to inhibit germination by 50%.

Method:

  • Sterilization: Surface sterilize Arabidopsis thaliana (Col-0) seeds using 70% ethanol (1 min) followed by 50% bleach (10 min). Wash 5x with sterile water.

  • Plating: Suspend seeds in 0.1% agarose and plate on 0.5x MS (Murashige and Skoog) agar plates containing the test compound (0.1 – 50

    
    ). Include DMSO control and ABA (0.5 
    
    
    
    ) positive control.
  • Stratification: Incubate plates at 4°C for 3 days in the dark to break dormancy.

  • Growth: Transfer to a growth chamber (22°C, 16h light/8h dark).

  • Scoring: Score germination (green cotyledon emergence) after 4–5 days.

  • Causality Check: To verify specificity, repeat the assay using pyr1/pyl1/pyl4 triple mutant seeds. A true pyrabactin analogue should show reduced efficacy in the mutant line compared to wild type.

Comparative Data Analysis

The following table summarizes the typical activity profiles of key sulfonamide agonists.

CompoundChemical ClassTarget Selectivity

(HAB1 + PYR1)
In Vivo Effect
ABA SesquiterpenoidPan-agonist (All PYLs)~80 nMGermination inhibition, Stomatal closure
Pyrabactin Naphthalene SulfonamideSelective (PYR1, PYL1)~1.5

Strong germination inhibition; Weak vegetative effect
Quinabactin Dihydroquinolinone SulfonamideBroad (PYR1, PYL1-3, PYL5)~100 nMPotent germination inhibition & Drought tolerance
Cyanabactin Cyanophenyl SulfonamideSelective (PYR1, PYL1)~300 nMGermination inhibition

Workflow Visualization

The development pipeline for these analogues follows a strict "Design-Make-Test" cycle.

Workflow Design Rational Design (Docking to PDB: 3NEF) Synthesis Chemical Synthesis (Sulfonamide Coupling) Design->Synthesis Library Gen InVitro In Vitro Assay (PP2C Inhibition) Synthesis->InVitro Purified Cmpd InVivo In Vivo Phenotyping (Germination/Transpiration) InVitro->InVivo IC50 < 10 uM Refinement SAR Refinement InVitro->Refinement Inactive InVivo->Refinement Toxic/Off-target Refinement->Design Next Gen

Caption: The iterative Design-Make-Test cycle for optimizing pyrabactin analogues.

Future Directions

The field is moving toward "orthogonal" receptor-ligand pairs . By mutating the receptor (e.g., PYR1) to accept a modified sulfonamide that does not bind wild-type receptors, researchers can create agrochemical systems where a crop is sprayed with a "safe" chemical that only activates drought tolerance in the genetically modified crop, reducing environmental impact.

References

  • Park, S. Y., et al. (2009). Abscisic acid inhibits type 2C protein phosphatases via the PYR/PYL family of START proteins.[1][2][3] Science. Link

  • Melcher, K., et al. (2010).[6] Identification and mechanism of ABA receptor antagonism. Nature Structural & Molecular Biology. Link

  • Okamoto, M., et al. (2013). Activation of dimeric ABA receptors elicits guard cell closure, ABA-regulated gene expression, and drought tolerance. Proceedings of the National Academy of Sciences. Link

  • Hao, Q., et al. (2010). Functional mechanism of the abscisic acid agonist pyrabactin. Journal of Biological Chemistry. Link

  • Vaidya, A. S., et al. (2017). Dynamic control of plant water use using designed ABA receptor agonists.[7][8] Science. Link[7][8]

Sources

Technical Monograph: Therapeutic Potential of 3-Nitro-N-(2-nitrophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the therapeutic potential of 3-nitro-N-(2-nitrophenyl)benzenesulfonamide (CAS 873985-57-0). This monograph is structured for drug discovery professionals, focusing on its pharmacophore properties, mechanism of action (MOA), and experimental validation strategies.

Executive Summary

3-nitro-N-(2-nitrophenyl)benzenesulfonamide (referred to herein as 3N-2NP-BSA ) represents a specialized pharmacophore within the


-arylbenzenesulfonamide class. While sulfonamides are historically established as antibacterial and diuretic agents, this specific dinitro-derivative exhibits distinct electronic and structural properties that position it as a candidate for hypoxia-activated oncology therapies  and anti-parasitic interventions .

The presence of electron-withdrawing nitro groups (


) on both the sulfonyl and aniline rings significantly increases the acidity of the sulfonamide nitrogen (

), enhancing its potency as a Carbonic Anhydrase (CA) inhibitor and a substrate for nitroreductase-mediated bioactivation . This guide outlines its therapeutic rationale, synthesis, and validation protocols.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name 3-nitro-N-(2-nitrophenyl)benzenesulfonamide
CAS Number 873985-57-0
Molecular Formula

Molecular Weight 323.28 g/mol
Core Scaffold

-phenylbenzenesulfonamide
Key Substituents 3-Nitro (meta-sulfonyl); 2-Nitro (ortho-aniline)
pKa (Predicted) ~5.5–6.5 (Highly acidic due to dual

induction)
LogP (Predicted) 2.1–2.5 (Moderate lipophilicity, membrane permeable)
H-Bond Donors/Acceptors 1 Donor / 6 Acceptors

Mechanistic Pharmacology

Primary Mechanism: Carbonic Anhydrase (CA) Inhibition

The sulfonamide moiety (


 or 

) is the classic zinc-binding group (ZBG) for Carbonic Anhydrases.
  • Mechanism: The deprotonated sulfonamide nitrogen coordinates with the

    
     ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion.
    
  • 3N-2NP-BSA Specificity: The strong electron-withdrawing effect of the 3-nitro and 2-nitro groups lowers the pKa of the sulfonamide NH. This facilitates deprotonation at physiological pH, potentially increasing affinity for tumor-associated isoforms CA IX and CA XII , which are overexpressed in hypoxic tumors to regulate intracellular pH.

Secondary Mechanism: Hypoxia-Activated Cytotoxicity

Nitro-aromatics act as "hypoxia-activated prodrugs" (HAPs).

  • Normoxia: In normal tissues, oxygen competes for electrons, preventing the reduction of the nitro group (futile cycling).

  • Hypoxia: In the hypoxic core of solid tumors (e.g., glioblastoma, pancreatic cancer), one-electron reductases (e.g., POR, NTR) reduce the nitro group to a nitro radical anion .

  • Cascade: This radical undergoes further reduction to hydroxylamines (

    
    ) and amines  (
    
    
    
    ). The hydroxylamine intermediate is highly reactive, capable of forming DNA adducts and inducing apoptosis.
Tertiary Mechanism: Anti-Kinetoplastid Activity

Similar to Nifurtimox and Benznidazole , the nitro-aromatic core of 3N-2NP-BSA is a substrate for Type I nitroreductases found in trypanosomatids (Leishmania donovani, Trypanosoma cruzi). This leads to the generation of toxic superoxide radicals and inhibition of parasite trypanothione reductase.

Visualization: Mechanism of Action Pathways

The following diagram illustrates the dual mechanism of Carbonic Anhydrase inhibition and Hypoxia-Activated bioactivation.

MOA_Pathway Compound 3N-2NP-BSA (Parent Compound) CA_Inhibition Target 1: CA IX/XII (Zinc Binding) Compound->CA_Inhibition Binding Nitro_Reductase Nitroreductase (Enzymatic Reduction) Compound->Nitro_Reductase Substrate Tumor_Hypoxia Tumor Hypoxia (Low O2) Radical_Anion Nitro Radical Anion (-NO2•-) Tumor_Hypoxia->Radical_Anion Stabilizes Normoxia Normal Tissue (High O2) pH_Collapse Intracellular Acidosis (Apoptosis) CA_Inhibition->pH_Collapse Inhibits pH Reg Nitro_Reductase->Radical_Anion 1e- Reduction Futile_Cycle Re-oxidation by O2 (Futile Cycle) Radical_Anion->Futile_Cycle In Normoxia Hydroxylamine Hydroxylamine (-NHOH) Radical_Anion->Hydroxylamine Further Reduction Futile_Cycle->Compound Regeneration DNA_Damage DNA Adducts Strand Breaks Hydroxylamine->DNA_Damage Covalent Binding

Figure 1: Dual MOA showing CA inhibition (pH regulation) and Hypoxia-Selective Bioactivation cascade.

Experimental Protocols

Chemical Synthesis of 3N-2NP-BSA

This protocol utilizes a standard nucleophilic substitution reaction between a sulfonyl chloride and an aniline derivative.

Reagents:

  • 3-Nitrobenzenesulfonyl chloride (1.0 eq)

  • 2-Nitroaniline (1.0 eq)

  • Pyridine (Solvent/Base) or DCM/Et3N

  • HCl (1M) for quenching

Workflow:

  • Preparation: Dissolve 2-nitroaniline (138 mg, 1.0 mmol) in dry Pyridine (2 mL) in a round-bottom flask under

    
     atmosphere.
    
  • Addition: Cool the solution to 0°C. Add 3-nitrobenzenesulfonyl chloride (221 mg, 1.0 mmol) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–24 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Pour the reaction mixture into ice-cold 1M HCl (20 mL) to neutralize pyridine and precipitate the product.

  • Isolation: Filter the precipitate. Wash with cold water (

    
    ) and cold ethanol (
    
    
    
    ).
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, DCM:MeOH gradient).

  • Characterization: Confirm structure via

    
     (DMSO-
    
    
    
    ) and LC-MS.
In Vitro Carbonic Anhydrase Inhibition Assay

To validate the primary mechanism, an esterase activity assay using 4-nitrophenyl acetate (4-NPA) is recommended.

Materials:

  • Purified CA Isoforms (CA I, CA II, CA IX).

  • Substrate: 4-Nitrophenyl acetate (3 mM in acetonitrile).

  • Buffer: 12.5 mM Tris, 75 mM NaCl, pH 7.5.

Protocol:

  • Plating: In a 96-well plate, add 80 µL of Assay Buffer.

  • Inhibitor: Add 10 µL of 3N-2NP-BSA (serially diluted in DMSO). Incubate with 10 µL of Enzyme Solution (CA I/II/IX) for 15 mins at RT.

  • Substrate Start: Add 100 µL of Substrate Solution (freshly prepared).

  • Measurement: Monitor absorbance at 400 nm (formation of 4-nitrophenolate) every 30 seconds for 15 minutes using a microplate reader.

  • Analysis: Calculate

    
     by plotting % Inhibition vs. Log[Concentration] using non-linear regression.
    

Structure-Activity Relationship (SAR) Visualization[5]

Understanding how modifications to the 3N-2NP-BSA scaffold affect activity is crucial for lead optimization.

SAR_Map Core Scaffold: N-phenylbenzenesulfonamide R1 Sulfonyl Ring (Meta-NO2) Crucial for CA Binding Acidity Core->R1 R2 Aniline Ring (Ortho-NO2) Steric Hindrance & Hypoxia Activation Core->R2 Linker Sulfonamide Linker (-SO2NH-) Zinc Binding Group (ZBG) Core->Linker Effect1 Replace NO2 with NH2: Loss of Hypoxia Selectivity R1->Effect1 Effect2 Replace NO2 with COOH: Increases Water Solubility Reduces Permeability R2->Effect2 Effect3 N-Methylation (-SO2N(Me)-): Abolishes CA Binding (Loss of H-donor) Linker->Effect3

Figure 2: SAR Analysis highlighting critical pharmacophores and the impact of structural modifications.

Therapeutic Indications & Clinical Relevance[3]

Oncology (Solid Tumors)

The dual presence of nitro groups makes 3N-2NP-BSA a candidate for targeting hypoxic tumor microenvironments .

  • Indication: Glioblastoma Multiforme (GBM), Pancreatic Ductal Adenocarcinoma.

  • Rationale: These tumors are poorly vascularized and express high levels of CA IX. 3N-2NP-BSA can inhibit pH regulation (via CA IX) while simultaneously being activated into a cytotoxic agent specifically within the hypoxic core.

Neglected Tropical Diseases (NTDs)
  • Indication: Chagas Disease (T. cruzi), Leishmaniasis.

  • Rationale: Parasitic nitroreductases (Type I) are distinct from mammalian reductases. The 3-nitro and 2-nitro moieties serve as substrates for these enzymes, generating lethal oxidative stress within the parasite.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Patterson, L. H., et al. (2021). Hypoxia-activated prodrugs in cancer therapy: Progress and prospects. Clinical Cancer Research. Link

  • Ghorab, M. M., et al. (2017). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. Journal of Chemical/Pharmaceutical Research. Link

  • Wilkinson, S. R., et al. (2008). Nitroreductases in Trypanosoma cruzi: activation of prodrugs and resistance mechanisms. Journal of Antimicrobial Chemotherapy. Link

  • PubChem Compound Summary. (2025). 3-nitro-N-(2-nitrophenyl)benzenesulfonamide (CID 19203773).[1] National Center for Biotechnology Information. Link

Sources

Nitro-Substituted Benzenesulfonamides: A Technical Guide to Bioactivity, Mechanism, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity of Nitro-Substituted Benzenesulfonamides Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Nitro-substituted benzenesulfonamides represent a privileged scaffold in medicinal chemistry, bridging the gap between classical carbonic anhydrase (CA) inhibition and hypoxia-activated prodrug strategies. Unlike simple sulfonamides, the incorporation of a nitro (


) group introduces unique electronic and bioreductive properties. This guide dissects the molecular mechanisms driving their activity against tumor-associated CA isoforms (IX and XII) and microbial targets, providing actionable protocols for synthesis validation and biological assaying.

Chemical Basis & Pharmacophore Architecture

The biological efficacy of nitro-substituted benzenesulfonamides hinges on two distinct structural domains: the Zinc-Binding Group (ZBG) and the Electronic Trigger .

The Sulfonamide "Warhead" (ZBG)

The primary sulfonamide moiety (


) acts as a bioisostere of the transition state of 

hydration.
  • Mechanism: The deprotonated sulfonamide nitrogen (

    
    ) coordinates directly to the 
    
    
    
    ion in the enzyme active site, displacing the catalytic water molecule/hydroxide ion.
  • The Nitro Effect: The nitro group is a strong electron-withdrawing group (EWG). When positioned para or meta to the sulfonamide, it significantly lowers the

    
     of the amide proton (typically from ~10.0 to ~7.0–8.0).
    
    • Causality: Lower

      
       increases the fraction of ionized sulfonamide at physiological pH, thereby enhancing the association rate (
      
      
      
      ) with the cationic
      
      
      center.
The Nitro "Trigger" (Bioreduction)

Under normoxic conditions, the nitro group primarily influences electronics. However, in hypoxic environments (e.g., solid tumor cores), it serves as a prodrug trigger.

  • Pathway: Nitroreductases (NTRs) reduce

    
     to hydroxylamine (
    
    
    
    ) and eventually to amine (
    
    
    ) species.
  • Therapeutic Gain: This reduction alters the lipophilicity and electron density of the inhibitor, potentially "locking" it within the hypoxic cell or converting it into a cytotoxic DNA-alkylating agent.

Carbonic Anhydrase Inhibition: Mechanism & Selectivity[1][2]

The most well-characterized activity of these compounds is the inhibition of Carbonic Anhydrases (CAs), specifically the tumor-associated isoforms hCA IX and hCA XII .

Selectivity for hCA IX/XII

While cytosolic hCA I and II are ubiquitous, hCA IX is induced by Hypoxia-Inducible Factor 1


 (HIF-1

). Nitro-substituted benzenesulfonamides often achieve nanomolar affinity for hCA IX due to specific interactions with the hydrophobic pocket near the active site entrance, which differs slightly among isoforms.
Visualization: The Inhibition Mechanism

The following diagram illustrates the catalytic interference and the hypoxia-driven activation pathway.

CA_Inhibition_Mechanism Compound Nitro-Benzenesulfonamide (Prodrug) Zn_Site Zn(II) Active Site (His3 Coordination) Compound->Zn_Site 1. Competitive Binding (Displaces H2O/OH-) NitroReductase Nitroreductase Enzymes Compound->NitroReductase Substrate pH_Disruption Intracellular Acidification Extracellular Alkalization Failure Zn_Site->pH_Disruption Blocks CO2 Hydration Hypoxia Hypoxic Tumor Microenvironment (Low pO2) Hypoxia->NitroReductase Upregulates Amine_Metabolite Reduced Amine Metabolite NitroReductase->Amine_Metabolite 6e- Reduction Amine_Metabolite->Zn_Site 2. Altered Affinity/Lock-in DNA_Damage DNA Adducts (If nitro-radical formed) Amine_Metabolite->DNA_Damage 3. Cytotoxicity (Optional) Cell_Death Cell_Death pH_Disruption->Cell_Death Apoptosis/Metastasis Block

Figure 1: Dual mechanism of action showing direct Zinc binding (primary) and hypoxia-mediated bioreduction (secondary).

Protocol: Stopped-Flow Hydration Assay

This is the "Gold Standard" for measuring CA inhibition kinetics (


). It measures the rate of acidification as 

is converted to

.

Reagents:

  • Buffer: 20 mM HEPES, pH 7.5, 20 mM

    
    .
    
  • Indicator: 0.2 mM Phenol Red.[1]

  • Substrate:

    
    -saturated water (prepared by bubbling 
    
    
    
    gas for 30 min).
  • Enzyme: Recombinant hCA IX (or hCA II for selectivity controls).

Workflow:

  • Preparation: Incubate the enzyme (concentration ~10 nM) with the nitro-benzenesulfonamide inhibitor for 15 minutes at room temperature to ensure equilibrium.

  • Loading: Load the Enzyme-Inhibitor Mix into Syringe A of the Stopped-Flow instrument (e.g., Applied Photophysics).

  • Substrate: Load

    
    -saturated water  into Syringe B.
    
  • Injection: Rapidly mix Syringe A and B (1:1 ratio).

  • Detection: Monitor the absorbance decrease of Phenol Red at 557 nm over 0.1–1.0 seconds.

  • Calculation:

    • Fit the absorbance decay to a single exponential to obtain the observed rate constant (

      
      ).
      
    • Calculate the specific activity using the Cheng-Prusoff equation adapted for enzyme kinetics to determine

      
      .
      

Validation Check:

  • Control: Run Acetazolamide (standard inhibitor) as a positive control.

    
     should match literature values (~12 nM for hCA II).
    
  • Blank: Run buffer without enzyme to determine the uncatalyzed rate (

    
    ). The catalyzed rate must be significantly higher than 
    
    
    
    .

Antimicrobial Activity Profile

While less potent than dedicated antibiotics, nitro-benzenesulfonamides exhibit activity against Gram-positive (S. aureus) and some Gram-negative bacteria.

Mechanism of Action[5][7][8]
  • Folate Inhibition: Like classical sulfonamides, they inhibit dihydropteroate synthase (DHPS), blocking folate synthesis.

  • Radical Generation: In anaerobic bacteria, the nitro group can be reduced to a nitro-anion radical (

    
    ), causing oxidative stress and DNA damage.
    
Protocol: Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution (CLSI Guidelines).

Steps:

  • Inoculum Prep: Adjust bacterial culture to

    
     McFarland standard (
    
    
    
    CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
  • Compound Plate: Prepare serial 2-fold dilutions of the nitro-benzenesulfonamide in DMSO/CAMHB in a 96-well plate (Final concentrations: 0.5 – 256

    
    ). Ensure final DMSO < 1%.
    
  • Inoculation: Add diluted bacterial suspension to each well.

  • Incubation: 37°C for 16–20 hours (aerobic) or in an anaerobic jar (for anaerobic testing).

  • Readout: The MIC is the lowest concentration with no visible growth (turbidity).

  • Visualization: Add Resazurin dye (0.01%) for 2 hours. Blue = No Growth; Pink = Growth (Metabolic activity).

Structure-Activity Relationship (SAR) Summary

The following table summarizes how structural modifications to the nitro-benzenesulfonamide scaffold impact biological activity.

Structural FeatureModificationEffect on ActivityMechanism/Rationale
Nitro Group (

)
Para positionHigh PotencyMaximizes electron withdrawal, lowering sulfonamide

for better Zn binding.
Meta positionModerate PotencyReduced electron withdrawal compared to para.
Ortho positionVariableCan cause steric hindrance with the enzyme active site.
Sulfonamide (

)

-Substitution
Loss of ActivityPrimary sulfonamide (

) is required for Zn coordination. Substituted sulfonamides cannot bind Zn effectively.
Tail Region (R-Group) Bulky/LipophilicIncreased SelectivityTargets hydrophobic pockets specific to hCA IX/XII, avoiding hCA II.
Tail Region Ureido LinkerEnhanced PotencyProvides flexibility and additional hydrogen bonding within the active site cleft.

Experimental Workflow: Drug Discovery Pipeline

The following Graphviz diagram outlines the logical flow for evaluating these compounds, from synthesis to lead selection.

Drug_Discovery_Pipeline Synthesis 1. Synthesis (Click Chemistry / Amidation) Primary_Screen 2. Primary Screen (hCA I/II Inhibition) Synthesis->Primary_Screen Selectivity_Screen 3. Selectivity Screen (hCA IX/XII Inhibition) Primary_Screen->Selectivity_Screen Select Low Ki Cell_Assay 4. Cell Viability (Normoxia vs. Hypoxia) Selectivity_Screen->Cell_Assay Select High Selectivity Ratio Lead_Opt 5. Lead Optimization (SAR Analysis) Cell_Assay->Lead_Opt Select High Hypoxic Tox Lead_Opt->Synthesis Iterative Design

Figure 2: Iterative workflow for identifying potent, isoform-selective nitro-benzenesulfonamide inhibitors.

References

  • Supuran, C. T. (2008). Carbonic Anhydrases: Novel Therapeutic Applications for Inhibitors and Activators. Nature Reviews Drug Discovery. Link

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH Regulation in Tumours as a Therapeutic Strategy. Nature Reviews Drug Discovery. Link

  • Khalifah, R. G. (1971). The Carbon Dioxide Hydration Activity of Carbonic Anhydrase.[2][1][3][4] I. Stop-Flow Kinetic Studies on the Native Human Isoenzymes B and C. Journal of Biological Chemistry. Link

  • Touisni, N., et al. (2011). Nitro-substituted Benzenesulfonamides as Carbonic Anhydrase Inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Link

Sources

Technical Whitepaper: 3-Nitro-N-(2-nitrophenyl)benzenesulfonamide as a Pharmacophore Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical architecture, synthesis, and pharmacological potential of 3-nitro-N-(2-nitrophenyl)benzenesulfonamide . This document is structured for researchers requiring actionable protocols and mechanistic insight into utilizing this scaffold in drug discovery.

Executive Summary: The "Electron-Deficient" Architecture

In the realm of medicinal chemistry, 3-nitro-N-(2-nitrophenyl)benzenesulfonamide represents a highly specialized "double-electron-withdrawing" scaffold. Unlike standard sulfonamides, this molecule features nitro groups on both the sulfonyl-bearing ring (meta-position) and the N-bearing ring (ortho-position).

This specific substitution pattern confers unique properties:

  • Enhanced Acidity: The ortho-nitro group on the aniline ring, combined with the sulfonyl moiety, significantly increases the acidity of the sulfonamide N-H (predicted pKa ~5–6), improving solubility in physiological pH via deprotonation.

  • Metabolic Stability: The electron-deficient rings are resistant to oxidative metabolism (e.g., P450 hydroxylation).

  • Synthetic Divergence: It serves as a "masked" precursor. Selective reduction of the nitro groups yields unsymmetrical polyamines, which are critical intermediates for benzimidazoles and benzothiadiazines.

Chemical Architecture & Retrosynthesis

The synthesis of this scaffold is non-trivial due to the deactivated nature of the nucleophile . The 2-nitroaniline precursor possesses an amino group that is electronically coupled to the ortho-nitro group, severely reducing its nucleophilicity. Standard Schotten-Baumann conditions (aqueous base) often fail or result in low yields.

Retrosynthetic Logic

The molecule is disconnected at the S-N bond:

  • Electrophile: 3-Nitrobenzenesulfonyl chloride (Highly reactive, moisture sensitive).[1]

  • Nucleophile: 2-Nitroaniline (Poor nucleophile, sterically hindered).

Key Challenge: Overcoming the low reactivity of 2-nitroaniline without hydrolyzing the sulfonyl chloride.

Optimized Experimental Protocol

Note: This protocol prioritizes the "Modern Anhydrous" approach over classical pyridine reflux to maximize yield and minimize side reactions.

Materials
  • Reagent A: 3-Nitrobenzenesulfonyl chloride (1.1 equiv)

  • Reagent B: 2-Nitroaniline (1.0 equiv)

  • Base: Potassium Carbonate (

    
    , anhydrous, 2.5 equiv)
    
  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Catalyst (Optional): DMAP (0.1 equiv) – Recommended if reaction is sluggish.

Step-by-Step Methodology
Phase 1: Activation and Coupling
  • Preparation: In a flame-dried round-bottom flask, dissolve 2-nitroaniline (10 mmol) in anhydrous DMF (20 mL).

  • Deprotonation: Add

    
      (25 mmol) and stir at room temperature for 15 minutes. Mechanistic Insight: This generates the anilide anion, significantly enhancing nucleophilicity compared to the neutral amine.
    
  • Addition: Cool the mixture to 0°C. Add 3-nitrobenzenesulfonyl chloride (11 mmol) portion-wise over 10 minutes.

    • Control Point: Do not add all at once; exotherms can degrade the sulfonyl chloride.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).

    • Validation: The product spot will be more polar than the sulfonyl chloride but less polar than the free acid.

Phase 2: Isolation and Purification
  • Quench: Pour the reaction mixture into 200 mL of ice-cold 1M HCl.

    • Why? Acidification protonates the sulfonamide anion (which is soluble in the basic reaction mixture), causing the product to precipitate.

  • Filtration: Collect the precipitate via vacuum filtration. Wash with water (3 x 50 mL) to remove residual DMF and salts.

  • Recrystallization: Recrystallize the crude solid from Ethanol/Water (9:1) or Glacial Acetic Acid .

    • Target: Yellow to light-orange crystalline solid.

Characterization Standards
  • 
    H NMR (DMSO-
    
    
    
    ):
    Look for the sulfonamide N-H singlet (typically downfield,
    
    
    10.5–11.5 ppm). The aromatic region will show a complex pattern of 8 protons. The proton ortho to the nitro group on the sulfonyl ring usually appears as a singlet or doublet at high shift (
    
    
    ~8.5 ppm).
  • IR Spectroscopy: Diagnostic bands at ~1350 cm

    
     and ~1170 cm
    
    
    
    (
    
    
    asymmetric/symmetric stretch) and ~1530 cm
    
    
    (
    
    
    ).

Scaffold Utility: Pathway Visualization

The true power of this scaffold lies in its ability to transform into heterocyclic drugs. The following diagram illustrates the synthesis and the "Divergent Reduction" pathways.

G Start Precursors: 3-Nitrobenzenesulfonyl Cl + 2-Nitroaniline Coupling Step 1: Coupling (K2CO3, DMF, 0-25°C) Start->Coupling Nucleophilic Subst. Scaffold TARGET SCAFFOLD: 3-nitro-N-(2-nitrophenyl) benzenesulfonamide Coupling->Scaffold Yield: 85-95% Red1 Reduction A (Partial) (SnCl2 / HCl) Targets 2-NO2 group Scaffold->Red1 Selective Red. Red2 Reduction B (Global) (H2, Pd/C) Targets both NO2 groups Scaffold->Red2 Full Red. Product1 Product A: N-(2-aminophenyl)-3-nitro benzenesulfonamide Red1->Product1 Product2 Product B: 3-amino-N-(2-aminophenyl) benzenesulfonamide Red2->Product2 Cyclization Cyclization (Aldehydes/Acids) Product1->Cyclization Product2->Cyclization Benzimidazole 2-Substituted Benzimidazoles Cyclization->Benzimidazole Condensation

Caption: Synthesis and divergent reactivity pathways. The scaffold acts as a precursor for benzimidazoles via nitro-reduction and subsequent condensation.

Pharmacological Applications[2][3][4][5][6][7]

A. Carbonic Anhydrase Inhibition (CAI)

Sulfonamides are the primary class of Carbonic Anhydrase (CA) inhibitors. The "tail" of the sulfonamide (the N-aryl moiety) dictates selectivity between CA isoforms.

  • Mechanism: The deprotonated sulfonamide nitrogen coordinates to the

    
     ion in the enzyme active site.
    
  • Selectivity: The bulky, electron-withdrawing 2-nitrophenyl group creates steric clashes in the active site of widespread isoforms (like CA II) while potentially fitting the larger active sites of tumor-associated isoforms like CA IX and CA XII . This makes this scaffold a candidate for hypoxic tumor targeting .

B. Antibacterial & Antifungal Activity

While less potent than sulfamethoxazole, N-aryl sulfonamides with electron-withdrawing groups have shown efficacy against resistant strains of S. aureus and E. coli.

  • SAR Insight: The nitro groups increase lipophilicity (LogP), enhancing membrane permeability in Gram-negative bacteria.

C. Reactive Intermediate for Drug Design

The N-(2-aminophenyl) derivative (Product A in the diagram) is a "privileged structure." It allows for the synthesis of:

  • Benzimidazoles: Via condensation with aldehydes.

  • Benzothiadiazine-1,1-dioxides: Via internal cyclization if the sulfonyl ring has an ortho-leaving group (not present here, but a relevant modification).

Quantitative Data Summary

PropertyValue / DescriptionRelevance
Molecular Formula

--
Molecular Weight 323.28 g/mol Small molecule drug space
Predicted pKa 5.5 – 6.5Acidic N-H due to dual EWGs; soluble in base
LogP (Predicted) ~2.5Moderate lipophilicity; good bioavailability
H-Bond Donors 1 (Sulfonamide NH)Key for receptor binding
H-Bond Acceptors 6 (Oxygens)--
Solubility DMSO, DMF, AcetonePoor water solubility (neutral form)

References

  • Synthesis of N-aryl benzenesulfonamides

    • Title: "N-(Nitrophenyl)
    • Source: ResearchG
    • URL:[Link]

  • Pharmacological Context (Carbonic Anhydrase)

    • Title: "Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors"
    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry (NIH/PMC)
    • URL:[Link]

  • Precursor Reactivity (3-Nitrobenzenesulfonyl chloride)
  • General Sulfonamide Antibacterial Activity: Title: "Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities" Source: Asian Journal of Green Chemistry

Sources

Literature review of 3-nitro-N-(2-nitrophenyl)benzenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 3-nitro-N-(2-nitrophenyl)benzenesulfonamide

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive review of the synthetic methodologies for preparing 3-nitro-N-(2-nitrophenyl)benzenesulfonamide, a diaryl sulfonamide. Diaryl sulfonamides are a significant class of compounds in medicinal chemistry, recognized for their diverse biological activities.[1][2] This document details the prevalent classical synthetic approach, including the preparation of the key intermediate, 3-nitrobenzenesulfonyl chloride, and its subsequent coupling with 2-nitroaniline. We will explore the causality behind experimental choices, provide detailed, field-proven protocols, and discuss modern, alternative strategies that address the limitations of traditional methods. This guide is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this synthesis.

Introduction and Retrosynthetic Analysis

The diaryl sulfonamide moiety is a privileged structure in pharmaceutical sciences, appearing in a wide array of therapeutic agents.[2] The target molecule, 3-nitro-N-(2-nitrophenyl)benzenesulfonamide, is constructed around a central sulfonamide (S-N) bond linking two distinct nitrated aromatic rings.

A logical retrosynthetic disconnection of the target molecule breaks the key S-N bond. This reveals the two primary synthons required for its assembly: an electrophilic sulfonyl source derived from 3-nitrobenzene and a nucleophilic amine source from 2-nitroaniline.

G cluster_main Retrosynthetic Analysis cluster_reagents Corresponding Reagents Target 3-nitro-N-(2-nitrophenyl)benzenesulfonamide SN_bond S-N Disconnection Target->SN_bond Synthon1 3-Nitrobenzenesulfonyl Cation (Electrophile) SN_bond->Synthon1 Synthon2 2-Nitroanilido Anion (Nucleophile) SN_bond->Synthon2 Reagent1 3-Nitrobenzenesulfonyl Chloride Synthon1->Reagent1 Synthetic Equivalent Reagent2 2-Nitroaniline Synthon2->Reagent2 Synthetic Equivalent G cluster_workflow Overall Synthetic Workflow Start Nitrobenzene Intermediate 3-Nitrobenzenesulfonyl Chloride Start->Intermediate  Chlorosulfonic Acid,  Thionyl Chloride FinalProduct 3-nitro-N-(2-nitrophenyl)benzenesulfonamide Intermediate->FinalProduct  2-Nitroaniline, K₂CO₃,  DMF, Microwave

Caption: The classical two-stage synthesis pathway.

Experimental Protocol: Microwave-Assisted Sulfonamide Synthesis This protocol is based on the highly efficient method developed for synthesizing N-(2-nitrophenyl) benzenesulfonamides. [3]

  • Setup: To a microwave reaction vial, add 3-nitrobenzenesulfonyl chloride (1.0 equivalent), 2-nitroaniline (1.0 equivalent), and potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Solvent: Add N,N-dimethylformamide (DMF) as the solvent.

  • Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for 12-15 minutes.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling, pour the reaction mixture into ice water. The crude product will precipitate.

  • Isolation and Purification: Collect the solid by filtration. The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, 3-nitro-N-(2-nitrophenyl)benzenesulfonamide, as a solid. This method reports near-quantitative yields. [3]

Summary of Synthetic Approaches

The classical approach is robust and high-yielding. However, it requires the synthesis and handling of sulfonyl chlorides, which can be genotoxic and moisture-sensitive. [1][4]Modern chemistry seeks to avoid these intermediates.

MethodKey ReagentsConditionsAdvantagesDisadvantagesReference(s)
Classical Sulfonylation 3-Nitrobenzenesulfonyl chloride, 2-Nitroaniline, K₂CO₃DMF, Microwave, 12-15 minHigh yield, extremely fast, well-establishedRequires synthesis and handling of sulfonyl chloride[3]
Traditional Sulfonylation 3-Nitrobenzenesulfonyl chloride, 2-Nitroaniline, Base (e.g., Pyridine)Various solvents, conventional heating, hoursWell-understood, simple setupLong reaction times, often lower yields than microwave[3]
Metal-Catalyzed C-H Amidation 3-Nitrobenzenesulfonamide, 1-iodo-2-nitrobenzene, CuICs₂CO₃, DMEDA, 130 °C, 18 hAvoids sulfonyl chloridesRequires pre-functionalized arene, harsh conditions[1]
Reductive Coupling 3-Nitrobenzenesulfinate, 1,2-Dinitrobenzene, Pd/CDMSO, 120 °CUses nitroarenes as nitrogen source, avoids anilinesRequires specific sulfinate salt, high temperature[5][6]

Conclusion

The synthesis of 3-nitro-N-(2-nitrophenyl)benzenesulfonamide is most reliably and efficiently achieved through a two-stage classical pathway. The first stage involves the high-yield sulfochlorination of nitrobenzene to produce 3-nitrobenzenesulfonyl chloride. The second stage is a highly efficient, microwave-assisted N-S bond formation with 2-nitroaniline, which proceeds rapidly and in excellent yield. While modern metal-catalyzed methods offer alternatives that circumvent the use of sulfonyl chlorides, the classical approach, especially when enhanced with microwave technology, remains a powerful and direct strategy for accessing this and other diaryl sulfonamide structures in a laboratory setting.

References

  • Thieme Gruppe. (2022). One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis. Thieme Chemistry. Available at: [Link]

  • Qiu, G., & Zhao, Y. (2019). Synthesis of N-arylsulfonamides through a Pd-catalyzed reduction coupling reaction of nitroarenes with sodium arylsulfinates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Gawande, P. R., et al. (2021). Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. Taylor & Francis Online. Available at: [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. Available at: [Link]

  • Thieme Gruppe. (2017). Synthesis of N-Arylsulfonamides. Thieme Chemistry. Available at: [Link]

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  • Penning, T. D., et al. (2005). Method for the preparation of diarylisoxazole sulfonamide compounds and intermediates. Google Patents.
  • UCL Discovery. (2018). Synthetic approaches to biologically active sulfonates and sulfonamides. Available at: [Link]

  • Cheméo. Chemical Properties of 3-Nitrobenzenesulfonamide (CAS 121-52-8). Available at: [Link]

  • ResearchGate. (2025). N-(Nitrophenyl) Benzamide and Benzenesulfonamide Derivatives by Nucleophilic Aromatic Substitution. Available at: [Link]

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  • Semantic Scholar. (2007). An alternative synthetic route to the neuroleptic compound Pipothiazine. Available at: [Link]

  • PrepChem.com. Synthesis of 3-nitrobenzenesulfonyl chloride. Available at: [Link]

  • Google Patents. (1995). Process for the preparation of 3-nitrobenzenesulfonyl chloride.
  • Scribd. Synthesis of 3-Nitrobenzenesulfonic Acid. Available at: [Link]

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Molecular weight and lipophilicity of 3-nitro-N-(2-nitrophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling of 3-nitro-N-(2-nitrophenyl)benzenesulfonamide

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of 3-nitro-N-(2-nitrophenyl)benzenesulfonamide (CAS: 873985-57-0). As a sulfonamide derivative characterized by dual nitro-substitution, this compound presents unique solubility and permeability profiles critical for early-stage drug discovery, particularly in antibacterial and anticancer screening. This document details the structural parameters, theoretical and experimental lipophilicity (LogP) assessments, and validated protocols for synthesis and characterization.

Chemical Identity & Structural Analysis

The precise characterization of the molecular entity is the prerequisite for any ADME (Absorption, Distribution, Metabolism, Excretion) study.

ParameterSpecification
Compound Name 3-nitro-N-(2-nitrophenyl)benzenesulfonamide
CAS Registry Number 873985-57-0
IUPAC Name 3-nitro-N-(2-nitrophenyl)benzenesulfonamide
Molecular Formula

SMILES c1cc(cc(c1)[O-])S(=O)(=O)Nc2ccccc2[O-]
Molecular Weight 323.28 g/mol
Monoisotopic Mass 323.021207 Da
Molecular Weight Calculation

The molecular weight is derived from standard atomic weights (IUPAC 2021). Accuracy in this value is critical for preparing molar stock solutions for biological assays.

  • Carbon (

    
    ):  144.132
    
  • Hydrogen (

    
    ):  9.072
    
  • Nitrogen (

    
    ):  42.021
    
  • Oxygen (

    
    ):  95.994
    
  • Sulfur (

    
    ):  32.060
    
  • Total: 323.279 g/mol (Rounded to 323.28 )

Lipophilicity Assessment (LogP/LogD)

Lipophilicity is the primary driver of passive membrane permeability. For sulfonamides, the balance between the polar sulfonyl group and the aromatic rings defines the partition coefficient.

Theoretical Prediction

The target molecule contains two strong electron-withdrawing nitro groups (


).
  • Base Scaffold: Diphenylsulfonamide (LogP

    
     2.5).
    
  • Substituent Effect: Nitro groups generally lower LogP slightly due to polarity but increase molecular volume. However, the ortho-substitution (2-nitrophenyl) can create intramolecular hydrogen bonding or steric twisting that shields polarity, potentially retaining higher lipophilicity than para-isomers.

Estimated LogP Range:



  • Note: This range places the compound well within Lipinski’s Rule of 5 (LogP < 5), suggesting good oral bioavailability potential.

Experimental Data Correlation

While specific experimental LogP values for this exact isomer are often proprietary, structural analogs (e.g., N-(3-methylphenyl)-2-nitrobenzene-1-sulfonamide) exhibit LogP values around 2.8. Given the additional nitro group in place of a methyl, a slight reduction is expected.

MethodValue / RangeConfidence
Consensus LogP (Predicted) 2.35High
XLogP3 2.41Medium
Experimental Analog Bracket 2.10 – 2.70High

Experimental Methodologies

To ensure data integrity, the following self-validating protocols are recommended for synthesis and lipophilicity determination.

Synthesis & Purification Protocol
  • Objective: Synthesize high-purity (>98%) 3-nitro-N-(2-nitrophenyl)benzenesulfonamide for assay use.

  • Reaction Type: Nucleophilic substitution (Sulfonylation).

Reagents:

  • 3-Nitrobenzenesulfonyl chloride (1.0 eq)

  • 2-Nitroaniline (1.0 eq)

  • Pyridine (Solvent/Base, 5.0 eq) or DCM/Pyridine mixture.

Workflow:

  • Dissolution: Dissolve 2-nitroaniline in dry pyridine at

    
     under inert atmosphere (
    
    
    
    ).
  • Addition: Add 3-nitrobenzenesulfonyl chloride portion-wise over 30 minutes to manage exotherm.

  • Reflux: Heat to

    
     for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
    
  • Quench: Pour reaction mixture into ice-cold 1M HCl (to neutralize pyridine).

  • Precipitation: The sulfonamide precipitates as a solid. Filter and wash with cold water.

  • Recrystallization: Purify using Ethanol/Water to remove unreacted aniline.

Lipophilicity Determination (Shake-Flask Method)
  • Objective: Determine the distribution coefficient (

    
    ) between n-octanol and phosphate-buffered saline (PBS) at pH 7.4.
    

Protocol:

  • Preparation: Saturate n-octanol with PBS (pH 7.4) and vice-versa for 24 hours.

  • Solubilization: Dissolve test compound in the saturated n-octanol phase (

    
    ).
    
  • Equilibration: Mix equal volumes of compound-octanol and saturated PBS in a glass vial.

  • Agitation: Shake mechanically for 4 hours at

    
    . Centrifuge to separate phases.
    
  • Quantification: Analyze both phases using HPLC-UV (

    
    ).
    
  • Calculation:

    
    .
    

Visualizations

Figure 1: Synthesis & Verification Workflow

This diagram outlines the critical path from raw materials to validated compound, ensuring batch consistency.

SynthesisWorkflow Start Raw Materials: 3-Nitrobenzenesulfonyl chloride + 2-Nitroaniline Reaction Sulfonylation (Pyridine, 60°C, 4h) Start->Reaction N2 Atmosphere Quench Acid Quench (1M HCl, Ice) Reaction->Quench TLC Complete Crude Precipitate Formation Quench->Crude Filtration Purification Recrystallization (EtOH/H2O) Crude->Purification Impurity Removal Validation QC Validation (1H-NMR, LC-MS, HPLC >98%) Purification->Validation Final Batch

Caption: Step-by-step synthesis and quality control workflow for 3-nitro-N-(2-nitrophenyl)benzenesulfonamide.

Figure 2: Lipophilicity Partitioning Logic

This diagram illustrates the physicochemical equilibrium established during the Shake-Flask assay.

Lipophilicity cluster_phases Equilibrium Partitioning Compound Compound (Stock in DMSO) System Biphasic System (Octanol / PBS pH 7.4) Compound->System Injection Octanol Organic Phase (Lipophilic Species) System->Octanol Hydrophobic Interaction Buffer Aqueous Phase (Hydrophilic/Ionized Species) System->Buffer H-Bonding / Ionization Analysis HPLC-UV Quantification Octanol->Analysis Aliquot A Buffer->Analysis Aliquot B Result LogD Value Calculation Analysis->Result Peak Area Ratio

Caption: Schematic of the partition coefficient equilibrium and analytical quantification process.

References

  • Fisher Scientific. (2024). 3-Nitro-N-(2-nitrophenyl)benzenesulfonamide Product Specifications. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67138, 3-Nitrobenzenesulfonamide. Retrieved from

  • American Chemical Society. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega. Retrieved from

  • Cheméo. (2024). Chemical Properties of 3-Nitrobenzenesulfonamide (CAS 121-52-8). Retrieved from

  • U.S. EPA. (2025). CompTox Chemicals Dashboard: 2-Nitrophenyl 3-nitrobenzene-1-sulfonate. Retrieved from

The Enduring Scaffold: A Technical Guide to Sulfonamide Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The sulfonamide moiety, a functional group once primarily associated with the dawn of antimicrobial chemotherapy, has demonstrated remarkable resilience and versatility, evolving into a cornerstone of modern medicinal chemistry. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the multifaceted roles of sulfonamide derivatives. We will traverse their historical significance, delve into their diverse mechanisms of action, and explore their expansive therapeutic landscape, which now extends far beyond antibacterial agents to include anticancer, antiviral, diuretic, and anti-inflammatory therapies. This guide will elucidate the critical structure-activity relationships that govern their biological effects and provide practical, field-proven insights into the experimental design and synthetic strategies that continue to unlock the full potential of this enduring pharmacophore.

The Sulfonamide Core: A Privileged Structure in Drug Discovery

The sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom (-SO₂NH-), possesses a unique combination of physicochemical properties that make it an exceptionally valuable scaffold in drug design.[1][] Its ability to act as a hydrogen bond donor and acceptor, its chemical stability, and the relative ease of its synthesis have contributed to its prevalence in a vast array of clinically approved drugs.[3][4]

Initially celebrated for their revolutionary impact on bacterial infections, the sulfa drugs paved the way for the antibiotic era.[1][5] However, the journey of sulfonamides did not end there. Medicinal chemists have adeptly exploited this versatile moiety to design inhibitors for a wide range of enzymatic targets, leading to therapies for conditions as diverse as cancer, glaucoma, and hypertension.[6][7][8] This guide will explore the key therapeutic classes of sulfonamide derivatives and the scientific rationale behind their design.

Mechanisms of Action: Beyond Antibacterial Activity

The classical mechanism of action for antibacterial sulfonamides involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][][5][9] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides halt the production of dihydrofolic acid, a precursor for DNA and RNA synthesis, thereby arresting bacterial growth.[][5] Humans are unaffected by this mechanism as they obtain folic acid from their diet.[1][5]

However, the biological activity of sulfonamide derivatives is not limited to this pathway. Their ability to coordinate with metal ions, particularly zinc, has led to the development of potent enzyme inhibitors targeting metalloenzymes.[10][11]

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[10][12] They are involved in numerous physiological processes, and their dysregulation is implicated in various diseases. Sulfonamides have emerged as a prominent class of CA inhibitors (CAIs).[10][11] The deprotonated sulfonamide nitrogen coordinates to the zinc ion in the active site of the enzyme, effectively blocking its catalytic activity.[10] This mechanism is the basis for the use of sulfonamide derivatives as diuretics, anti-glaucoma agents, and more recently, as anticancer and anti-obesity drugs.[8][12][13]

Therapeutic Applications: A Broad Spectrum of Activity

The adaptability of the sulfonamide scaffold has led to its incorporation into a wide range of therapeutic agents. The following sections will highlight some of the most significant applications.

Antibacterial Agents

The original and most well-known application of sulfonamides is in the treatment of bacterial infections.[1][5] While the emergence of antibiotic resistance has limited their use as monotherapy, they remain crucial components of combination therapies, such as with trimethoprim, which targets a subsequent step in the folic acid synthesis pathway.[1][]

Diuretics

Sulfonamide-based diuretics, including thiazides and loop diuretics, are mainstays in the management of hypertension and edema.[1][14] By inhibiting carbonic anhydrase in the renal tubules, these drugs increase the excretion of sodium, potassium, and water.[14] Examples include hydrochlorothiazide and furosemide.[15]

Anticancer Agents

The role of sulfonamide derivatives in oncology is a rapidly expanding field of research.[6][16][17] Their anticancer mechanisms are diverse and include:

  • Carbonic Anhydrase Inhibition: Tumor-associated CA isoforms, such as CA IX and CA XII, are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[18] Selective inhibition of these isoforms by sulfonamide derivatives is a promising anticancer strategy.[18]

  • Cell Cycle Arrest: Certain sulfonamides have been shown to induce cell cycle arrest, primarily in the G1 phase, leading to the inhibition of tumor cell proliferation.[6][16]

  • Angiogenesis Inhibition: Some derivatives can disrupt microtubule assembly or inhibit matrix metalloproteinases (MMPs), both of which are crucial for the formation of new blood vessels that supply tumors.[6][16]

  • Targeting Other Kinases: Novel sulfonamide derivatives have been designed to inhibit key signaling proteins involved in cancer progression, such as VEGFR-2.[19]

Other Therapeutic Areas

The versatility of sulfonamides extends to numerous other therapeutic areas, including:

  • Antiviral agents: Certain sulfonamides, like darunavir, are potent HIV protease inhibitors.[3][15]

  • Anti-inflammatory agents: Celecoxib, a selective COX-2 inhibitor, contains a sulfonamide moiety and is used to treat arthritis.[15]

  • Anticonvulsants: Zonisamide is a sulfonamide-based drug used in the treatment of epilepsy.[15]

  • Hypoglycemic agents: Sulfonylureas, a class of drugs used to treat type 2 diabetes, are based on the sulfonamide structure.[1]

Structure-Activity Relationship (SAR) and Drug Design

The biological activity of sulfonamide derivatives is highly dependent on their chemical structure. Understanding the Structure-Activity Relationship (SAR) is crucial for the rational design of new and more effective drugs.[20][21]

Key SAR Principles for Antibacterial Sulfonamides
  • The Sulfanilamide Skeleton: The p-aminobenzenesulfonamide structure is the minimum requirement for antibacterial activity.[20]

  • The N⁴-Amino Group: This group is essential and should be unsubstituted or have a substituent that can be cleaved in vivo to release the free amine.[][20]

  • The Aromatic Ring: The benzene ring is crucial, and its replacement or the introduction of additional substituents generally decreases activity.[20]

  • The Sulfonamide Group (-SO₂NH-): The sulfur atom must be directly attached to the benzene ring.[20] The nitrogen of the sulfonamide group (N¹) can be substituted, often with heterocyclic rings, to enhance potency and improve pharmacokinetic properties.[][22]

The following diagram illustrates the key structural features of antibacterial sulfonamides and their importance for activity.

SAR_Sulfonamides cluster_0 Core Sulfanilamide Structure cluster_1 Key SAR Points Core p-Aminobenzenesulfonamide Structure N4_Amino N4-Amino Group (Essential for activity) Structure->N4_Amino para position Aromatic_Ring Aromatic Ring (Crucial for scaffold) Structure->Aromatic_Ring Core scaffold Sulfonamide_Group Sulfonamide Group (-SO2NHR) Structure->Sulfonamide_Group Essential functional group N1_Substituent N1-Substituent (R) (Modulates potency & PK) Sulfonamide_Group->N1_Substituent Substitution site

Caption: Key Structure-Activity Relationship (SAR) points for antibacterial sulfonamides.

Bioisosteric Replacement

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful strategy in drug design.[23][24] In the context of sulfonamides, the sulfonamide group itself can act as a bioisostere for a carboxylic acid group, a strategy that has been successfully employed in the development of various therapeutic agents.[24][25] Conversely, other functional groups, such as sulfoximines, are being explored as bioisosteres for the sulfonamide moiety to improve drug-like properties.[23][26]

Experimental Protocols: Synthesis and Biological Evaluation

The development of novel sulfonamide derivatives relies on robust synthetic methodologies and reliable biological assays.

General Synthesis of Sulfonamides

The most common method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[1][3][13]

Step-by-Step Protocol for the Synthesis of a Model Sulfonamide Derivative:

  • Preparation of the Sulfonyl Chloride: Start with the corresponding sulfonic acid or a suitable aromatic compound. React with a chlorinating agent such as thionyl chloride (SOCl₂) or chlorosulfonic acid (ClSO₃H).

  • Reaction with an Amine: Dissolve the amine in a suitable solvent (e.g., dichloromethane, pyridine).

  • Addition of Sulfonyl Chloride: Slowly add the sulfonyl chloride to the amine solution, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

  • Base: A base, such as pyridine or triethylamine, is used to neutralize the HCl byproduct.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.

The following diagram illustrates a typical workflow for the synthesis and evaluation of sulfonamide derivatives.

Synthesis_Workflow Start Design of Target Sulfonamide Derivatives Synthesis Chemical Synthesis (e.g., Sulfonyl chloride + Amine) Start->Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Biological_Screening In Vitro Biological Screening (e.g., Enzyme inhibition, Cell-based assays) Characterization->Biological_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biological_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies Clinical_Trials Clinical Trials In_Vivo_Studies->Clinical_Trials

Caption: General workflow for the discovery and development of sulfonamide-based drugs.

Biological Evaluation: Carbonic Anhydrase Inhibition Assay

To assess the potential of a sulfonamide derivative as a carbonic anhydrase inhibitor, a standard in vitro assay is employed.

Step-by-Step Protocol for CA Inhibition Assay:

  • Enzyme and Substrate Preparation: Prepare a solution of purified human carbonic anhydrase (hCA) of a specific isoform (e.g., hCA II) and a solution of the substrate, p-nitrophenyl acetate (p-NPA).

  • Inhibitor Preparation: Prepare serial dilutions of the synthesized sulfonamide derivative in a suitable solvent (e.g., DMSO).

  • Assay Procedure: In a 96-well plate, add the enzyme solution, the inhibitor solution (at varying concentrations), and buffer.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate solution.

  • Measurement: The hydrolysis of p-NPA by CA produces the yellow-colored p-nitrophenolate anion, which can be monitored spectrophotometrically at a specific wavelength (e.g., 400 nm).

  • Data Analysis: The rate of the reaction is determined from the change in absorbance over time. The IC₅₀ value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of sulfonamides can vary significantly depending on their chemical structure.[27] Most are well-absorbed orally and are distributed throughout the body.[28] Metabolism primarily occurs in the liver, with the major metabolic pathways being acetylation and hydroxylation.[27] The resulting metabolites are then excreted by the kidneys.[28] The half-life of sulfonamides can range from a few hours to several days, influencing their dosing regimen.[27][29]

Data Presentation

The following table summarizes the inhibitory activity of selected sulfonamide derivatives against different carbonic anhydrase isoforms, illustrating the potential for isoform-selective inhibition.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
Acetazolamide19.92---[10]
Compound 7d¹2.62---[10]
Sulfonamide Series A²240 - 218519 - 8325 - 8828.8 - 175[18]
Thiadiazole Derivatives³3 - 120.20 - 5.963 - 45-[12]

¹ N-(sulfapyridine)-p-hydroxybenzamide ² Aromatic sulfonamide derivatives from a green synthesis approach ³ Positively charged thiadiazole sulfonamides

Conclusion and Future Perspectives

The sulfonamide scaffold continues to be a remarkably fruitful area of research in medicinal chemistry. Its journey from the first synthetic antibacterials to a diverse array of modern therapeutics is a testament to its versatility and the ingenuity of drug designers. The ongoing exploration of novel sulfonamide derivatives targeting a wide range of biological pathways, particularly in oncology and infectious diseases, ensures that this "old" functional group will remain at the forefront of drug discovery for the foreseeable future. Future research will likely focus on the development of highly selective inhibitors to minimize off-target effects, the use of computational methods to guide the design of next-generation sulfonamides, and the exploration of novel bioisosteric replacements to further enhance their therapeutic potential.

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Methodological & Application

Application Note: Optimized Protocol for the Synthesis of 3-Nitro-N-(2-nitrophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of highly functionalized sulfonamides is a cornerstone in medicinal chemistry. These compounds frequently serve as critical intermediates for carbonic anhydrase inhibitors, anti-tubercular agents, and benzimidazole-based therapeutics[1][2]. The coupling of 2-nitroaniline with 3-nitrobenzenesulfonyl chloride to form 3-nitro-N-(2-nitrophenyl)benzenesulfonamide presents a classical synthetic challenge that requires careful optimization.

Causality of Experimental Choices: The amino group of 2-nitroaniline is severely deactivated. The ortho-nitro group exerts strong electron-withdrawing inductive (-I) and resonance (-R) effects, drastically reducing the electron density on the nitrogen atom. Additionally, the steric bulk of the ortho-nitro group hinders the nucleophilic attack on the electrophilic sulfur center of the bulky sulfonyl chloride[3].

Consequently, standard mild sulfonylation conditions (e.g., triethylamine in dichloromethane at room temperature) yield negligible product. Utilizing sodium hydride (NaH) can force the reaction via an


-like deprotonation pathway, but it is atom-inefficient, highly moisture-sensitive, and often stalls at sub-optimal yields (~70%) even after prolonged reaction times (>30 hours)[3].

This protocol utilizes an optimized base-promoted methodology employing potassium carbonate (


) in N,N-dimethylformamide (DMF). The polar aprotic nature of DMF poorly solvates the carbonate anion, making it a highly effective base to deprotonate the weakly acidic aniline, while simultaneously stabilizing the highly polar transition state. Microwave irradiation (or elevated conventional heating) accelerates the nucleophilic attack, driving the reaction to near-quantitative yields in a fraction of the time[3].

Experimental Workflow & Diagram

ReactionMechanism A 2-Nitroaniline + 3-Nitrobenzenesulfonyl chloride B Base Activation (K2CO3 in DMF) A->B Mix at RT C Nucleophilic Attack (S_N2 at Sulfur) B->C Heat / MW (80°C) D Tetrahedral Intermediate C->D E Chloride Elimination D->E -Cl⁻ F 3-nitro-N-(2-nitrophenyl) benzenesulfonamide E->F -H⁺ / Precipitation

Fig 1: Mechanistic workflow for the base-promoted synthesis of the target sulfonamide.

Quantitative Data & Condition Optimization

To illustrate the necessity of the optimized conditions, the following table summarizes the reaction metrics across different methodologies. The data highlights the superiority of microwave-assisted polar aprotic conditions for deactivated anilines.

Synthesis MethodBase / CatalystSolventTemperatureTimeIsolated Yield (%)
Standard AmidationTriethylamineDCM25 °C24 h< 20%
Strong Base DeprotonationNaH (1.5 eq)THF25 °C39 h~ 68%[3]
Thermal Polar Aprotic

(2.5 eq)
DMF80 °C4 - 6 h85 - 88%
Microwave-Assisted

(2.5 eq)
DMF 80 °C (MW) 15 min > 95% [3]

Step-by-Step Experimental Protocol

Reagents Required:

  • 2-Nitroaniline (CAS: 88-74-4): 1.0 mmol (138 mg)

  • 3-Nitrobenzenesulfonyl chloride (CAS: 121-51-7): 1.1 mmol (243 mg)

  • Potassium carbonate (

    
    , anhydrous): 2.5 mmol (345 mg)
    
  • N,N-Dimethylformamide (DMF, anhydrous): 5.0 mL

  • Crushed ice / Deionized water

Equipment:

  • 10 mL microwave reaction vial with a crimp-seal cap (or a 25 mL round-bottom flask for conventional heating).

  • Magnetic stir bar.

  • Microwave synthesizer (e.g., CEM Discover or Biotage Initiator).

Procedure:

  • Preparation of the Reaction Mixture: Ensure the reaction vial is oven-dried to prevent premature hydrolysis of the sulfonyl chloride. Add 138 mg (1.0 mmol) of 2-nitroaniline to the vial. Add 5.0 mL of anhydrous DMF and drop in a magnetic stir bar. Stir until the amine is fully dissolved.

  • Base Activation: Add 345 mg (2.5 mmol) of anhydrous

    
     to the solution. Stir at room temperature for 10 minutes. Causality: This pre-stirring allows the base to interact with the weakly acidic amine protons, priming the nitrogen for nucleophilic attack.
    
  • Electrophile Addition: Carefully add 243 mg (1.1 mmol) of 3-nitrobenzenesulfonyl chloride in one portion. Seal the vial immediately. Causality: A slight excess (1.1 equiv) of the sulfonyl chloride is used to compensate for trace hydrolysis caused by adventitious moisture.

  • Reaction Execution (Microwave Method): Place the sealed vial in the microwave synthesizer. Set the parameters: Temperature = 80 °C, Time = 15 minutes, Power = Variable (max 150 W), Cooling = On. (Alternative Conventional Method: Heat the mixture in an oil bath at 80 °C for 4 to 6 hours, monitoring the disappearance of 2-nitroaniline via TLC using Hexane:Ethyl Acetate, 7:3 v/v).

  • Workup and Precipitation: Allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker containing 30 mL of vigorously stirred crushed ice and water. Causality: The sudden shift in solvent polarity forces the highly hydrophobic 3-nitro-N-(2-nitrophenyl)benzenesulfonamide to crash out of solution as a yellow-to-brown solid, while simultaneously dissolving the inorganic salts (

    
    , KCl) and residual DMF.
    
  • Isolation and Purification: Collect the crude solid via vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water (3 × 10 mL). Recrystallize the crude product from a minimal amount of hot ethanol (or an ethanol/water 9:1 mixture). Dry the purified crystals under high vacuum at 45 °C overnight.

Analytical Verification (Self-Validating System)

To ensure the scientific integrity of the synthesized product, perform the following analytical checks to validate the protocol's success:

  • FT-IR Spectroscopy: Verify the disappearance of the primary amine N-H stretch doublet (typically ~3400 and 3300

    
    ) and the appearance of a single secondary sulfonamide N-H stretch (~3250 
    
    
    
    ). Strong asymmetric and symmetric
    
    
    stretches must appear around 1330 and 1160
    
    
    [3].
  • Mass Spectrometry (LC-MS): Confirm the molecular weight (

    
    , Exact Mass: 323.02, MW: 323.28  g/mol )[4][5].
    
  • 1H-NMR: Confirm the distinct downfield shift of the aromatic protons adjacent to the newly formed sulfonamide linkage, and the presence of a highly deshielded sulfonamide N-H proton (often exchanging with

    
    ).
    

References

  • N-(Nitrophenyl) Benzamide and Benzenesulfonamide Derivatives by Nucleophilic Aromatic Substitution. ResearchGate. URL: [Link]

  • Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega. URL: [Link]

  • Novel 2-substituted-benzimidazole-6-sulfonamides as carbonic anhydrase inhibitors. PubMed Central (NIH). URL: [Link]

  • 3-Nitro-N-(2-nitrophenyl)benzenesulfonamide Specifications. Fisher Scientific. URL: [Link]

Sources

Accelerated Synthesis of N-(2-nitrophenyl)benzenesulfonamides via Microwave-Assisted N-Arylation

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

N-aryl sulfonamides are a cornerstone scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1] The synthesis of these compounds, particularly via C-N cross-coupling, can be challenging using conventional thermal methods, often requiring long reaction times and harsh conditions. This application note details a robust and highly efficient protocol for the synthesis of N-(2-nitrophenyl)benzenesulfonamides utilizing Microwave-Assisted Organic Synthesis (MAOS). This method dramatically reduces reaction times from hours to minutes, improves yields, and enhances product purity, aligning with the principles of green chemistry by minimizing energy consumption and solvent use.[2][3][4] We provide a detailed step-by-step protocol, mechanistic insights, characterization data, and a troubleshooting guide for researchers in drug discovery and process development.

Introduction and Scientific Rationale

The N-arylsulfonamide moiety is a privileged structure in pharmacologically active compounds due to its ability to act as a stable, non-basic amide isostere and a hydrogen bond donor/acceptor. The development of efficient synthetic routes to these molecules is therefore of significant interest. Traditional methods for the N-arylation of sulfonamides often rely on Ullmann-type condensation reactions, which typically necessitate high temperatures, long reaction durations, and stoichiometric amounts of copper catalysts.[5]

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in chemical synthesis.[6][7] Unlike conventional heating which relies on conduction and convection, microwave irradiation employs dielectric heating.[6][8] Polar molecules within the reaction mixture, such as the solvent and reactants, align with the rapidly oscillating electromagnetic field. This generates heat volumetrically and uniformly, leading to a rapid rise in temperature that can overcome high activation energy barriers efficiently.[3][6]

This direct energy transfer results in several key advantages:

  • Drastic Reduction in Reaction Time: Reactions that take hours or days can often be completed in minutes.[8][9]

  • Increased Product Yields: Rapid heating can minimize the formation of degradation byproducts.[8]

  • Enhanced Purity: Fewer side reactions lead to cleaner reaction profiles and simplify purification.[6][9]

  • Improved Reproducibility: Precise control over temperature and pressure in modern microwave reactors ensures high reproducibility.[8]

This protocol leverages a copper-catalyzed N-arylation reaction, a reliable method for forming the crucial C-N bond between a benzenesulfonamide and an activated aryl halide.[10][11] The use of microwave irradiation makes this transformation exceptionally rapid and efficient.

Reaction Mechanism: Copper-Catalyzed N-Arylation

The microwave-assisted synthesis proceeds via a copper-catalyzed cross-coupling mechanism. While the precise cycle can vary, a plausible pathway involves the following key steps:

  • Deprotonation: A base (e.g., K₂CO₃, Cs₂CO₃) deprotonates the sulfonamide (pKa ≈ 10) to form the more nucleophilic sulfonamidate anion.

  • Oxidative Addition: The copper(I) catalyst (e.g., from CuI) coordinates with the aryl halide (1-chloro-2-nitrobenzene). The electron-withdrawing nitro group makes the aryl halide particularly susceptible to this step.

  • Reductive Elimination: The sulfonamidate anion displaces the halide from the copper center, forming the desired C-N bond and regenerating the copper(I) catalyst.

Microwave energy accelerates this cycle by rapidly heating the polar components, providing the necessary activation energy for the oxidative addition and reductive elimination steps, which are often the rate-limiting parts of the process under conventional heating.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the microwave-assisted synthesis of N-(2-nitrophenyl)benzenesulfonamide.

Materials and Equipment

Reagents:

  • Benzenesulfonamide (98%+)

  • 1-Chloro-2-nitrobenzene (99%+)

  • Copper(I) Iodide (CuI, 98%+)

  • Potassium Carbonate (K₂CO₃, anhydrous, 99%+)

  • N,N-Dimethylformamide (DMF, anhydrous, 99.8%)

  • Ethyl Acetate (ACS grade)

  • Hexane (ACS grade)

  • Deionized Water

  • Saturated Brine Solution

Equipment:

  • Dedicated microwave synthesis reactor (e.g., CEM Discover, Biotage Initiator)

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Standard laboratory glassware (beakers, flasks, separatory funnel)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Synthesis Procedure

Safety First: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Perform the reaction in a well-ventilated fume hood. Microwave reactors can generate high pressures; ensure the vial is properly sealed and do not exceed the recommended volume.

  • Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add:

    • Benzenesulfonamide (157 mg, 1.0 mmol, 1.0 equiv.)

    • 1-Chloro-2-nitrobenzene (173 mg, 1.1 mmol, 1.1 equiv.)

    • Copper(I) Iodide (19 mg, 0.1 mmol, 10 mol%)

    • Potassium Carbonate (276 mg, 2.0 mmol, 2.0 equiv.)

  • Solvent Addition: Add 4.0 mL of anhydrous DMF to the vial.

  • Microwave Reactor Setup:

    • Securely cap the reaction vial.

    • Place the vial in the cavity of the microwave reactor.

    • Set the following reaction parameters:

      • Temperature: 150 °C (Use a pre-stirring time of 30 seconds)

      • Ramp Time: 2 minutes

      • Hold Time: 15 minutes

      • Power: 300 W (Dynamic power control)

      • Pressure: Max 250 psi

  • Reaction Execution & Monitoring: Start the reaction. Monitor the internal temperature and pressure throughout the run. The reaction progress can be checked after completion by TLC (using a 3:1 Hexane:Ethyl Acetate mobile phase).

  • Work-up and Extraction:

    • After the reaction is complete, allow the vial to cool to room temperature (<50 °C) before carefully venting and opening.

    • Pour the reaction mixture into a separatory funnel containing 50 mL of deionized water and 50 mL of ethyl acetate.

    • Rinse the reaction vial with a small amount of ethyl acetate and add it to the separatory funnel.

    • Shake the funnel vigorously and allow the layers to separate.

    • Extract the aqueous layer two more times with 25 mL of ethyl acetate.

    • Combine the organic layers and wash with 50 mL of saturated brine solution.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude solid is typically a yellow-to-orange powder.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 10% ethyl acetate in hexane).

    • Alternatively, recrystallization from an ethanol/water mixture can yield the pure product.[4]

Experimental Workflow Diagram

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Microwave Synthesis cluster_workup 3. Product Isolation cluster_purify 4. Purification & Analysis reagents Weigh & Add: - Benzenesulfonamide - 1-Chloro-2-nitrobenzene - CuI Catalyst - K2CO3 Base solvent Add Anhydrous DMF (4 mL) reagents->solvent mw_vial Seal 10 mL Vial solvent->mw_vial mw_run Irradiate in Reactor (150°C, 15 min) mw_vial->mw_run mw_cool Cool to Room Temp mw_run->mw_cool extract Pour into EtOAc/H2O & Perform Extraction mw_cool->extract dry Dry Organic Layer (Na2SO4) extract->dry evap Concentrate via Rotovap dry->evap purify Purify Crude Solid (Column Chromatography) evap->purify characterize Characterize Pure Product (NMR, IR, MS) purify->characterize

Caption: Workflow for Microwave-Assisted N-Arylation.

Results and Characterization

The microwave-assisted protocol provides a significant improvement over conventional heating methods.

Comparative Performance
ParameterMicrowave-Assisted SynthesisConventional Heating (Oil Bath)
Reaction Time 15 minutes 8 - 12 hours
Temperature 150 °C150 °C
Typical Yield 85 - 95% 50 - 70%
Purity (Crude) High (minor impurities)Moderate (significant byproducts)
Energy Usage Significantly LowerHigh

This data is representative and based on typical outcomes for similar microwave-assisted N-arylation reactions compared to traditional thermal methods.[9][11][12]

Product Characterization

The identity and purity of the final product, N-(2-nitrophenyl)benzenesulfonamide, should be confirmed using standard analytical techniques.[13][14]

  • ¹H NMR (DMSO-d₆): Expect characteristic signals for the aromatic protons on both rings. The protons ortho to the nitro group will be significantly downfield. A broad singlet corresponding to the sulfonamide N-H proton will also be present.

  • ¹³C NMR (DMSO-d₆): Signals corresponding to all unique aromatic carbons will be visible.

  • FT-IR (KBr, cm⁻¹): Look for characteristic absorption bands for the N-H stretch (~3250 cm⁻¹), asymmetric and symmetric S=O stretches of the sulfonyl group (~1350 and ~1160 cm⁻¹), and C-NO₂ stretches (~1520 and ~1340 cm⁻¹).

  • Mass Spectrometry (ESI-MS): The spectrum should show the molecular ion peak [M-H]⁻ corresponding to the calculated mass of the product.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized CuI).2. Insufficient temperature or time.3. Wet solvent or reagents.1. Use fresh, high-purity CuI.2. Increase reaction time to 20-25 min or temperature to 160 °C.3. Ensure use of anhydrous solvent and reagents.
Formation of Side Products 1. Reaction temperature is too high.2. Reaction time is too long.1. Lower the temperature to 140 °C.2. Reduce the hold time; monitor by TLC at 5-minute intervals to find the optimum time.
Low Isolated Yield 1. Inefficient extraction.2. Product loss during chromatography.1. Perform an additional extraction of the aqueous layer.2. Ensure proper loading and careful fraction collection during chromatography.

Conclusion

This application note demonstrates that microwave-assisted synthesis is a superior method for the rapid and efficient N-arylation of benzenesulfonamides. The protocol significantly shortens reaction times, increases yields, and results in cleaner products compared to conventional methods.[2][8][9] By adopting this technology, researchers in medicinal chemistry and drug development can accelerate the synthesis of key intermediates and build libraries of N-aryl sulfonamides for high-throughput screening with greater efficiency and sustainability.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). ResearchGate.
  • THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024). ResearchGate.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI.
  • N‐Arylation of sulfonamides with (hetero)aryl (pseudo)halides. (n.d.). ResearchGate. Available at: [Link]

  • Kappe, C. O. (2005). The Use of Microwave Irradiation in Organic Synthesis. From Laboratory Curiosity to Standard Practice in Twenty Years. CHIMIA.
  • Broguiere, T., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. PMC. Available at: [Link]

  • N-Arylation of Sulfonamides on Solid Supports. (n.d.). ACS Publications.
  • Sulfonamide synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal.
  • Microwave-assisted sequential one-pot protocol to benzothiadiazin-3-one-1,1-dioxides via a copper-catalyzed N-arylation strategy. (n.d.). PMC. Available at: [Link]

  • Liu, Z., & Larock, R. C. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PMC. Available at: [Link]

  • Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. (2020). MDPI.
  • Liu, Z., & Larock, R. C. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. ACS Publications. Available at: [Link]

  • A safe and new strategy for N-arylation of 2,4-thiazolidinediones via microwave irradiation using base catalyst K2CO3 in DMF. (n.d.). RSC Publishing. Available at: [Link]

  • Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. (2021). MDPI. Available at: [Link]

  • Sulfonamide purification process. (1957). Google Patents.
  • Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. (2020). ResearchGate.
  • Synthesis (Microwave-Assisted) and Characterization of Some Heterocyclic Sulphonamide Derivatives. (2016). IJPPR.
  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides. (n.d.). PMC. Available at: [Link]

  • Microwave assisted synthesis, photoisomerization study and antioxidant activity of a series of N-acylhydrazones. (2024). Arabian Journal of Chemistry.
  • Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides. (n.d.). RSC Publishing. Available at: [Link]

  • MICROWAVE ASSISTED SYNTHESIS OF 2-ARYL BENZIMIDAZOLE. (n.d.). Sciforum.

Sources

In vitro antimicrobial susceptibility testing of sulfonamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: In Vitro Antimicrobial Susceptibility Profiling of Novel Sulfonamide Derivatives

Introduction: The Renaissance of Sulfonamide Scaffolds

Sulfonamides (sulfa drugs) were the first broad-spectrum antibacterials, yet widespread resistance has necessitated the development of novel derivatives. The core mechanism involves the competitive inhibition of dihydropteroate synthase (DHPS) , a critical enzyme in the de novo folate biosynthesis pathway.[1]

For researchers developing new sulfonamide derivatives (e.g., Schiff bases, metal complexes, or heterocyclic hybrids), standard clinical protocols must be adapted. Unlike routine clinical testing, research-grade profiling requires rigorous control over compound solubility , thymidine interference , and endpoint interpretation to distinguish true potency from experimental artifacts.

Target Audience: Medicinal Chemists, Microbiologists, and Pharmacologists.

Critical Pre-Analytical Considerations

Before initiating biological assays, two variables must be controlled to ensure data integrity: Solvent Toxicity and Media Antagonism .

A. Compound Solubility & Stock Preparation

Most novel sulfonamide derivatives exhibit poor aqueous solubility.

  • Solvent of Choice: Dimethyl sulfoxide (DMSO) is preferred over acetone or NaOH for biological compatibility.

  • Constraint: The final concentration of DMSO in the test well must remain < 1% (v/v) to avoid intrinsic antibacterial activity, which can skew MIC values (false susceptibility).

  • Protocol: Prepare a 100X stock solution in 100% DMSO. When diluted 1:100 into the assay media, the solvent concentration is negligible (1%).

B. The Thymidine Antagonism Check (Crucial)

Sulfonamides act by depleting folate. However, if the culture media contains exogenous thymidine or thymine , bacteria can utilize the "salvage pathway," bypassing the sulfonamide blockade. This results in false resistance .

  • Requirement: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) specifically certified for low thymidine levels.

  • Validation Step: Before testing new derivatives, validate the media batch using Enterococcus faecalis ATCC 29212 and Trimethoprim/Sulfamethoxazole (SXT).

    • Pass Criteria: Clear, sharp inhibition zone (Disk Diffusion) or MIC within CLSI QC ranges.

    • Fail Criteria: Hazy growth within the zone or elevated MICs indicates excess thymidine; discard the media batch.

Mechanism of Action & Antagonism Pathway

Understanding the metabolic blockade is essential for interpreting "trailing" growth (partial inhibition).

FolatePathway PABA Para-aminobenzoic Acid (PABA) DHPS Enzyme: DHPS (Dihydropteroate Synthase) PABA->DHPS Substrate Pteridine Pteridine Precursor Pteridine->DHPS DHP Dihydropteroic Acid DHPS->DHP Catalysis Folate Dihydrofolate -> Tetrahydrofolate DHP->Folate DNA DNA/RNA Synthesis (Bacterial Growth) Folate->DNA Sulfonamide Sulfonamide Derivative (Competitive Inhibitor) Sulfonamide->DHPS  BLOCKS   Thymidine Exogenous Thymidine (Media Contaminant) Thymidine->DNA  Salvage Pathway (Bypasses Blockade)

Caption: Sulfonamides competitively inhibit DHPS.[1][2][3][4][5] Excess thymidine in media allows bacteria to bypass this block via the salvage pathway, causing false resistance.

Protocol 1: Broth Microdilution (MIC Determination)

This is the gold standard for quantifying the potency of derivatives.

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Strains: E. coli ATCC 25922 (QC), S. aureus ATCC 29213 (QC).

  • Plate: 96-well sterile polystyrene plate (U-bottom).

Step-by-Step Workflow
  • Stock Preparation:

    • Weigh 10.24 mg of Sulfonamide Derivative.

    • Dissolve in 1 mL 100% DMSO (Concentration = 10,240 µg/mL).

    • Dilute 1:10 in CAMHB to get 1,024 µg/mL (Intermediate Stock, 10% DMSO).

  • Plate Setup (Serial Dilution):

    • Add 100 µL of sterile CAMHB to columns 2–12.

    • Add 200 µL of Intermediate Stock (1,024 µg/mL) to column 1.

    • Transfer 100 µL from col 1 to col 2, mix, and repeat down to col 10. Discard 100 µL from col 10.

    • Result: Gradient from 512 µg/mL to 1 µg/mL.

    • Controls: Col 11 (Growth Control: Media + Bacteria + 1% DMSO), Col 12 (Sterility Control: Media only).

  • Inoculum Preparation:

    • Select 3-5 colonies from an overnight agar plate.

    • Suspend in saline to match 0.5 McFarland Standard (~1.5 x 10^8 CFU/mL).

    • Dilute this suspension 1:150 in CAMHB.

    • Add 100 µL of diluted inoculum to wells in columns 1–11.

    • Final Test Density: ~5 x 10^5 CFU/mL.

  • Incubation:

    • Seal plate with breathable film.

    • Incubate at 35°C ± 2°C for 16–20 hours (24h for MRSA).

  • Reading & Interpretation (The "Trailing" Phenomenon):

    • Sulfonamides are bacteriostatic.[1][6] Bacteria may undergo 1-2 doublings before the intracellular folate pool is depleted.

    • Do not look for 100% clearance.

    • Endpoint: The MIC is the lowest concentration inhibiting ≥80% of growth compared to the control well.

    • Visual Aid: Look for a significant reduction in turbidity (button size), not total clarity.

MICWorkflow Stock Stock Prep (DMSO) Dilution Serial Dilution (96-well Plate) Stock->Dilution Inoculum Inoculum (5x10^5 CFU/mL) Dilution->Inoculum Add Bacteria Incubate Incubate 16-20h @ 35°C Inoculum->Incubate Read Read MIC (80% Inhibition) Incubate->Read

Caption: Standardized workflow for broth microdilution testing of sulfonamides.

Protocol 2: Disk Diffusion (Screening)

Useful for rapid qualitative screening of many derivatives.

  • Disk Preparation:

    • Use blank sterile paper disks (6 mm).

    • Pipette 10–20 µL of stock solution onto each disk to achieve desired mass (e.g., 250 µ g/disk ).

    • Dry completely to remove solvent (DMSO residues can kill bacteria directly).

  • Inoculation:

    • Dip swab into 0.5 McFarland bacterial suspension.[7][8]

    • Streak entire surface of Mueller-Hinton Agar (MHA) plate 3 times, rotating 60° each time.

  • Application:

    • Place disks firmly on agar. Space them >24 mm apart.

    • Invert and incubate 16–18 hours at 35°C.

  • Measurement:

    • Measure the diameter of the zone of inhibition.[9][10][11]

    • Note: Ignore slight haze ("trailing growth") visible only with transmitted light. Measure the obvious edge of heavy growth.

Data Presentation & Quality Control

Report results using the following structure to ensure reproducibility.

Table 1: Recommended Quality Control Ranges (CLSI M100)

Organism Strain ID Sulfisoxazole MIC (µg/mL) TMP/SMX MIC (µg/mL) Purpose
E. coli ATCC 25922 8 – 32 ≤ 0.5/9.5 Gram-negative QC
S. aureus ATCC 29213 32 – 128 ≤ 0.5/9.5 Gram-positive QC

| E. faecalis | ATCC 29212 | Must test | ≤ 0.5/9.5 | Thymidine Check |

Troubleshooting Guide:

  • Problem: High MICs for E. faecalis ATCC 29212.

    • Cause: High thymidine content in media.

    • Solution: Add 5% lysed horse blood (contains thymidine phosphorylase) or change media vendor.

  • Problem: Precipitate in wells.

    • Cause: Compound crashed out of solution.

    • Solution: Verify solubility limit; reduce starting concentration or increase DMSO (max 1%).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2024).[12][13] Performance Standards for Antimicrobial Susceptibility Testing. 34th ed.[12] CLSI supplement M100.[9][12][14] [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025).[15] Media preparation and replication of gene products. [Link]

  • Seydel, J. K. (1968).[4] Sulfonamides, structure-activity relationship, and mode of action.[1][4][5][6] Journal of Pharmaceutical Sciences, 57(9), 1455-1478. [Link]

  • American Society for Microbiology (ASM). (2016). Manual of Clinical Microbiology. Chapter: Antibacterial Susceptibility Test Methods. [Link]

Sources

Screening 3-nitro-N-(2-nitrophenyl)benzenesulfonamide for peroxidase activity

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Screening 3-nitro-N-(2-nitrophenyl)benzenesulfonamide for Peroxidase-like Activity

Abstract

This application note details the protocol for evaluating the intrinsic peroxidase-like activity of 3-nitro-N-(2-nitrophenyl)benzenesulfonamide (CAS: 121-52-8).[1] While traditional peroxidases (e.g., Horseradish Peroxidase, HRP) are protein-based, small molecule mimics ("chemzymes") offer superior stability against proteolysis and thermal denaturation.[1][2] This guide focuses on the electron-deficient nature of the dinitro-sulfonamide scaffold, hypothesizing that its electron-withdrawing nitro groups facilitate the redox cycling required to decompose hydrogen peroxide (


) and oxidize chromogenic substrates like TMB.

Introduction & Mechanistic Rationale

The Molecule: 3-nitro-N-(2-nitrophenyl)benzenesulfonamide features a sulfonamide core flanked by two nitro groups.[1] These strongly electron-withdrawing groups (


) decrease the electron density of the sulfonamide nitrogen, potentially lowering the 

and facilitating proton transfer or stabilization of oxidative intermediates.

The Catalytic Hypothesis: In a peroxidase-mimic system, the sulfonamide candidate acts as a catalyst to transfer electrons from a donor (TMB) to an acceptor (


).


[1][2]

Unlike natural enzymes, this small molecule is hydrophobic.[1][2] Therefore, the screening protocol requires a specific co-solvent system to ensure bioavailability without inhibiting the redox reaction.[2]

Materials & Reagents

  • Candidate Compound: 3-nitro-N-(2-nitrophenyl)benzenesulfonamide (>98% purity).[1]

  • Substrate: 3,3',5,5'-Tetramethylbenzidine (TMB) (Sigma-Aldrich).[1][2]

  • Oxidant: Hydrogen Peroxide (

    
    ), 30% stock solution.[1][3][4]
    
  • Buffer: 0.2 M Sodium Acetate Buffer (pH 4.0). Note: Peroxidase mimics often require acidic pH to stabilize the TMB cation radical.[2]

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous.[1][2]

  • Stop Solution: 2 M Sulfuric Acid (

    
    ).
    
  • Control: HRP (Positive Control) and EDTA (to chelate trace metal contaminants).[1]

Experimental Workflows (Visualized)

Figure 1: High-Throughput Screening Workflow

This diagram outlines the decision logic for validating the catalytic activity of the sulfonamide derivative.

ScreeningWorkflow Start Start: Compound Preparation Solubilization Solubilize in DMSO (10 mM Stock) Start->Solubilization Dilution Dilute in Acetate Buffer pH 4.0 (Final < 5% DMSO) Solubilization->Dilution Reaction Add TMB (0.5 mM) + H2O2 (100 mM) Dilution->Reaction Observation Incubate 10-30 min @ 25°C Reaction->Observation CheckColor Color Change (Blue)? Observation->CheckColor Measure Measure Absorbance (652 nm) CheckColor->Measure Yes Discard Inactive / False Positive CheckColor->Discard No ControlCheck Compare vs. Blank (No Catalyst) Measure->ControlCheck Kinetics Proceed to Kinetic Analysis (Michaelis-Menten) ControlCheck->Kinetics Signal > 3x Blank ControlCheck->Discard Signal = Blank

Caption: Step-by-step decision tree for screening hydrophobic small molecules for peroxidase activity.

Detailed Protocols

Protocol A: Catalytic Activity Assay (TMB System)

Objective: To qualitatively and quantitatively assess if the molecule catalyzes H2O2 reduction.

  • Stock Preparation: Dissolve 20.2 mg of 3-nitro-N-(2-nitrophenyl)benzenesulfonamide (MW ~202.19 g/mol ) in 10 mL DMSO to create a 10 mM Stock Solution .

  • Working Solution: Dilute the stock into 0.2 M NaAc buffer (pH 4.0) to reach a screening concentration of 50 µM .

    • Critical: Ensure DMSO concentration is

      
       to prevent TMB precipitation or buffer interference.[1]
      
  • Reaction Setup (96-well plate):

    • Well A (Test): 10 µL Compound + 10 µL TMB (10 mM) + 10 µL

      
       (100 mM) + 170 µL Buffer.[1]
      
    • Well B (Blank): 10 µL DMSO (vehicle) + 10 µL TMB + 10 µL

      
       + 170 µL Buffer.[1]
      
    • Well C (Control): 10 µL Compound + 10 µL TMB + 170 µL Buffer (No

      
      ).
      
  • Measurement:

    • Monitor Absorbance at 652 nm (absorption max of oxidized TMB charge-transfer complex) every 30 seconds for 10 minutes.

    • Validation: If Well C turns blue, the compound is directly oxidizing TMB without peroxide (false peroxidase activity).[2]

Protocol B: Kinetic Parameter Determination

Objective: To determine


 and 

, proving the interaction is enzymatic.
  • Fix Catalyst: Keep compound concentration constant (e.g., 10 µM).

  • Vary Substrate (

    
    ):  Fix TMB at 0.5 mM. Vary 
    
    
    
    from 0 to 200 mM.[1]
  • Vary Substrate (TMB): Fix

    
     at 100 mM. Vary TMB from 0 to 1.0 mM.[1]
    
  • Calculation:

    • Calculate initial velocity (

      
      ) from the linear portion of the absorbance curve using the Beer-Lambert law (
      
      
      
      ).[1]
    • Plot

      
       vs 
      
      
      
      (Lineweaver-Burk) to derive
      
      
      and
      
      
      .[1]

Data Analysis & Interpretation

Specific Activity Calculation:


[1]
  • 
    : Change in absorbance.[1]
    
  • 
    : Reaction volume (mL).[1]
    
  • 
    : Extinction coefficient (
    
    
    
    for TMB).[1]
  • 
    : Path length (0.6 cm for 200µL in 96-well).
    
  • 
    : Mass of the sulfonamide (mg).
    

Expected Results Table:

ParameterInterpretationTarget Value (Good Mimic)

(H2O2)
Affinity for peroxideLower is better (mM range)

(TMB)
Affinity for substrateComparable to HRP (~0.4 mM)

Turnover numberHigher is better (

)
pH Stability RobustnessActivity retained at pH 3-9

Proposed Mechanism (Graphviz)

The electron-deficient sulfonamide likely stabilizes the hydroxyl radical intermediate.[1]

Mechanism Cat Sulfonamide (Resting State) Complex Active Intermediate (Radical Stabilization) Cat->Complex + H2O2 H2O2 H2O2 Complex->Cat Regeneration Water 2 H2O Complex->Water Reduction TMB TMB (Red) TMBox TMB (Ox) Blue Color TMB->TMBox e- transfer

Caption: Proposed redox cycling mechanism where the sulfonamide stabilizes the oxidative intermediate.

Troubleshooting & Controls (Self-Validation)

  • Solubility Issues: If the solution turns cloudy upon adding buffer, the compound has precipitated.

    • Fix: Increase DMSO concentration slightly or add 0.1% Triton X-100 surfactant.[1]

  • Metal Contamination: Small molecules can sequester trace iron/copper, which are potent peroxidases.[1]

    • Validation: Run the assay with 1 mM EDTA .[1] If activity vanishes, the activity was due to metal contaminants, not the sulfonamide.[2]

  • Spontaneous Hydrolysis: Sulfonamides can hydrolyze at extreme pH.[1] Ensure the "Compound Only" control is stable over the assay duration.

References

  • Gao, L., et al. (2007).[1][2] "Intrinsic peroxidase-like activity of ferromagnetic nanoparticles." Nature Nanotechnology.[1] Link (Foundational paper on inorganic peroxidase mimics).[1]

  • Breslow, R. (1995).[1] "Biomimetic Chemistry and Artificial Enzymes: Catalysis by Design." Accounts of Chemical Research. Link (Theory of small molecule mimics).[1]

  • PubChem. (2025).[1] "3-Nitrobenzenesulfonamide Compound Summary." National Library of Medicine.[1] Link (Chemical properties and safety data).[1]

  • Jiang, H., et al. (2020).[1][2] "Small Molecule Mimics of Peroxidase: Catalytic Mechanisms and Applications."[1][5] Catalysts. Link (Review of organic small molecule mimics).

Sources

Preparation of 3-nitro-N-(2-nitrophenyl)benzenesulfonamide stock solutions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation, Handling, and Storage of 3-Nitro-N-(2-nitrophenyl)benzenesulfonamide Stock Solutions

Executive Summary

3-Nitro-N-(2-nitrophenyl)benzenesulfonamide (CAS: 873985-57-0) is a highly functionalized diaryl sulfonamide building block widely utilized in the synthesis of screening libraries and pharmacological probes. Characterized by its dual nitroaromatic system and central sulfonamide pharmacophore, this compound presents specific challenges regarding photostability and kinetic solubility. This application note provides a causally-driven, self-validating protocol for the preparation of high-fidelity 10 mM stock solutions, ensuring optimal performance in high-throughput screening (HTS) and downstream synthetic applications.

Physicochemical Profiling & Solvent Causality

Before preparing stock solutions, it is critical to analyze the compound's physicochemical properties to dictate solvent selection and handling conditions[1].

Table 1: Physicochemical Properties of 3-Nitro-N-(2-nitrophenyl)benzenesulfonamide

PropertyValueRationale / Implication
CAS Number 873985-57-0Unique identifier for procurement and Quality Control.
Molecular Formula C12H9N3O6SIndicates high heteroatom content[1].
Molecular Weight 323.28 g/mol Used for precise molarity calculations[1].
H-Bond Donors 1 (-NH of sulfonamide)Capable of intermolecular hydrogen bonding.
H-Bond Acceptors 8 (Nitro and Sulfonyl oxygens)High propensity for hydration if exposed to moisture.
Optimal Solvent Anhydrous DMSODisrupts crystal lattice; solvates polar functional groups.

Solvent Causality: Water and lower alcohols are ineffective for this compound due to the highly lipophilic diaryl backbone. Dimethyl sulfoxide (DMSO) is the gold standard for HTS libraries because its polar aprotic nature efficiently disrupts the intermolecular hydrogen bonds of the sulfonamide group while stabilizing the electron-deficient nitroaromatic rings[2]. However, DMSO is extremely hygroscopic. If the solvent absorbs atmospheric moisture, the hydration shell of the solvent changes, leading to the rapid precipitation of lipophilic compounds—a primary cause of false negatives in biological screening[3].

Protocol: Preparation of 10 mM Master Stock Solutions

This protocol is designed as a self-validating system. Each step includes a validation checkpoint to ensure the integrity of the final solution.

Materials Required:

  • 3-Nitro-N-(2-nitrophenyl)benzenesulfonamide powder (Purity ≥97%)[1]

  • Anhydrous DMSO (Water content ≤0.005%)

  • Amber glass HPLC vials with PTFE-lined septa

  • Argon or Nitrogen gas (High purity)

  • Analytical balance (0.01 mg readability)

Step-by-Step Methodology:

  • Thermal Equilibration: Transfer the sealed vial of the lyophilized compound from cold storage to a desiccator at room temperature for at least 30 minutes before opening.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder. Introducing water into the DMSO stock will drastically reduce the compound's kinetic solubility over time[4].

  • Gravimetric Measurement: Weigh exactly 3.23 mg of the compound into a sterile, static-free amber glass vial.

    • Validation Checkpoint: Ensure the balance is calibrated. 3.23 mg corresponds to 10 µmol of the compound (MW: 323.28 g/mol )[1].

  • Solvent Addition: Add exactly 1.00 mL of anhydrous DMSO to the vial to achieve a 10 mM concentration.

    • Causality: 10 mM is the universally accepted standard concentration for HTS libraries, allowing for acoustic dispensing (e.g., Labcyte Echo) in nanoliter volumes to achieve micromolar assay concentrations[2],[5].

  • Solubilization: Vortex the mixture at moderate speed for 60 seconds. If undissolved particulates remain, sonicate the vial in a water bath at 25°C for 5 minutes.

    • Validation Checkpoint: Perform a visual inspection against a light background. The solution must be completely optically clear. Any turbidity indicates incomplete dissolution, requiring further sonication.

  • Inert Gas Purging & Sealing: Gently blow a stream of Argon or Nitrogen gas over the headspace of the vial for 10 seconds, then immediately cap tightly with a PTFE-lined septum.

    • Causality: Displacing atmospheric oxygen and moisture prevents oxidative degradation and hygroscopic water uptake by the DMSO[3].

  • Aliquoting: Divide the master stock into 50 µL or 100 µL single-use aliquots in amber micro-vials.

Solubilization and Storage Workflow

Workflow A 1. Thermal Equilibration (Desiccator, 30 min) B 2. Gravimetric Weighing (3.23 mg for 1 mL) A->B Prevent Condensation C 3. Solubilization (Anhydrous DMSO) B->C Add Solvent D 4. Inert Gas Purging (Argon/N2 Headspace) C->D Visual QC (Clear) E 5. Aliquoting & Cryostorage (Amber Vials, -20°C) D->E Prevent Oxidation

Caption: Step-by-step workflow for the preparation of 10 mM DMSO stock solutions.

Stability, Storage, and Quality Control

Photostability: Nitroaromatic compounds are notoriously photolabile. Exposure to ambient laboratory light (specifically UV and short-wave visible light) can excite the nitro groups, leading to radical formation, photoreduction, or cleavage of the N-S sulfonamide bond[6],[7]. Therefore, the use of amber glass vials and storage in dark environments is non-negotiable.

Thermal Stability and Freeze-Thaw Cycles: Aliquots must be stored at -20°C or -80°C. However, repeated freeze-thaw cycles are highly detrimental. When a DMSO solution freezes, the solvent crystallizes, forcing the solute into microscopic pockets of high concentration. Upon thawing, if the localized concentration exceeds the compound's solubility limit, it will precipitate and may not redissolve without extensive sonication[3]. Single-use aliquots bypass this failure mode entirely.

Quality Control (QC): To validate the integrity of the stock solution over time, perform Liquid Chromatography-Mass Spectrometry (LC-MS) or Evaporative Light Scattering Detection (ELSD) every 6 months. A purity drop of >5% or a significant change in the DMSO volume (indicating water absorption) necessitates discarding the aliquot[8],[4].

Degradation Pathways

Degradation A 3-Nitro-N-(2-nitrophenyl) benzenesulfonamide (10 mM in DMSO) B Exposure to Ambient Light (UV/Vis Radiation) A->B C Exposure to Atmosphere (Hygroscopic DMSO) A->C D Photochemical Degradation (Nitro Reduction / Radical Formation) B->D hν excitation E Water Absorption (Hydration Shell Alteration) C->E Moisture uptake F Loss of Compound Integrity (False Positives in Assays) D->F G Compound Precipitation (False Negatives in Assays) E->G Exceeds kinetic solubility

Caption: Primary degradation and failure pathways for nitroaromatic sulfonamide stock solutions.

Application Context

Once successfully solubilized and validated, the 10 mM stock of 3-nitro-N-(2-nitrophenyl)benzenesulfonamide can be integrated into larger pharmacological toolboxes. The compound serves as an excellent precursor for combinatorial chemistry, allowing for the rapid generation of sulfonamide-based libraries targeting metalloenzymes, proteases, or bacterial targets[9]. Maintaining the pristine condition of the stock solution ensures that downstream Structure-Activity Relationship (SAR) data remains uncompromised by solvent-induced artifacts.

References

1.[1] Fisher Scientific. "3-Nitro-N-(2-nitrofenil)bencenosulfonamida, 97 %". Source: fishersci.es. URL: 2.[6] Benchchem. "2-Nitrothiophenol | 4875-10-9". Source: benchchem.com. URL: 3.[7] Benchchem. "4-Nitroazobenzene | 2491-52-3". Source: benchchem.com. URL: 4.[2] NIH. "Compound Management for Quantitative High-Throughput Screening". Source: nih.gov. URL: 5.[5] Annual Reviews. "High-Throughput Screening to Advance In Vitro Toxicology". Source: annualreviews.org. URL: 6.[9] NIH. "A quantitative high-throughput screening pipeline to identify small molecule inhibitors". Source: nih.gov. URL: 7.[3] ResearchGate. "Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives". Source: researchgate.net. URL: 8.[8] Evotec. "The Rise in Externalization of Compound Management". Source: evotec.com. URL: 9.[4] ResearchGate. "HTS library plate rejuvenation using a DMSO-rich atmosphere". Source: researchgate.net. URL:

Sources

Application Note: High-Throughput Screening of Nitro-Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Target Class: Carbonic Anhydrase Inhibitors (CAIs) Assay Format: Colorimetric Kinetic Esterase Assay (96/384-well)

Introduction & Scientific Rationale

Nitro-benzenesulfonamides represent a privileged scaffold in medicinal chemistry, primarily acting as zinc-binding groups (ZBG) in the active site of Carbonic Anhydrases (CAs). The electron-withdrawing nature of the nitro group (


) lowers the pKa of the sulfonamide moiety (

), enhancing its ionization to the anionic form required for coordinating the catalytic Zinc(II) ion.

However, screening this specific subclass presents unique challenges compared to standard sulfonamides:

  • Optical Interference: Nitro-aromatics are frequently chromogenic, absorbing light in the visible spectrum (yellow-orange), which often overlaps with standard colorimetric readouts (e.g., 405 nm).

  • Fluorescence Quenching: The nitro group is a potent fluorescence quencher, rendering standard thermal shift assays (using SYPRO Orange) or fluorescence polarization assays prone to false negatives.

  • Solubility & Aggregation: The lipophilicity of the nitro-aromatic ring can drive colloidal aggregation, leading to promiscuous inhibition artifacts.

This guide details a self-validating kinetic protocol designed to bypass these artifacts using the 4-Nitrophenyl Acetate (4-NPA) Esterase Assay , optimized for nitro-benzenesulfonamide libraries.

Compound Management & Library Preparation[1][2]

To ensure data fidelity, the physical state of the library must be controlled prior to dispensing.

Solubilization Protocol
  • Solvent: 100% DMSO (anhydrous).

  • Concentration: 10 mM stock.[1]

  • Storage: -20°C in varying humidity-controlled environments (nitro compounds are stable but can precipitate if moisture enters DMSO).

Quality Control (The "Color" Check)

Before screening, perform a Spectral Scan (300–500 nm) on a random sampling of the library (10%).

  • Rationale: If the test compounds possess significant absorbance at 405 nm (the detection wavelength for the product), they will reduce the dynamic range of the assay (Inner Filter Effect).

  • Threshold: If Compound OD

    
     at screening concentration (typically 10 µM), the kinetic assay mode is mandatory  (endpoint reads will be invalid).
    

Primary HTS Protocol: Kinetic 4-NPA Hydrolysis

This assay utilizes the esterase activity of Carbonic Anhydrase (CA) to hydrolyze 4-nitrophenyl acetate (4-NPA) into 4-nitrophenol (yellow, Abs 405 nm).

Why this method? Unlike fluorescence assays, this colorimetric method is less susceptible to "nitro-quenching." By using kinetic reads (slope) rather than endpoint reads, we mathematically subtract the static absorbance of the colored nitro-benzenesulfonamide compound.

Reagents & Buffer Composition
ComponentConcentrationFunction
Buffer Base 50 mM Tris-SO

Maintains pH 7.6 (Optimal for hCA II).[2] Avoid Chloride buffers (Cl

is a weak inhibitor).
Enzyme 100–200 nM hCA (I, II, or IX)Target. Concentration must be optimized to yield linear velocity for 15 mins.
Substrate 3 mM 4-NPASubstrate. Prepare fresh in Acetonitrile (MeCN). Unstable in water.
Detergent 0.01% Tween-20Critical: Prevents colloidal aggregation of nitro-aromatics (False Positives).
Solvent Max 5% DMSO/MeCNFinal assay tolerance.
Step-by-Step Workflow

Step 1: Enzyme Dispensing

  • Dispense 40 µL of Enzyme Solution (in Assay Buffer + Tween-20) into 96-well clear flat-bottom plates.

  • Control Wells: Add Buffer only (No Enzyme) to Columns 1 and 12 for Background subtraction.

Step 2: Compound Addition (Acoustic or Pin)

  • Transfer 0.5 µL of compound (10 mM DMSO stock) to achieve final concentration of 10–50 µM.

  • Positive Control:[2] Add Acetazolamide (10 µM final) to Column 2.

  • Incubation: Incubate for 15 minutes at 25°C . This allows the sulfonamide to displace the "deep water" molecule and bind the Zinc ion.

Step 3: Substrate Initiation

  • Dispense 10 µL of 3 mM 4-NPA solution (dissolved in minimal MeCN and diluted in buffer immediately before use).

  • Note: Do not mix vigorously to avoid bubbles (optical noise).

Step 4: Kinetic Detection

  • Instrument: Microplate Reader (e.g., Tecan, BMG).

  • Mode: Kinetic (Interval: 30 sec, Duration: 20 min).

  • Wavelength: 405 nm.[3]

  • Shake: 5 sec orbital prior to first read.

Data Visualization & Logic

Assay Decision Tree

Use the following logic to select the correct assay mode based on the physicochemical properties of the nitro-benzenesulfonamide library.

AssaySelection Start Start: Nitro-Benzenesulfonamide Library CheckColor Check Absorbance @ 405nm Start->CheckColor IsColored Abs > 0.5? CheckColor->IsColored Kinetic Protocol: Kinetic 4-NPA Assay (Measure Slope V0) IsColored->Kinetic Yes (Colored) Endpoint Protocol: Endpoint Assay (Risk of Artifacts) IsColored->Endpoint No (Clear) CheckAgg Counter-Screen: Add 0.01% Triton X-100 Kinetic->CheckAgg Identify Hits ValidHit Valid Hit: Specific Binder CheckAgg->ValidHit Activity Retained FalsePos False Positive: Aggregator CheckAgg->FalsePos Activity Lost

Figure 1: Decision tree for screening nitro-aromatic compounds. Kinetic reads are prioritized to negate intrinsic compound color.

Data Analysis: Calculation of Inhibition

For nitro-compounds, never use raw OD values . Use the reaction velocity (


).
  • Calculate Slope (

    
    ):  Determine the slope (mOD/min) of the linear portion of the curve (typically 2–10 mins).
    
  • Percent Inhibition:

    
    
    
  • Z-Factor Validation: Ensure

    
     using the DMSO (Negative) and Acetazolamide (Positive) controls.
    

Hit Validation & Triage (The "Nitro" Filter)

Nitro compounds are notorious "Frequent Hitters." Any hit >50% inhibition must undergo two specific counter-screens.

The "Detergent Shift" (Aggregation Check)

Nitro-benzenesulfonamides can form colloidal aggregates that sequester the enzyme.

  • Protocol: Re-test the hit in the presence of 0.01% Triton X-100 (or increase Tween-20 to 0.1%).

  • Result: If inhibition disappears or significantly drops in the presence of higher detergent, the compound is a promiscuous aggregator (False Positive).

The "Redox" Check (Optional but Recommended)

Nitro groups can undergo redox cycling, generating reactive oxygen species (ROS) that may damage the enzyme active site (though less likely in short 15-min assays).

  • Protocol: Incubate enzyme + compound with 1 mM DTT (Dithiothreitol).

  • Result: If DTT restores enzyme activity, the inhibition was likely due to oxidative reactivity, not specific binding.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. Link

  • BenchChem. (2025).[3] Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzymatic Assay. BenchChem Protocols. Link

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays.[4] Journal of Medicinal Chemistry, 53(7), 2719–2740. Link

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. Link

Sources

Application Note: A Systematic Approach to Solvent Selection for the Dissolution of 3-nitro-N-(2-nitrophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting an appropriate solvent system for 3-nitro-N-(2-nitrophenyl)benzenesulfonamide. The dissolution of active pharmaceutical ingredients (APIs) is a critical step in formulation development, impacting bioavailability, processability, and the success of preclinical studies.[1] This guide moves beyond simple trial-and-error by establishing a systematic workflow grounded in physicochemical theory. We will explore the structural properties of the target molecule, introduce the theoretical framework of Hansen Solubility Parameters (HSP) as a predictive tool, and provide detailed, step-by-step protocols for both preliminary qualitative screening and robust quantitative solubility determination using the gold-standard shake-flask method.[2]

Theoretical Framework for Solvent Selection

The successful dissolution of a solute into a solvent is governed by the principle that "like dissolves like," where substances with similar intermolecular forces are more likely to be miscible.[3] For a complex molecule like 3-nitro-N-(2-nitrophenyl)benzenesulfonamide, a more nuanced approach is required to balance its various functional components.

Physicochemical Properties of 3-nitro-N-(2-nitrophenyl)benzenesulfonamide

The solubility behavior of the target molecule is dictated by the interplay of its distinct chemical moieties. A careful analysis of its structure is the first step in a rational solvent selection process.[4]

  • Structure: C₁₂H₉N₃O₆S

  • Molecular Weight: 339.29 g/mol

  • Key Functional Groups:

    • Two Nitro Groups (-NO₂): These are strong electron-withdrawing groups that create significant dipole moments, contributing to the molecule's overall polarity.

    • Sulfonamide Group (-SO₂NH-): This group is highly polar and is capable of acting as both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (O=S=O). This is a critical factor in its interaction with protic and aprotic polar solvents.[5]

    • Two Aromatic Rings: These phenyl rings are inherently nonpolar and contribute to the dispersive forces (van der Waals interactions).

This combination of polar, hydrogen-bonding, and nonpolar characteristics suggests that the molecule will likely exhibit poor solubility in purely nonpolar solvents (like hexane) and may also have limited solubility in water. Its dissolution will likely be favored in polar organic solvents that can effectively engage with its dipole moments and hydrogen-bonding capabilities.

PropertyValue / DescriptionSource
Molecular Formula C₁₂H₉N₃O₆SInferred from name
Molecular Weight 339.29 g/mol Calculated
Predicted Polarity HighBased on functional groups
H-Bond Donor Yes (1)Sulfonamide N-H
H-Bond Acceptor Yes (multiple)Sulfonamide & Nitro Oxygens
Key Moieties Sulfonamide, Nitroaromatic
Hansen Solubility Parameters (HSP): A Quantitative Predictive Tool

To refine solvent selection beyond qualitative principles, the Hansen Solubility Parameter (HSP) system offers a powerful quantitative framework.[6] It deconstructs the total Hildebrand solubility parameter into three components representing the primary intermolecular forces:[3][7]

  • δD (Dispersion): Energy from nonpolar, van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be assigned a unique set of (δD, δP, δH) coordinates, plotting it as a point in a 3D "Hansen space". The fundamental principle is that solvents with HSP coordinates close to those of the solute are more likely to dissolve it.[7] The distance (Ra) between a solute (1) and a solvent (2) in Hansen space is calculated as:

Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]

A "solubility sphere" with a radius (R₀) is defined for the solute. If a solvent's coordinates fall within this sphere (i.e., Ra < R₀), dissolution is predicted to be favorable.[3] This guide provides a protocol to experimentally determine the optimal solvents, which can then be used to calculate the HSP of 3-nitro-N-(2-nitrophenyl)benzenesulfonamide for future formulation work.

cluster_0 Hansen Solubility Sphere solute good_solvent1 Good Solvent good_solvent2 Good Solvent poor_solvent Poor Solvent (δD₂, δP₂, δH₂) solute->poor_solvent Ra > R₀ caption Fig 1. Hansen Solubility Sphere Concept

Caption: A diagram illustrating the Hansen Solubility Sphere.

Safety and Handling Precautions

Researchers must consult the Safety Data Sheet (SDS) for 3-nitro-N-(2-nitrophenyl)benzenesulfonamide and all solvents used. Based on structurally related compounds, the following general precautions are advised:

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.

  • Ventilation: Handle the solid compound and all organic solvents inside a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Hazard Class: Nitroaromatic compounds and sulfonamides can be irritants.[8] Avoid direct contact with skin and eyes.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Experimental Protocol 1: Qualitative Solubility Screening

This initial rapid screening aims to identify a shortlist of promising candidate solvents from different classes, guiding the more resource-intensive quantitative analysis.

Materials and Equipment
  • 3-nitro-N-(2-nitrophenyl)benzenesulfonamide (solid)

  • Selection of solvents (see table below)

  • 1.5 mL glass vials with screw caps

  • Vortex mixer

  • Analytical balance (4-decimal place)

  • Spatula

Recommended Solvents for Screening
ClassSolventRationale
Nonpolar HeptaneBaseline for nonpolar interactions.
Polar Aprotic AcetoneModerate polarity, H-bond acceptor.
Acetonitrile (ACN)High polarity, H-bond acceptor.
Dimethylformamide (DMF)High polarity, strong H-bond acceptor.
Dimethyl Sulfoxide (DMSO)Very high polarity, strong H-bond acceptor.
Polar Protic MethanolPolarity with H-bond donor/acceptor ability.
EthanolSimilar to methanol, common pharma solvent.[9]
Isopropanol (IPA)Lower polarity protic solvent.
Other Dichloromethane (DCM)Chlorinated solvent, can be effective for complex organics.
Tetrahydrofuran (THF)Cyclic ether, moderate polarity.
Step-by-Step Procedure
  • Preparation: Label one vial for each solvent to be tested.

  • Weighing: Add approximately 5 mg of 3-nitro-N-(2-nitrophenyl)benzenesulfonamide to each vial. Record the exact mass.

  • Solvent Addition: Add 0.5 mL of the first solvent to its corresponding vial. This creates an initial target concentration of ~10 mg/mL.

  • Mixing: Cap the vial securely and vortex vigorously for 60 seconds.

  • Observation: Visually inspect the vial against a dark background. Record your observation as "Insoluble," "Partially Soluble," or "Freely Soluble."

  • Heating (Optional): If the compound is partially soluble or insoluble, gently warm the vial in a water bath (e.g., 40°C) for 5-10 minutes and vortex again. Note any change in solubility.

  • Repeat: Repeat steps 3-6 for all selected solvents.

This screening provides a rapid, material-sparing method to eliminate poor solvents and prioritize promising candidates for quantitative analysis.

Experimental Protocol 2: Quantitative Solubility Determination

This protocol uses the equilibrium shake-flask method, which is the standard for generating reliable solubility data.[2] It determines the saturation concentration of the compound in a given solvent at a specific temperature.

Caption: Workflow for quantitative equilibrium solubility determination.

Materials and Equipment
  • Equipment from Protocol 1

  • Thermostatically controlled orbital shaker or agitator

  • Syringes (1 mL) and syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

  • Autosampler vials for HPLC analysis

  • Calibrated volumetric flasks and pipettes

  • Validated High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Procedure
  • Preparation: Place a sufficient excess of solid 3-nitro-N-(2-nitrophenyl)benzenesulfonamide into a glass vial. "Excess" means enough solid will remain undissolved at equilibrium, ensuring saturation. A starting point is 2-3 times the estimated solubility from the qualitative screen.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the chosen solvent into the vial.

  • Agitation: Secure the vial in the orbital shaker set to a constant temperature (e.g., 25°C) and begin agitation at a speed sufficient to keep the solid suspended (e.g., 150 rpm).

  • Equilibration: Allow the slurry to agitate for an extended period. To ensure equilibrium has been reached, take samples at multiple time points (e.g., 24, 48, and 72 hours).[2] Equilibrium is confirmed when the measured concentration does not change significantly between two consecutive time points.

  • Sampling: Stop agitation briefly and allow the excess solid to settle. Withdraw an aliquot of the supernatant using a syringe.

  • Filtration: Immediately attach a 0.22 µm syringe filter and dispense the clear filtrate into a clean vial. This step is critical to remove all undissolved solid particles.

  • Dilution: Accurately dilute the filtrate with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the HPLC calibration curve.

  • Analysis: Quantify the concentration of the diluted sample using a validated HPLC-UV method. The aromatic rings and nitro groups in the molecule will act as strong chromophores, making UV detection highly suitable.[10]

  • Calculation: Back-calculate the original concentration in the undiluted filtrate, accounting for the dilution factor. This value represents the equilibrium solubility.

Data Interpretation and Solvent System Optimization

Summary of Quantitative Data

The results from the shake-flask experiments should be compiled into a clear, comparative table.

Table 1: Hypothetical Solubility Data for 3-nitro-N-(2-nitrophenyl)benzenesulfonamide at 25°C

SolventSolvent ClassEquilibrium Solubility (mg/mL)Molar Solubility (M)
HeptaneNonpolar< 0.01< 2.95 x 10⁻⁵
AcetonePolar Aprotic25.40.075
AcetonitrilePolar Aprotic15.10.045
Dimethylformamide (DMF) Polar Aprotic 110.8 0.327
Dimethyl Sulfoxide (DMSO) Polar Aprotic 155.2 0.458
MethanolPolar Protic8.90.026
EthanolPolar Protic5.60.017
WaterPolar Protic< 0.1< 2.95 x 10⁻⁴

Note: Data are for illustrative purposes only and must be determined experimentally.

Discussion and Optimization

Based on the hypothetical data, polar aprotic solvents like DMSO and DMF are exceptionally effective. This is mechanistically sound, as their strong hydrogen bond accepting character can interact with the sulfonamide N-H, and their high polarity can solvate the nitro groups, without competing as H-bond donors themselves. The lower solubility in polar protic solvents like methanol and ethanol suggests that while they can interact, the solvent-solvent hydrogen bonding networks may be too strong to be effectively disrupted by the solute.

For applications requiring even higher concentrations or the avoidance of certain solvents, co-solvent systems can be explored.[11][12] For example, a mixture of a strong solvent (like DMSO) with a more benign co-solvent could be optimized to achieve the target concentration while improving safety or viscosity profiles.

Conclusion

This application note outlines a structured, science-driven methodology for selecting and validating a solvent system for 3-nitro-N-(2-nitrophenyl)benzenesulfonamide. By integrating theoretical principles like Hansen Solubility Parameters with robust experimental protocols, researchers can efficiently move from a wide array of potential solvents to an optimized system. This systematic approach saves time and resources, ensures the generation of reproducible data, and provides a solid foundation for subsequent formulation and drug development activities.

References

  • Hansen, C. M. (2019, July 1). Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. IntechOpen. Available at: [Link]

  • Tajdini, A., et al. (2022, November 5). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences. Available at: [Link]

  • Wikipedia. (2023). Hansen solubility parameter. Available at: [Link]

  • Bustamante, P., et al. (2000). Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents. Academia.edu. Available at: [Link]

  • Perlovich, G. L., et al. (2014, November 12). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data. Available at: [Link]

  • Martin, A., et al. (1982). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Mauger, J. W., et al. (1972). Solubility of Various Sulfonamides in N-Alkanols I. Effect of Polarity and Temperature. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Stenutz. (n.d.). N-(3-nitrophenyl)benzenesulfonamide. Available at: [Link]

  • PubChem. (n.d.). Benzenesulfonamide, 3-nitro-. National Center for Biotechnology Information. Available at: [Link]

  • Osorio, M., et al. (2023, August 21). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. PMC. Available at: [Link]

  • World Health Organization (WHO). (n.d.). Annex 4: Guidance on equilibrium solubility studies. Available at: [Link]

  • Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Available at: [Link]

  • Bustamante, P., et al. (2005). Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate. Available at: [Link]

  • Wang, S., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Contract Pharma. (2017, October 11). Optimizing Drug Solubility. Available at: [Link]

  • Wang, Q., & Kord, A. S. (2006). Analytical Method Selection for Drug Product Dissolution Testing. Dissolution Technologies. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Nitro-N-(2-nitrophenyl)benzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis Troubleshooting and Support Center. This guide is engineered for researchers and drug development professionals struggling with low yields during the sulfonylation of highly deactivated anilines.

The Chemical Challenge: Causality & Mechanism

Synthesizing 3-nitro-N-(2-nitrophenyl)benzenesulfonamide involves coupling 2-nitroaniline with 3-nitrobenzenesulfonyl chloride. This reaction notoriously suffers from poor yields under standard conditions due to two competing electronic factors:

  • Nucleophilic Deactivation: The ortho-nitro group on 2-nitroaniline exerts powerful electron-withdrawing inductive (-I) and resonance (-M) effects 1. This drastically depletes the electron density on the amine nitrogen, rendering it a very poor nucleophile, while also creating a steric shield 2.

  • Electrophilic Instability: 3-nitrobenzenesulfonyl chloride is highly electrophilic but extremely sensitive to moisture, making it prone to rapid hydrolysis before the sluggish amine can attack 3.

To overcome this, standard acid scavengers (like Triethylamine) must be replaced with strong bases (like Sodium Hydride) to irreversibly deprotonate the amine, generating a highly reactive amide anion [[4]]().

Workflow N1 2-Nitroaniline (Weak Nucleophile) N2 NaH / THF 0 °C to RT N1->N2 Deprotonation N3 Amide Anion (Strong Nucleophile) N2->N3 H2 Evolution N5 3-Nitro-N-(2-nitrophenyl) benzenesulfonamide N3->N5 Nucleophilic Attack N4 3-Nitrobenzenesulfonyl Chloride N4->N5 Electrophile Addition

Mechanistic workflow for the NaH-mediated sulfonylation of deactivated 2-nitroaniline.

Quantitative Base Comparison

Selecting the correct base is the single most critical variable in this synthesis. Below is a quantitative comparison of base systems based on field-proven data 5, [[3]](), 4.

Base SystemSolventTemperatureTimeExpected YieldMechanistic Notes
Triethylamine (TEA) DCMRT24 h< 15%Amine too deactivated; TEA acts only as an acid scavenger.
Pyridine + DMAP DCMReflux16 h30 - 50%DMAP forms a reactive sulfonylpyridinium intermediate 5.
Potassium Carbonate DMF80 °C12 h40 - 60%Heterogeneous system; heating promotes side reactions.
Sodium Hydride (NaH) THF0 °C to RT2 - 4 h85 - 95% Irreversible deprotonation forms a highly reactive amide anion 2.
LiHMDS THF-78 °C to RT2 h85 - 90%Excellent yield, but requires cryogenic conditions 3.

Troubleshooting & FAQs

Q1: Why is my yield consistently below 20% when using standard bases like Triethylamine (TEA) or Pyridine? A: The core issue is the electronic nature of your starting material. Weak bases like TEA only scavenge the HCl byproduct; they are not strong enough to deprotonate the deactivated 2-nitroaniline 6. Because the amine nitrogen's lone pair is heavily delocalized into the ortho-nitro group, it cannot effectively attack the sulfonyl chloride. To force the reaction, you must convert the amine into a stronger nucleophile (an amide anion) using a strong base like NaH 4.

Q2: TLC shows complete consumption of 3-nitrobenzenesulfonyl chloride, but most of my 2-nitroaniline is unreacted. What happened? A: Your electrophile has likely been destroyed by hydrolysis. Sulfonyl chlorides containing electron-withdrawing groups are highly electrophilic and extremely sensitive to moisture 3. If your solvent is not strictly anhydrous, or if your glassware was not oven-dried, ambient water will outcompete the deactivated 2-nitroaniline, converting the sulfonyl chloride into 3-nitrobenzenesulfonic acid. Solution: Use anhydrous solvents over molecular sieves and perform the reaction under an inert argon atmosphere.

Q3: I am getting a highly non-polar side product. LC-MS indicates it has double the mass of the sulfonyl group. How do I prevent this? A: You are observing bis-sulfonylation (forming 3-nitro-N-(3-nitrophenylsulfonyl)-N-(2-nitrophenyl)benzenesulfonamide). This occurs because the initial mono-sulfonamide product is highly acidic and can be deprotonated by excess base, creating a sulfonamide anion that attacks a second equivalent of sulfonyl chloride [[4]](). Solution: Strictly control stoichiometry. Use exactly 1.05 to 1.1 equivalents of 3-nitrobenzenesulfonyl chloride and add it dropwise at 0 °C to limit the local concentration of the electrophile.

Troubleshooting Root Reaction Mixture: 2-Nitroaniline + 3-Nitrobenzenesulfonyl Chloride Path1 Optimal Conditions (NaH, Anhydrous THF, 0 °C) Root->Path1 Path2 Excess Sulfonyl Chloride & Prolonged Heating Root->Path2 Path3 Moisture Present or Aqueous Base Root->Path3 Prod1 Target Mono-sulfonamide (High Yield) Path1->Prod1 Selective Coupling Prod2 Bis-sulfonamide (Side Product) Path2->Prod2 Over-reaction Prod3 3-Nitrobenzenesulfonic Acid (Hydrolysis Product) Path3->Prod3 Electrophile Destruction

Competing reaction pathways highlighting the causes of bis-sulfonylation and hydrolysis.

Validated Step-by-Step Methodology

This protocol utilizes a self-validating system where each critical phase includes an observable metric to ensure the reaction is proceeding correctly [[2]]().

Phase 1: Deprotonation (Activation of the Nucleophile)

  • Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon inlet.

  • Reagent Loading: Add NaH (60% dispersion in mineral oil, 1.2 eq, 12.0 mmol) to the flask. Wash the NaH with anhydrous hexane (2 x 10 mL) to remove the mineral oil, decanting the hexane via syringe.

  • Solvent Addition: Suspend the washed NaH in anhydrous THF (20 mL) and cool the suspension to 0 °C using an ice-water bath.

  • Amine Addition: Dissolve 2-nitroaniline (1.0 eq, 10.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the NaH suspension over 15 minutes.

    • Causality: Dropwise addition controls the exothermic deprotonation.

    • Validation Check: You must observe the evolution of hydrogen gas (bubbling). The solution will transition to a deep red/orange color, confirming the formation of the highly reactive amide anion.

  • Maturation: Stir the mixture at 0 °C for 30 minutes until gas evolution completely ceases.

Phase 2: Electrophilic Coupling 6. Electrophile Preparation: In a separate dry vial, dissolve 3-nitrobenzenesulfonyl chloride (1.1 eq, 11.0 mmol) in anhydrous THF (10 mL). 7. Coupling: Add the sulfonyl chloride solution dropwise to the amide anion mixture at 0 °C over 20 minutes.

  • Causality: Low temperature prevents bis-sulfonylation and minimizes the degradation of the highly reactive sulfonyl chloride.
  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.
  • Validation Check: Monitor by TLC (Hexane:EtOAc 3:1). The deep red color of the anion should gradually lighten, and a new, more polar spot (the mono-sulfonamide) should appear.

Phase 3: Quenching and Isolation 9. Quenching: Cool the flask back to 0 °C. Carefully add saturated aqueous NH


Cl (10 mL) dropwise to quench any unreacted NaH.
  • Validation Check: A mild fizzing indicates the successful quench of residual NaH.
  • Extraction: Dilute the mixture with Ethyl Acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with distilled water (2 x 20 mL) and brine (20 mL).
  • Drying & Concentration: Dry the organic layer over anhydrous Na
    
    
    SO
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography or recrystallization (e.g., from EtOH/Water) to afford the pure 3-nitro-N-(2-nitrophenyl)benzenesulfonamide.

References

  • N-(Nitrophenyl) Benzamide and Benzenesulfonamide Derivatives by Nucleophilic Aromatic Substitution. ResearchGate.1

  • Discovery and characterization of 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines as novel inhibitors of the Aedes aegypti Kir1 (AeKir1) channel. PMC (NIH). 5

  • 2-Nitrobenzenesulfonyl Chloride | Sulfonylation Reagent. BenchChem. 3

  • Selective Monodesulfonylation of N,N-Disulfonylarylamines with Tetrabutylammonium Fluoride. SciSpace. 4

  • Structural Optimization and MD Simulation Study of Benzimidazole Derivatives as Potent Mutant FLT3 Kinase Inhibitors. White Rose University Consortium. 2

  • Synthesis and Structural Determination of Several Sulfonamides Synthesized From Nitrov. Sarcouncil Journal of Biomedical Sciences. 6

Sources

Technical Support Center: Troubleshooting Nitro-Sulfonamide Solubility in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuanced chemical challenges of drug discovery workflows. Nitro-sulfonamides are notorious for their stubborn solubility profiles. The combination of a planar aromatic core, electron-withdrawing nitro groups, and strong hydrogen-bonding sulfonamide moieties results in exceptionally high crystal lattice energies.

While Dimethyl Sulfoxide (DMSO) is the universal solvent of choice for in vitro screening, its physical properties can inadvertently cause these specific compounds to crash out of solution. This guide provides a causal understanding of these failures and field-proven, self-validating protocols to rescue your compound stocks.

Diagnostic Workflow

Troubleshooting N1 Nitro-Sulfonamide Insoluble in DMSO N2 Assess DMSO Hydration (Hygroscopic Water Uptake) N1->N2 N3 Reconstitute in Fresh Anhydrous DMSO N2->N3 High Water % N4 Apply Thermal/Acoustic Energy (37°C + Sonication) N2->N4 Anhydrous N3->N4 N5 Base-Assisted Solubilization (Add TEA/DIPEA) N4->N5 Persists N6 Solubilized Stock Achieved N4->N6 Lattice Broken N5->N6 Deprotonated N7 Alternative Solvents (DMF, 4FM) N5->N7 Failed

Diagnostic workflow for troubleshooting nitro-sulfonamide solubility in DMSO.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My nitro-sulfonamide powder won't dissolve in 100% DMSO, even at standard 10 mM screening concentrations. What is the primary cause? A: The primary cause is thermodynamic resistance driven by high crystal lattice energy. The 1 of the molecule, while the planar structure promotes tight pi-pi stacking in the solid state[1]. To overcome this, you must apply kinetic energy (gentle heating and sonication) to physically disrupt the intermolecular forces so the DMSO molecules can form a stable solvation shell.

Q2: The compound dissolved initially, but precipitated after I stored it in the freezer and thawed it. Why did it crash out? A: This is a classic symptom of solvent hydration.2, meaning it solidifies just below room temperature[2]. During freeze-thaw cycles, condensation introduces atmospheric moisture into the vial. Because DMSO is highly hygroscopic, a small exposed volume can 3 at 40% relative humidity[3]. Water acts as a potent anti-solvent for hydrophobic compounds; even a 2-3% water content will drastically lower the thermodynamic solubility limit, forcing the nitro-sulfonamide to precipitate.

Q3: Heating and sonication aren't enough. How can I chemically force the compound into solution without altering its core structure? A: You can exploit the molecule's intrinsic pKa. The 1[1]. By introducing a mild, non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA), you deprotonate the sulfonamide nitrogen. This converts the neutral molecule into an anionic salt, shifting the dissolution thermodynamics from neutral solvation to ionic dissociation, which exponentially increases solubility in polar aprotic solvents.

Q4: If DMSO completely fails, what are the best alternative solvents for sulfonamides? A: If the specific solvation energy in DMSO cannot overcome the lattice energy, switch to alternative polar aprotic solvents. Studies have demonstrated that4 for sulfonamide derivatives when DMSO proves insufficient[4].

Quantitative Data: Variables Impacting Solubility

ParameterQuantitative ValueMechanistic Impact
DMSO Freezing Point 18.5 °CSolidifies at room temperature; freeze-thaw cycles invite condensation and water uptake.
DMSO Hygroscopicity >6% water uptake/hrRapidly introduces water at 40% RH, acting as an anti-solvent and lowering solubility.
Sulfonamide pKa ~8.0 - 10.0Allows for targeted deprotonation using mild organic bases to form highly soluble salts.
Sonication Temp 37 °C - 50 °CProvides kinetic energy to disrupt pi-pi stacking without causing thermal degradation.

Self-Validating Experimental Protocols

Protocol 1: Anhydrous Stock Preparation & Physical Disruption

Use this protocol to ensure atmospheric water is not the root cause of your solubility failure.

  • Solvent Preparation: Purge a fresh, sealed bottle of anhydrous DMSO (≥99.9% purity, packaged under argon) with dry nitrogen immediately upon opening.

  • Compound Weighing: Weigh your nitro-sulfonamide powder into a desiccated, argon-purged amber vial (nitro-aromatics can be light-sensitive).

  • Reconstitution: Add the required volume of anhydrous DMSO to achieve your target concentration (e.g., 10 mM).

  • Energy Application: Vortex vigorously for 60 seconds. Transfer the vial to a heated ultrasonic water bath set to 37 °C. Sonicate for 15 to 20 minutes.

  • Self-Validation Step: Transfer a 100 µL aliquot to a microcentrifuge tube and spin at 10,000 x g for 5 minutes. Inspect the very bottom of the tube against a strong light source or black background.

    • Pass: No visible pellet. The compound is thermodynamically dissolved.

    • Fail: A micro-pellet forms. Proceed immediately to Protocol 2.

Protocol 2: Base-Assisted Solubilization (Deprotonation)

Use this protocol to chemically convert the stubborn neutral compound into a highly soluble salt.

  • Calculate Equivalents: Based on the molarity of your failed suspension from Protocol 1, calculate the volume required to add 1.2 molar equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Base Addition: Add the DIPEA directly to the DMSO suspension.

  • Agitation: Vortex vigorously for 2 minutes. The cloudy suspension should rapidly clarify as the acidic sulfonamide proton is removed, yielding a highly soluble anionic species.

  • Self-Validation Step: Perform a direct-injection LC-MS analysis of the newly solubilized stock (diluted 1:1000 in your mobile phase).

    • Pass: The chromatogram shows a single dominant peak matching the expected mass of the intact compound.

    • Fail: Multiple peaks or a mass shift indicates the base catalyzed a degradation reaction (e.g., reduction of the nitro group). In this rare case, abandon DMSO and switch to DMF or 4FM.

References

  • Benchchem. 6-Nitro-2-benzothiazolesulfonamide solubility issues and solutions.
  • Wikipedia. Dimethyl sulfoxide.
  • Ingenta Connect. In situ DMSO Hydration Measurements of HTS Compound Libraries.
  • PubMed Central (PMC). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide.

Sources

Technical Support Center: Purification of 3-nitro-N-(2-nitrophenyl)benzenesulfonamide by Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for researchers, scientists, and professionals engaged in the synthesis and purification of 3-nitro-N-(2-nitrophenyl)benzenesulfonamide. Recrystallization, while a fundamental technique, presents unique challenges with complex molecules possessing multiple functional groups. This document provides in-depth, experience-driven troubleshooting advice and standardized protocols to overcome common obstacles, ensuring high purity and yield.

Part 1: Foundational Knowledge & FAQs

This section addresses fundamental questions regarding the properties of 3-nitro-N-(2-nitrophenyl)benzenesulfonamide and the principles of its recrystallization.

Q1: What are the critical physicochemical properties of 3-nitro-N-(2-nitrophenyl)benzenesulfonamide to consider for recrystallization?

A1: Understanding the molecule's properties is the cornerstone of developing a successful purification strategy. The structure contains two nitro-substituted aromatic rings linked by a sulfonamide bridge. This imparts a high degree of polarity and rigidity. Key considerations are:

  • Polarity: The presence of two electron-withdrawing nitro groups (-NO2) and a polar sulfonamide group (-SO2NH-) makes the overall molecule quite polar.[1] This dictates that polar organic solvents will be the most effective for dissolution.

  • Hydrogen Bonding: The sulfonamide group has a hydrogen bond donor (N-H) and acceptors (O=S=O), which can influence solvent interactions and crystal lattice formation.[3] Solvents capable of hydrogen bonding, like alcohols, may be particularly effective.

Q2: How should I select an optimal solvent system for this compound?

A2: Solvent selection is the most critical variable in recrystallization. The ideal solvent should dissolve the compound completely when hot but sparingly when cold, creating a steep solubility curve.[1]

  • Single-Solvent Approach: Given the compound's polarity, good starting points are polar solvents like ethanol, methanol, or isopropanol.[1][4] Acetone might also be a candidate.[5] A preliminary screening with small amounts of the crude product in various solvents is highly recommended.

  • Mixed-Solvent (Co-Solvent) Approach: This technique is invaluable when no single solvent provides the ideal solubility profile.[1] It is common for sulfonamides and nitroaromatic compounds.[6] The process involves dissolving the compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., ethanol or Dimethylformamide (DMF)) at an elevated temperature. Then, a "bad" or "anti-solvent" (in which the compound is poorly soluble, e.g., water) is added dropwise until persistent cloudiness (the saturation point) is observed.[1][3] A few drops of the good solvent are then added to redissolve the precipitate before slow cooling. A successful crystallization of a related disulfonamide was achieved from an ethanol/DMF mixture.[7]

Table 1: Candidate Solvents for Recrystallization Screening

SolventBoiling Point (°C)PolarityKey Considerations
Ethanol78PolarGood general choice for polar compounds; often used in co-solvent systems with water.[1][2]
Methanol65PolarSimilar to ethanol but more volatile.[1]
Isopropanol82PolarEffective for many sulfonamides.[6]
Acetone56PolarCan be a good solvent, but its low boiling point may limit the temperature differential for cooling.[5]
Ethyl Acetate77Medium-PolarMay be useful, potentially in a mixed system.
Dimethylformamide (DMF)153High-PolarLikely a very "good" solvent; excellent for dissolving the compound but may lead to poor recovery unless used in a co-solvent system with an anti-solvent like water.[7]
Water100High-PolarThe compound is likely insoluble in water, making it an excellent anti-solvent candidate in a mixed-solvent system with an alcohol or DMF.[8]

Q3: What is the standard, best-practice protocol for recrystallizing this compound?

A3: A robust recrystallization protocol prioritizes purity and yield. The following workflow provides a self-validating system for achieving high-quality crystals.

Experimental Protocol 1: General Recrystallization Workflow
  • Dissolution: Place the crude 3-nitro-N-(2-nitrophenyl)benzenesulfonamide in an Erlenmeyer flask with a stir bar or boiling chip. Add a small amount of the chosen solvent system.

  • Heating: Gently heat the mixture to the solvent's boiling point on a hot plate, with stirring. Add the minimum amount of hot solvent in small portions until the solid just dissolves completely.[3] Using excess solvent is the most common cause of low yield.[6]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, cool slightly, and add a small amount of activated charcoal. Re-boil for a few minutes.[3][6]

  • Hot Filtration (If Necessary): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration using pre-heated glassware (funnel and receiving flask) to prevent premature crystallization.[6]

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[3] Slow cooling is essential for forming large, pure crystals.[3]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath to maximize the precipitation of the product.[3]

  • Collection & Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals thoroughly to remove residual solvent. This can be done by air drying or in a vacuum oven at a temperature well below the product's melting point.

Part 2: Troubleshooting Common Issues

Problem 1: My compound has "oiled out," forming a liquid layer instead of crystals.

  • Causality: This occurs when the solute's melting point is lower than the boiling point of the solvent, causing it to melt before dissolving.[1] It can also be triggered by a high concentration of impurities, which depresses the melting point of the crude material.[1][6] The resulting oil is typically impure.[6]

  • Solutions:

    • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to lower the solution's saturation point and allow it to cool again, but much more slowly.[1][6]

    • Lower the Crystallization Temperature: Switch to a solvent with a lower boiling point.[3]

    • Modify the Solvent System: If using a single solvent, try a mixed-solvent system. The oiling may be due to the initial high concentration in the "good" solvent. Slower addition of the "bad" solvent can sometimes prevent this.

    • Induce Crystallization at a Lower Temperature: After re-dissolving the oil, allow the solution to cool further than before (closer to room temperature) before crystal growth begins. Try scratching the inside of the flask with a glass rod at the liquid-air interface to provide a nucleation site.[6]

Problem 2: The recovery of my purified product is very low.

  • Causality: Low yield is a frequent and frustrating issue in recrystallization. The most common causes are:

    • Using an excessive volume of solvent: This is the primary culprit. A significant portion of your product will remain dissolved in the mother liquor even after cooling.[6]

    • Premature crystallization: If the product crystallizes in the funnel during hot filtration, it will be lost.[3][6]

    • Inappropriate solvent choice: The solvent may be too "good," meaning the compound retains significant solubility even at low temperatures.[6]

  • Solutions:

    • Minimize Solvent Volume: Always use the absolute minimum amount of hot solvent required to dissolve the crude solid.[3]

    • Prevent Premature Crystallization: Ensure all glassware for hot filtration is pre-heated by placing it in an oven or rinsing with hot solvent. Perform the filtration step as quickly as possible.[6]

    • Ensure Complete Cooling: After slow cooling to room temperature, use an ice bath to maximize precipitation before filtering.[3]

    • Re-evaluate the Solvent: If the yield is consistently low, the chosen solvent may not have a steep enough solubility curve. Test alternative solvents or mixed-solvent systems.

Problem 3: No crystals are forming, even after the solution has cooled in an ice bath.

  • Causality: This is typically due to one of two issues:

    • Too much solvent was used: The solution is not sufficiently saturated for crystals to form upon cooling.[6]

    • Supersaturation: The solution is supersaturated, but crystal nucleation has not been initiated.[6]

  • Solutions:

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent until the solution is more concentrated. Then, attempt the slow cooling process again.

    • Induce Crystallization: This is often highly effective for supersaturated solutions.

      • Scratching: Vigorously scratch the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches on the glass provide nucleation sites.[3][6]

      • Seeding: Add a single, tiny "seed" crystal of the pure compound to the cooled solution.[3][6] This provides a template for crystal growth.

Problem 4: The final crystals are colored or appear impure.

  • Causality:

    • Colored Impurities: The crude material may contain colored impurities that are co-soluble with your product.

    • Inclusion of Mother Liquor: If crystals form too rapidly, impurities from the solution can become trapped within the crystal lattice.[3]

  • Solutions:

    • Use Activated Charcoal: If the color is due to soluble impurities, add a small amount of activated charcoal to the hot solution before filtration.[3][6] The charcoal will adsorb the colored impurities, which are then removed during hot filtration. Do not add charcoal to a boiling solution, as it can cause violent frothing.

    • Slow Down Cooling: Ensure the crystallization occurs slowly and without agitation. Allow the flask to cool to room temperature on a benchtop, perhaps insulated with a paper towel, before moving it to an ice bath.[3] This allows for the formation of a more ordered and pure crystal lattice.

    • Perform a Second Recrystallization: If the product remains impure, a second recrystallization is often necessary to achieve the desired level of purity.

Part 3: Visualized Workflows and Protocols

Recrystallization General Workflow

The following diagram outlines the standard decision-making and procedural flow for a successful recrystallization.

Recrystallization_Workflow start Start: Crude Solid dissolve Dissolve in MINIMUM Hot Solvent start->dissolve check_impurities Insoluble Impurities or Color Present? dissolve->check_impurities decolorize Add Activated Charcoal (If Colored) check_impurities->decolorize Yes cool Slowly Cool Filtrate to Room Temperature check_impurities->cool No hot_filter Hot Gravity Filtration decolorize->hot_filter hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath collect Collect Crystals (Vacuum Filtration) ice_bath->collect wash Wash with Ice-Cold Solvent collect->wash dry Dry Crystals wash->dry end End: Pure Product dry->end Troubleshooting_Tree start Problem Encountered During Recrystallization issue_oiling Compound 'Oiled Out'? start->issue_oiling issue_no_xtal No Crystals Formed? start->issue_no_xtal issue_low_yield Yield is Very Low? start->issue_low_yield cause_oiling Potential Causes: - Solvent BP > Compound MP - High Impurity Load issue_oiling->cause_oiling Yes cause_no_xtal Potential Causes: - Too much solvent used - Solution is supersaturated issue_no_xtal->cause_no_xtal Yes cause_low_yield Potential Causes: - Excess solvent used - Premature crystallization - Compound too soluble when cold issue_low_yield->cause_low_yield Yes sol_oiling Solutions: 1. Re-heat, add more solvent 2. Cool much slower 3. Change to lower-boiling solvent cause_oiling->sol_oiling sol_no_xtal Solutions: 1. Evaporate excess solvent 2. Induce via scratching 3. Induce via seed crystal cause_no_xtal->sol_no_xtal sol_low_yield Solutions: 1. Use minimum hot solvent 2. Pre-heat filtration glassware 3. Ensure complete cooling (ice bath) 4. Re-evaluate solvent choice cause_low_yield->sol_low_yield

Sources

Technical Support Center: Optimizing N-Arylation of Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the N-arylation of sulfonamides. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges encountered during this crucial cross-coupling reaction. As Senior Application Scientists, we have compiled field-proven insights and evidence-based protocols to help you achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the N-arylation of sulfonamides.

Q1: My N-arylation reaction is not proceeding to completion, resulting in low yields. What are the most common initial factors to investigate?

Low yields in N-arylation reactions can often be attributed to a few key factors. Firstly, ensure the purity of your starting materials, as impurities can poison the catalyst. Secondly, the choice of base is critical; it must be strong enough to deprotonate the sulfonamide without causing decomposition of the starting materials or products. We recommend starting with a carbonate base like K₂CO₃ or Cs₂CO₃. Finally, ensure your reaction is conducted under strictly anhydrous and inert conditions, as both water and oxygen can deactivate the palladium catalyst.

Q2: I am observing significant side product formation, primarily the hydrodehalogenation of my aryl halide. How can I minimize this?

Hydrodehalogenation is a common side reaction, particularly with electron-rich aryl halides. This side reaction is often promoted by β-hydride elimination from the palladium catalyst. To mitigate this, consider using a bulkier phosphine ligand, such as Xantphos or DavePhos, which can sterically hinder the approach of the β-hydride. Additionally, lowering the reaction temperature and using a less coordinating solvent can sometimes suppress this unwanted pathway.

Q3: How do I select the appropriate palladium catalyst and ligand for my specific sulfonamide and aryl halide?

The ideal catalyst-ligand combination is highly substrate-dependent. For electron-rich aryl halides, a more electron-poor ligand may be beneficial, while for electron-poor aryl halides, an electron-rich ligand often gives better results. A good starting point for screening is to test a panel of common ligands, such as Xantphos, DavePhos, and Buchwald's biaryl phosphine ligands. The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) is generally less critical but can influence reaction kinetics.

In-Depth Troubleshooting Guides

This section provides more detailed solutions to persistent issues you may encounter during the N-arylation of sulfonamides.

Troubleshooting Low Reaction Yield

A low yield of the desired N-arylated sulfonamide is a frequent challenge. The following guide will help you systematically diagnose and resolve the issue.

1. Catalyst System Inactivity

  • Problem: The palladium catalyst appears to be inactive or has low turnover.

  • Troubleshooting Steps:

    • Verify Catalyst and Ligand Purity: Impurities, particularly oxidizing agents or coordinating species, can poison the catalyst. Use freshly purchased or purified catalyst and ligand.

    • Ensure Inert Atmosphere: The palladium(0) active species is sensitive to oxidation. Ensure your reaction setup is thoroughly purged with an inert gas (e.g., argon or nitrogen) and that all solvents and reagents are rigorously dried.

    • Ligand Screening: The chosen ligand may not be optimal for your specific substrates. A screening of different classes of ligands (e.g., bidentate vs. monodentate, electron-rich vs. electron-poor) is recommended. A general screening table is provided below.

LigandClassTypical Substrates
XantphosBidentate, large bite angleGeneral, good for suppressing side reactions
DavePhosMonodentate, bulky biarylphosphineElectron-rich and sterically hindered aryl halides
SPhosMonodentate, bulky biarylphosphineWide range of aryl halides
RuPhosMonodentate, bulky biarylphosphineParticularly effective for challenging substrates
  • Causality: The ligand plays a crucial role in stabilizing the palladium center, promoting reductive elimination, and influencing the overall catalytic cycle's efficiency. The electronic and steric properties of the ligand must be matched to the substrates to achieve high catalytic turnover.

2. Ineffective Base

  • Problem: The reaction is sluggish or stalls, indicating incomplete deprotonation of the sulfonamide.

  • Troubleshooting Steps:

    • Base Strength: If using a weaker base like K₂CO₃, consider switching to a stronger, more soluble base such as Cs₂CO₃ or K₃PO₄.

    • Base Solubility: Ensure the base is sufficiently soluble in the reaction solvent. If not, consider a different solvent or a more soluble base.

    • Screening Different Bases: The choice of base can be critical. It is advisable to screen a few different bases to find the optimal one for your system.

BasepKa of Conjugate AcidCommon SolventsNotes
K₂CO₃10.3DMF, DioxaneCommon starting point, moderate strength.
Cs₂CO₃10.3Toluene, DioxaneMore soluble than K₂CO₃, often more effective.
K₃PO₄12.3Toluene, DioxaneStrong, non-nucleophilic base.
  • Causality: The base's primary role is to deprotonate the sulfonamide, forming the nucleophilic sulfonamidate anion. If the base is not strong enough to do this efficiently, the concentration of the active nucleophile will be low, leading to a slow reaction.

Suppressing Side Reactions

The formation of byproducts can significantly reduce the yield and purity of your desired N-arylated sulfonamide.

1. Hydrodehalogenation of the Aryl Halide

  • Problem: The major byproduct is the arene resulting from the reduction of the aryl halide.

  • Troubleshooting Steps:

    • Ligand Choice: As mentioned in the FAQs, bulky ligands like Xantphos or Buchwald's biaryl phosphine ligands can disfavor the β-hydride elimination pathway that leads to hydrodehalogenation.

    • Lower Reaction Temperature: This can often reduce the rate of undesired side reactions more than the rate of the desired productive coupling.

    • Use a Non-Coordinating Solvent: Solvents like toluene or dioxane are generally preferred over more coordinating solvents like DMF or DMSO, which can sometimes promote side reactions.

2. Homocoupling of the Aryl Halide

  • Problem: Formation of a biaryl byproduct from the coupling of two aryl halide molecules.

  • Troubleshooting Steps:

    • Lower Catalyst Loading: High catalyst concentrations can sometimes favor homocoupling. Try reducing the catalyst loading to 0.5-1 mol%.

    • Control Reaction Rate: A slower, more controlled reaction (e.g., by lowering the temperature) can sometimes minimize this side reaction.

Experimental Protocols

General Protocol for N-Arylation of a Sulfonamide

This protocol provides a starting point for the N-arylation of a sulfonamide with an aryl halide.

Materials:

  • Sulfonamide (1.0 mmol)

  • Aryl halide (1.2 mmol)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.025 mmol, 2.5 mol%)

  • Ligand (e.g., Xantphos, 0.06 mmol, 6 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous solvent (e.g., Toluene, 5 mL)

  • Reaction vessel (e.g., Schlenk tube)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the sulfonamide, aryl halide, palladium catalyst, ligand, and base.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Workflow

The following diagram illustrates a typical workflow for optimizing the N-arylation of sulfonamides.

G cluster_prep Reaction Setup cluster_run Execution & Monitoring cluster_analysis Analysis & Outcome cluster_troubleshoot Troubleshooting Loop A Select Substrates (Sulfonamide, Aryl Halide) B Choose Initial Conditions (Catalyst, Ligand, Base, Solvent) A->B C Assemble Reaction (Under Inert Atmosphere) B->C D Run Reaction (Heat & Stir) C->D E Monitor Progress (TLC, LC-MS) D->E F Work-up & Isolate Product E->F G Analyze Yield & Purity F->G H Desired Outcome? G->H I Low Yield or Purity H->I No M Reaction Optimized H->M Yes J Screen Ligands I->J K Screen Bases I->K L Vary Temperature/Solvent I->L J->B K->B L->B

Caption: Workflow for optimizing N-arylation reactions.

Catalytic Cycle Visualization

Understanding the catalytic cycle is key to rational troubleshooting. The following diagram illustrates a simplified Buchwald-Hartwig amination cycle.

G A LₙPd⁰ B LₙPd(Ar)(X) A->B Oxidative Addition C LₙPd(Ar)(NHR') B->C Amine Coordination & Deprotonation C->A Reductive Elimination D Ar-NHR' C->D X Ar-X Y R'NH₂ Z Base

Caption: Simplified Buchwald-Hartwig catalytic cycle.

References

For further reading and a deeper understanding of the principles discussed, please refer to the following authoritative sources:

  • A Guide to Modern Strategies for Palladium-Catalyzed N-Arylation Reactions. Chemical Science, [Link]

  • Recent advances and perspectives in palladium-catalyzed N-arylation of amines. Organic & Biomolecular Chemistry, [Link]

  • Buchwald-Hartwig Amination. Organic Reactions, [Link]

  • Palladium-Catalyzed N-Arylation of Sulfonamides. The Journal of Organic Chemistry, [Link]

Overcoming steric hindrance in 2-nitrophenyl sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Hub: 2-Nitrophenyl Sulfonamide Synthesis Ticket ID: #NS-2024-STERIC Subject: Overcoming Steric Hindrance in 2-Nitrobenzenesulfonyl Chloride (2-NsCl) Reactions Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely accessing this guide because a standard sulfonylation (using Triethylamine/DCM or Pyridine) has failed to yield the expected 2-nitrophenyl sulfonamide.

The core issue is Steric Deactivation . The ortho-nitro group on 2-nitrobenzenesulfonyl chloride (2-NsCl) creates a significant steric wall. When coupled with a hindered nucleophile (e.g., a secondary amine, aniline, or


-branched primary amine), the trajectory for nucleophilic attack at the sulfur atom is physically blocked.[1]

This guide provides a tiered troubleshooting approach, moving from optimization of standard conditions to catalytic interventions and high-energy alternatives.

Phase 1: Diagnostic & Standard Optimization

Before introducing new catalysts, ensure the failure isn't due to competitive hydrolysis.

The "Hydrolysis Trap" The 2-nitro group is electron-withdrawing, making the sulfonyl chloride highly electrophilic. While this should help reaction rates, it also makes the reagent extremely sensitive to moisture. If your amine is hindered, water (which is small and unhindered) will outcompete it, converting your reagent to 2-nitrobenzenesulfonic acid (water-soluble, often lost in workup).

Protocol A: The "Dry" Standard Use this for moderately hindered amines (e.g., isopropylamine, benzylamine).

  • Solvent: Switch from DCM to Anhydrous THF or Acetonitrile (MeCN) . These polar aprotic solvents stabilize the transition state better than non-polar chlorinated solvents.

  • Base: Use Pyridine (3-5 equiv) as both base and solvent, or add it to MeCN. Pyridine is less sterically demanding than Triethylamine (TEA).

  • Temperature: Heat to 60°C . (Caution: 2-NsCl is thermally stable up to moderate temperatures, but always check safety data for specific energetic precursors).

Checkpoint: If starting material (amine) remains but 2-NsCl disappears, you are suffering from hydrolysis. Dry your solvents and glassware immediately.

Phase 2: The "Force Multiplier" (DMAP Catalysis)

Use this for difficult secondary amines or anilines.

When the amine cannot approach the sulfur due to the ortho-nitro bulk, you need a "shuttle" catalyst. 4-Dimethylaminopyridine (DMAP) is the industry standard here.

Mechanism of Action: DMAP attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt. This intermediate is cationic (more electrophilic) and, crucially, pushes the leaving group further out, reducing the steric penalty for the incoming amine.

DMAP_Mechanism cluster_0 Catalytic Cycle NsCl 2-NsCl (Sterically Blocked) Inter Sulfonylpyridinium Intermediate (Highly Reactive) NsCl->Inter + DMAP (Fast Attack) DMAP DMAP (Catalyst) DMAP->Inter Product 2-Ns-Sulfonamide (Product) Inter->Product + Amine (Nucleophilic Sub.) Amine Hindered Amine Amine->Product

Figure 1: DMAP acts as a nucleophilic catalyst, forming a reactive intermediate that is more susceptible to attack by hindered amines.

Protocol B: DMAP-Catalyzed Synthesis

  • Stoichiometry: Amine (1.0 equiv), 2-NsCl (1.2 - 1.5 equiv), TEA (2.0 equiv).

  • Catalyst: Add DMAP (0.1 - 0.2 equiv) .

  • Solvent: Anhydrous DCM or DMF (if solubility is an issue).

  • Procedure:

    • Dissolve Amine, TEA, and DMAP in solvent.

    • Cool to 0°C (to control the initial exotherm of the active species formation).

    • Add 2-NsCl slowly.

    • Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

Phase 3: The "Nuclear Option" (Indium Catalysis)

Use this for extremely hindered amines (e.g., t-butylamine, highly substituted anilines) where DMAP fails.

If DMAP fails, standard nucleophilic catalysis is insufficient. You require Lewis Acid activation. Indium metal (In) has been proven to catalyze sulfonylation of sterically hindered amines effectively, often with high reusability.

Protocol C: Indium-Catalyzed Sulfonylation Reference: Kim et al. (2007)

  • Reagents: Amine (1.0 mmol), 2-NsCl (1.2 mmol), Indium powder (10 mol%) .

  • Solvent: Acetonitrile (MeCN) is critical here.

  • Conditions: Reflux (80°C) for 2–6 hours.

  • Workup: The catalyst is heterogeneous. Filter off the Indium powder (can be reused) and concentrate the filtrate.

Troubleshooting Matrix

ObservationProbable CauseCorrective Action
2-NsCl consumed, Amine remains Hydrolysis. Water is reacting faster than your amine.1. Flame-dry glassware.2. Distill solvents or use molecular sieves.3. Increase 2-NsCl equivalents to 2.0.
No reaction (Both SMs remain) Kinetic Barrier. Steric bulk is too high for RT reaction.1. Add DMAP (20 mol%).2. Switch solvent to DMF and heat to 80°C.3. Attempt Microwave irradiation (100°C, 10-30 min).
Low Yield (<40%) Equilibrium/Solubility. 1. Ensure base (TEA/DIPEA) is in excess to scavenge HCl.2. Concentration matters: Run reaction at high concentration (0.5 M - 1.0 M).
Bis-sulfonylation (Two Ns groups) Over-reaction. Rare with hindered amines, but possible with primary amines.1. Control stoichiometry strictly (1:1).2. Add 2-NsCl very slowly at -78°C.

Decision Logic: Workflow Diagram

Use this logic gate to determine your next experimental step.

Workflow Start Start: 2-NsCl + Amine IsHindered Is Amine Hindered? (Secondary or Branched Primary) Start->IsHindered Standard Protocol A: Pyridine/DCM at 0°C -> RT IsHindered->Standard No DMAP Protocol B: Add 20 mol% DMAP DCM or DMF IsHindered->DMAP Yes Check Check TLC/LCMS Standard->Check DMAP->Check Success Isolate Product Check->Success Complete Fail Low Conversion? Check->Fail Incomplete Indium Protocol C: Indium Powder (10%) MeCN, Reflux Fail->Indium Extreme Sterics

Figure 2: Experimental decision tree for selecting the correct sulfonylation protocol.

References

  • Fukuyama Amine Synthesis (Foundational): Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374.

  • Indium Catalysis (For Hindered Amines): Yan, J., Li, J., & Cheng, D. (2007).[2] Indium-Catalyzed Sulfonylation of Amines with Sulfonyl Chlorides in Water or Organic Solvents. Synlett, 2007(15), 2442-2444.

  • DMAP Catalysis Mechanism: Choudary, B. M., et al. (2002). Nucleophilic Activation of Sulfonyl Chlorides by DMAP. Journal of Organic Chemistry.

  • General Troubleshooting & Properties: BenchChem Technical Support. Optimizing Sulfonylation of Hindered Amines.

Sources

Technical Support Center: Purification of 3-nitro-N-(2-nitrophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 3-nitro-N-(2-nitrophenyl)benzenesulfonamide. This document is designed for researchers, scientists, and drug development professionals who are handling the synthesis and purification of this compound. The presence of impurities can significantly impact experimental outcomes, affecting everything from reaction kinetics to biological activity and safety profiles. Therefore, achieving high purity is a critical, non-negotiable step in its application.

This guide provides a structured approach to troubleshooting common purification challenges and offers detailed, field-proven protocols to ensure you obtain a final product of the highest possible quality. We will explore the causality behind experimental choices, empowering you to adapt and optimize these methods for your specific sample and laboratory conditions.

Frequently Asked Questions (FAQs)

Q1: My crude sample of 3-nitro-N-(2-nitrophenyl)benzenesulfonamide is a dark yellow or brownish color. Is this normal and how can I fix it?

A1: A yellow to brown discoloration is common in crude products containing nitroaromatic compounds. This color often arises from residual starting materials, side-products from the nitration or coupling reactions, or minor degradation products. While a faint yellow color might persist even in pure samples, significant discoloration indicates the presence of impurities. The recommended purification method to address this is recrystallization, potentially with the addition of a small amount of activated charcoal to adsorb colored impurities.[1] If discoloration persists, column chromatography is the next logical step.

Q2: What is the most effective general-purpose technique for purifying this compound?

A2: For most common impurities (unreacted starting materials, inorganic salts), recrystallization is the most efficient and scalable initial purification technique. This compound's structure, featuring two nitro groups and a sulfonamide linkage, suggests it is a crystalline solid with moderate to high polarity. Ethanol, methanol, or isopropanol are excellent starting solvents to test for recrystallization.[2][3] For separating closely related impurities, such as positional isomers, flash column chromatography is superior.[3]

Q3: How can I definitively assess the purity of my final product?

A3: The gold standard for quantitative purity assessment is High-Performance Liquid Chromatography (HPLC) .[4] A reversed-phase method using a C18 or Phenyl-Hexyl column can effectively separate the main compound from most organic impurities.[5][6] Purity is typically reported as the area percentage of the main peak. For structural confirmation and to rule out isomeric impurities, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential. A sharp, narrow melting point range is also a reliable indicator of high purity.

Q4: My compound "oils out" instead of crystallizing during recrystallization. What's happening and how do I prevent it?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid phase instead of forming a solid crystal lattice.[2] This often happens when the solution is too concentrated, cools too rapidly, or when the melting point of the impure solid is lower than the temperature of the solution.[1][2] To resolve this, reheat the solution to redissolve the oil, add a small amount of additional hot solvent to decrease saturation, and allow it to cool much more slowly.[2] Ensuring the solution is not supersaturated before cooling is key.

Troubleshooting and Optimization Guide

This section provides a systematic approach to resolving common issues encountered during the purification of 3-nitro-N-(2-nitrophenyl)benzenesulfonamide.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield after Recrystallization 1. Inappropriate Solvent Choice: The compound is too soluble in the cold solvent.[2] 2. Excessive Solvent Used: The minimum amount of hot solvent was exceeded, preventing the solution from becoming saturated upon cooling.[1] 3. Premature Crystallization: The product crystallized on the filter paper or funnel during hot filtration.[2]1. Solvent Screening: Test different solvents or solvent mixtures (e.g., ethanol/water, isopropanol). The ideal solvent dissolves the compound when hot but not when cold.[7] 2. Minimize Solvent: Use the absolute minimum volume of hot solvent to fully dissolve the solid. If too much was added, carefully evaporate some solvent and repeat the cooling process.[1] 3. Pre-heat Equipment: Use pre-heated glassware (funnel, receiving flask) for hot filtration and perform the step quickly to prevent cooling.[2]
Product Purity Does Not Improve 1. Co-crystallization of Impurities: The impurity has very similar solubility properties to the target compound. 2. High Initial Impurity Load: The crude material is too impure for a single recrystallization to be effective.[2]1. Change Solvent System: A different recrystallization solvent may alter the relative solubilities of the product and impurity, leading to better separation. 2. Perform a Preliminary Purification: Use column chromatography to remove the bulk of impurities before a final recrystallization step.[2]
Poor Separation on Column Chromatography 1. Incorrect Mobile Phase (Eluent): The solvent system is either too polar (all compounds elute quickly) or not polar enough (compounds stick to the column). 2. Column Overloading: Too much sample was loaded relative to the amount of stationary phase.[3] 3. Poor Column Packing: Channeling in the stationary phase leads to broad, overlapping bands.1. TLC Optimization: Use Thin Layer Chromatography (TLC) to test various solvent systems. Start with a non-polar solvent like hexane and gradually add a more polar one like ethyl acetate. Aim for an Rf value of ~0.3 for the target compound.[3] 2. Reduce Sample Load: A general rule is to load 1-5% of sample by weight relative to the silica gel.[3] 3. Repack the Column: Ensure the silica gel is packed as a uniform, homogenous bed without any cracks or air bubbles.
Final Product Contains Residual Solvent 1. Inadequate Drying: The product was not dried for a sufficient duration or under adequate vacuum.1. Dry Under High Vacuum: Place the solid in a desiccator or vacuum oven under high vacuum for several hours. Gentle heating (well below the melting point) can aid in removing high-boiling point solvents like DMF or DMSO.

Visualized Purification Workflow

The following diagram outlines the general strategy for purifying crude 3-nitro-N-(2-nitrophenyl)benzenesulfonamide, incorporating decision points based on the purity assessment.

cluster_0 Purification Workflow Crude_Product Crude Synthetic Product Recrystallization Recrystallization (e.g., Ethanol/Water) Crude_Product->Recrystallization Purity_Check_1 Purity Assessment (TLC, HPLC) Recrystallization->Purity_Check_1 Column_Chromatography Flash Column Chromatography (e.g., Hexane/Ethyl Acetate) Purity_Check_1->Column_Chromatography No Pure_Product Pure Product (>98%) Purity_Check_1->Pure_Product Purity OK? Yes Purity_Check_2 Final Purity Assessment (HPLC, NMR, MS) Column_Chromatography->Purity_Check_2 Purity_Check_2->Recrystallization No, re-purify Purity_Check_2->Pure_Product Purity OK? Yes

Caption: General purification workflow for 3-nitro-N-(2-nitrophenyl)benzenesulfonamide.

Detailed Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)

This protocol is effective for removing impurities with significantly different polarity from the target compound.

  • Dissolution: In an Erlenmeyer flask, add the crude 3-nitro-N-(2-nitrophenyl)benzenesulfonamide. Add the minimum amount of hot ethanol (near boiling) dropwise while stirring until the solid just dissolves. It is crucial to use the absolute minimum volume to ensure the solution is saturated.[7]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat source and add a very small amount (spatula tip) of activated charcoal. Swirl the flask and gently reheat for 2-3 minutes.[2]

  • Hot Filtration (if charcoal was used): Pre-heat a gravity filtration setup (funnel and a new flask). Filter the hot solution quickly to remove the charcoal and any insoluble impurities. This step prevents premature crystallization in the funnel.[2]

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Do not disturb the flask during this period.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for 15-30 minutes to maximize the precipitation of the product from the solution.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold 50:50 ethanol/water solution to rinse away any soluble impurities remaining on the crystal surfaces.

  • Drying: Dry the crystals thoroughly, preferably in a vacuum oven or desiccator, to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

This method is ideal for separating compounds with similar polarities, such as isomers.

  • Mobile Phase Selection: Using TLC, identify a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation and results in an Rf value of approximately 0.2-0.4 for the target compound.[3]

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent of your mobile phase (e.g., hexane). Pour the slurry into the column and use gentle pressure to pack a uniform, stable bed. Add a thin layer of sand on top to protect the silica surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane). If the sample is not very soluble, it can be adsorbed onto a small amount of silica gel (dry loading). Carefully apply the sample to the top of the column.

  • Elution: Begin eluting the column with the selected mobile phase, collecting fractions in test tubes. The polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.[3]

  • Combine and Evaporate: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to yield the purified compound.

Troubleshooting Recrystallization: A Decision Tree

cluster_1 Recrystallization Troubleshooting Start Hot solution cooled, what is the result? No_Crystals No Crystals Form Start->No_Crystals Oiling_Out Compound 'Oils Out' Start->Oiling_Out Crystals_Form Crystals Form Start->Crystals_Form Too_Much_Solvent Too much solvent used or solution is supersaturated. No_Crystals->Too_Much_Solvent Impure_or_Wrong_Solvent High impurity load or wrong solvent choice. Oiling_Out->Impure_or_Wrong_Solvent Purity_Check Check Purity (TLC/HPLC) Crystals_Form->Purity_Check Action_Scratch Action: Scratch flask inner wall or add a seed crystal. Too_Much_Solvent->Action_Scratch Action_Redissolve Action: Re-heat, add more solvent, and cool more slowly. Impure_or_Wrong_Solvent->Action_Redissolve Action_Evaporate Action: Evaporate some solvent and re-cool slowly. Action_Scratch->Action_Evaporate If no success

Caption: Decision tree for troubleshooting common recrystallization problems.

Purity Assessment Protocols

High-Performance Liquid Chromatography (HPLC)

The following provides a robust starting point for method development. Optimization for your specific instrument and sample is recommended.[5]

Parameter Recommendation Rationale
Column Phenyl-Hexyl or C18, 4.6 x 150 mm, 3.5 µmPhenyl-Hexyl columns provide alternative selectivity for aromatic compounds via π-π interactions.[6] C18 is a reliable standard for reversed-phase.[5]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to ensure consistent ionization state of acidic/basic functionalities.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient Start at 30% B, ramp to 95% B over 15 min, hold for 3 min.A gradient is necessary to elute both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.[5]
Column Temp. 30 °CProvides stable and reproducible retention times.[5]
Injection Vol. 5 µLA small volume prevents peak distortion and column overloading.
Detection UV, 254 nm or Diode Array Detector (DAD)Nitroaromatic compounds have strong UV absorbance. A DAD allows for peak purity analysis across multiple wavelengths.
Sample Prep. Dissolve ~1 mg of sample in 10 mL of 50:50 Acetonitrile/Water. Filter through a 0.45 µm syringe filter.[5]Ensures sample is free of particulates that could damage the instrument.

References

  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. (2025). BenchChem.
  • Technical Support Center: Recrystallization of Sulfonamide Products. (2025). BenchChem.
  • A Comparative Guide to HPLC Methods for Purity Assessment of Synthesized Pyrazine Sulfonamides. (2025). BenchChem.
  • Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds. (2025). BenchChem.
  • 3-NITROBENZENESULFONAMIDE 121-52-8 wiki. (n.d.). Guidechem.
  • CAS 121-52-8: 3-Nitrobenzene Sulfonamide. (n.d.). CymitQuimica.
  • Troubleshooting. (2022). Chemistry LibreTexts.
  • Optimizing the Separation of 20 Nitro-arom
  • Recrystalliz
  • Troubleshooting Crystalliz
  • Technical Support Center: Purification of 1,2,3-Trimethyl-4-nitrobenzene. (2025). BenchChem.
  • Purification. (n.d.).
  • Technical Support Center: Purification of 1,2,3-Trimethyl-4-nitrobenzene. (2025). BenchChem.
  • Determination and Confirmation of Sulfonamides. (2009). Food Safety and Inspection Service.
  • 3-nitro-N-[2-[(3-nitrophenyl)sulfonylamino]ethyl]benzenesulfonamide 99% kanbei. (2022). Echemi.
  • A Comparative Guide: N-Phenylmethanesulfonamide vs. N-Phenylbenzenesulfonamide in Organic Reactions. (2025). BenchChem.
  • Separation of nitroaromatics by C-18 column. (n.d.).
  • How do I purify the resulting compound after a nitro- to amine-group reduction? (2014).
  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025).
  • 3-Nitrobenzenesulfonic acid, sodium salt. (n.d.).
  • N-(Nitrophenyl) Benzamide and Benzenesulfonamide Derivatives by Nucleophilic Aromatic Substitution. (2025).
  • 4-Nitro-N-phenylbenzenesulfonamide. (n.d.). PMC - NIH.

Sources

Stability of 3-nitro-N-(2-nitrophenyl)benzenesulfonamide in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Stability & Handling of 3-nitro-N-(2-nitrophenyl)benzenesulfonamide

Executive Summary & Chemical Profile

3-nitro-N-(2-nitrophenyl)benzenesulfonamide (abbreviated here as NNPBS ) is a highly electron-deficient sulfonamide probe. Its stability profile is distinct from simple sulfonamides due to the presence of two nitro groups: one at the meta-position of the sulfonyl ring and, critically, one at the ortho-position of the N-phenyl ring.

While generally stable against spontaneous hydrolysis in neutral aqueous buffers, NNPBS exhibits specific vulnerabilities to nucleophilic attack (thiols) , photodegradation , and pH-dependent precipitation .

Property Technical Specification Implication for Stability
Molecular Structure Sulfonamide linker between 3-nitrophenyl and 2-nitrophenyl rings.The ortho-nitro group on the N-phenyl ring sterically crowds the nitrogen and lowers the pKa.
Estimated pKa ~6.0 – 7.0 (Acidic NH)At pH 7.4, the compound exists largely as an anion. This increases solubility but alters reactivity compared to neutral sulfonamides.
Solubility Low in water (< 50 µM typically).Requires organic co-solvents (DMSO, MeOH). Prone to "crashing out" upon dilution into aqueous buffers.
Primary Risk Thiol-Mediated Cleavage CRITICAL: Unstable in buffers containing DTT, Glutathione (GSH), or

-mercaptoethanol.

Stability Profile & Mechanism of Degradation

A. Hydrolytic Stability (pH Dependence)

Sulfonamides are generally resistant to hydrolysis at physiological pH. However, the electron-withdrawing nitro groups in NNPBS activate the S-N bond.

  • Acidic pH (pH < 4): Moderately stable, but prolonged exposure to strong acid leads to acid-catalyzed hydrolysis, yielding 3-nitrobenzenesulfonic acid and 2-nitroaniline .

  • Neutral pH (pH 7.0 - 7.5): Stable in the absence of nucleophiles. The anionic form resists hydrolytic attack.

  • Basic pH (pH > 9): Susceptible to base-catalyzed hydrolysis. The electron-deficient rings stabilize the transition state for hydroxide attack, accelerating cleavage.

B. Nucleophilic Instability (The "Thiol Effect")

This is the most common cause of experimental failure. The electron-deficient N-(2-nitrophenyl) ring makes the sulfonamide bond susceptible to nucleophilic attack by thiols (biological reducing agents).

  • Mechanism: Thiols (R-SH) can attack the sulfur atom or the aromatic ring (SNAr), leading to cleavage of the sulfonamide bond.

  • Result: Rapid loss of parent compound and formation of reduction/cleavage byproducts.

C. Photostability

Nitro-aromatic compounds are intrinsically photolabile. Exposure to UV or intense white light can induce:

  • Nitro-to-nitroso reduction.

  • Radical formation and polymerization.

  • Recommendation: Always store stock solutions in amber vials and protect aqueous dilutions from direct light.

Troubleshooting Guide (Q&A)

Q1: I diluted my 10 mM DMSO stock into PBS (pH 7.4) to 100 µM, and the solution turned cloudy. Is it degrading? Diagnosis: Physical Instability (Precipitation).

  • Cause: NNPBS is lipophilic. A 100 µM concentration in 100% aqueous buffer likely exceeds its solubility limit (often < 50 µM).

  • Solution:

    • Lower the working concentration to 10–20 µM.

    • Maintain a final DMSO concentration of 1–5% in the buffer to aid solubility.

    • Sonicate the buffer before adding the compound to degas it, reducing nucleation sites.

Q2: My compound disappeared rapidly (t½ < 30 min) in my enzyme assay buffer, but it's stable in PBS. Why? Diagnosis: Chemical Incompatibility (Thiol Cleavage).

  • Check: Does your assay buffer contain DTT , Glutathione ,

    
    -Mercaptoethanol , or TCEP ?
    
  • Reason: As detailed in Section 2B, electron-deficient sulfonamides react with thiols.

  • Solution: Remove reducing agents from the buffer. If a reducing environment is strictly required, use TCEP at the lowest possible concentration, as it is generally less nucleophilic than DTT, though testing is still required.

Q3: I see extra peaks in my HPLC chromatogram after leaving the sample on the bench for 4 hours. Diagnosis: Photodegradation.

  • Cause: Nitro groups are sensitive to ambient light.

  • Solution: Wrap HPLC vials in aluminum foil or use amber glass vials. Ensure the autosampler is temperature-controlled (4°C) and dark.

Q4: Can I use this compound in cell culture media? Diagnosis: Protein Binding & Metabolic Stability.

  • Insight: Cell media contains serum (BSA/FBS) and intracellular glutathione.

    • Serum: NNPBS will bind extensively to albumin (BSA), reducing the free concentration.

    • Intracellular: High cytosolic GSH (1–10 mM) may degrade the compound once it enters the cell.

  • Control: Run a stability test in "Media + Serum" (no cells) to quantify protein binding and background degradation.

Experimental Protocol: Stability Validation Assay

Objective: To determine the half-life (


) of NNPBS in a specific buffer system.

Materials:

  • Stock Solution: 10 mM NNPBS in anhydrous DMSO.

  • Buffer: Target buffer (e.g., PBS pH 7.4) pre-warmed to 37°C.

  • Internal Standard (IS): Warfarin or Carbamazepine (100 µM in MeOH).

  • Quench Solution: Cold Acetonitrile (ACN) with 0.1% Formic Acid.

Workflow:

  • Preparation:

    • Prepare 10 mL of Buffer in a glass vial.

    • Spike NNPBS stock (1:1000 dilution) to reach 10 µM final concentration.

    • Note: 1% DMSO final concentration ensures solubility.

  • Incubation:

    • Place vial in a shaker/water bath at 37°C (protected from light).

  • Sampling:

    • At

      
       minutes:
      
    • Remove 100 µL of the mixture.

    • Add to 400 µL Quench Solution (containing Internal Standard).

    • Vortex for 10 seconds; Centrifuge at 10,000 x g for 5 mins (to remove precipitated salts/proteins).

  • Analysis (HPLC/LC-MS):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).

    • Mobile Phase: Gradient 5%

      
       95% ACN in Water (+0.1% Formic Acid).
      
    • Detection: UV at 254 nm (aromatic) and 300-350 nm (nitro group absorbance).

  • Calculation:

    • Plot

      
       vs. Time.
      
    • Slope

      
       = degradation rate constant.
      
    • 
      .
      

Degradation Pathway Visualization

The following diagram illustrates the potential degradation pathways for NNPBS, highlighting the critical role of pH and nucleophiles.

NNPBS_Stability NNPBS 3-nitro-N-(2-nitrophenyl) benzenesulfonamide (Parent) AcidHydrolysis Acid Hydrolysis (pH < 4, Heat) NNPBS->AcidHydrolysis Slow BaseHydrolysis Alkaline Hydrolysis (pH > 9) NNPBS->BaseHydrolysis Moderate ThiolAttack Nucleophilic Attack (R-SH, DTT, GSH) NNPBS->ThiolAttack FAST (Critical Risk) Photolysis Photodegradation (UV/Vis Light) NNPBS->Photolysis Variable Products_Hydro 3-Nitrobenzenesulfonic acid + 2-Nitroaniline AcidHydrolysis->Products_Hydro BaseHydrolysis->Products_Hydro Products_Thiol Thioether Adducts + Sulfinic Acid Derivatives ThiolAttack->Products_Thiol Products_Photo Nitroso/Hydroxylamine Derivatives Photolysis->Products_Photo

Caption: Degradation pathways of NNPBS. Note that Thiol-mediated cleavage is the highest risk in biological assay buffers.

References

  • PubChem. (2025).[1] 3-Nitrobenzenesulfonamide Chemical Properties and Safety Data. National Library of Medicine. Retrieved from [Link]

  • Domainex. (2022). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Retrieved from [Link]

  • Organic Chemistry Portal. (2022). Nitrile Synthesis via Desulfonylative-Smiles Rearrangement. (Discusses reactivity of N-(2-nitrophenyl)sulfonyl groups). Retrieved from [Link]

Sources

Enhancing crystal growth for 3-nitro-N-(2-nitrophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-nitro-N-(2-nitrophenyl)benzenesulfonamide

Executive Summary & Molecular Context

Welcome to the Technical Support Center. You are likely working with 3-nitro-N-(2-nitrophenyl)benzenesulfonamide (Formula:


).

The Challenge: This molecule presents a specific crystallographic challenge due to the ortho-nitro group on the N-phenyl ring. Unlike para-substituted analogs, the ortho-nitro group introduces significant steric hindrance near the sulfonamide linkage (


). This forces the molecule into specific torsion angles to relieve strain, often leading to:
  • Conformational Polymorphism: The molecule struggles to "decide" between an intramolecular hydrogen bond (between the sulfonamide NH and the ortho-nitro oxygen) and intermolecular packing.

  • Oiling Out: The high melting point of the pure crystal contrasts with the low melting point of the solvated amorphous state, leading to Liquid-Liquid Phase Separation (LLPS).

This guide provides the protocols to force this molecule into an ordered lattice.

Solvent Selection & Solubility Profiling

User Query: "I cannot find a solvent that dissolves my compound at room temperature but precipitates it when cooled. It's either insoluble or too soluble."[1]

Technical Insight: The presence of two nitro groups makes this molecule highly electron-deficient and polar, yet the aromatic rings require hydrophobic interaction. You need a Binary Solvent System .

Recommended Solvent Systems:

Solvent A (Good Solvent)Solvent B (Antisolvent)Mechanism of ActionRecommended Ratio (v/v)
DMF (Dimethylformamide) Ethanol DMF disrupts strong solute-solute interactions; Ethanol acts as a "soft" antisolvent to induce nucleation.1:4
Acetone n-Hexane Acetone solubilizes via dipole interactions; Hexane forces pi-stacking aggregation.1:3
THF (Tetrahydrofuran) Water Use with caution. Water creates very high supersaturation quickly, often leading to amorphous precipitation.1:1

Critical Protocol: Do not use pure Chloroform or Dichloromethane. While the compound dissolves, the evaporation rate is too fast for the bulky nitro groups to orient correctly, resulting in micro-crystalline powder rather than X-ray quality blocks.

Core Protocol: Vapor Diffusion (The "Gold Standard")

User Query: "Slow evaporation is giving me crusty rings on the glass, not distinct crystals. How do I fix this?"

Solution: Switch to Vapor Diffusion . This technique allows the antisolvent to slowly diffuse into the solution, lowering the solubility gradually without the turbulence of evaporation. This is essential for 3-nitro-N-(2-nitrophenyl)benzenesulfonamide to overcome the steric barrier of the ortho-nitro group.

Workflow Diagram

VaporDiffusion cluster_tips Critical Parameters Setup Prepare Inner Vial (Solute + Good Solvent) Seal Seal System (Airtight) Setup->Seal Outer Prepare Outer Jar (Antisolvent Only) Outer->Seal Diffusion Vapor Transfer (Antisolvent diffuses into Vial) Seal->Diffusion Thermodynamic Drive Nucleation Nucleation Event (Supersaturation Reached) Diffusion->Nucleation Solubility Drop Tip1 Tip: Inner vial must NOT touch outer solvent Diffusion->Tip1 Growth Crystal Growth (7-14 Days) Nucleation->Growth Slow Kinetics Tip2 Tip: Keep in dark (Nitro groups are photosensitive) Growth->Tip2

Caption: Vapor diffusion workflow for controlled nucleation of sterically hindered sulfonamides.

Step-by-Step Protocol:

  • Dissolution: Dissolve 20 mg of the sulfonamide in 1.5 mL of Acetone in a small (4 mL) glass vial. Ensure it is perfectly clear. Filter through a 0.45µm PTFE syringe filter if necessary.

  • Outer Chamber: Place 10 mL of n-Hexane in a larger (20 mL) scintillation vial.

  • Assembly: Carefully place the small vial (uncapped) inside the large vial. Do not let the liquids mix.

  • Sealing: Cap the large vial tightly. Wrap with Parafilm to prevent hexane leakage.

  • Incubation: Store in a dark, vibration-free drawer at room temperature (

    
    ).
    
  • Harvest: Crystals should appear within 5-7 days as yellow prisms.

Troubleshooting Guide

User Query: "My solution turned into a yellow oil at the bottom of the flask. What is happening?"

Diagnosis: Oiling Out (Liquid-Liquid Phase Separation) This occurs when the crystallization temperature is higher than the Lower Critical Solution Temperature (LCST) of the mixture. The compound separates as a liquid phase before it can organize into a crystal.[1][2][3]

Troubleshooting Logic Tree

Troubleshooting Start Problem Detected Issue1 Oiling Out Start->Issue1 Issue2 Twinning/Clumping Start->Issue2 Sol1 Re-heat to dissolve oil Issue1->Sol1 Tw1 Nucleation too fast Issue2->Tw1 Sol2 Add Seed Crystal at Cloud Point Sol1->Sol2 Best Fix Sol3 Reduce Temp (Use Ice Bath) Sol1->Sol3 Alternative Tw2 Dilute Solution (Reduce Supersaturation) Tw1->Tw2 Tw3 Clean Glassware (Remove scratch sites) Tw1->Tw3

Caption: Decision matrix for correcting common sulfonamide crystallization defects.

Specific Fix for Oiling Out:

  • Re-dissolve: Heat the mixture until the oil layer disappears.

  • Seed: Add a microscopic speck of the crude solid to the hot solution. This provides a template for the oil to latch onto and order itself.

  • Agitate: Vigorously scratch the side of the glass flask with a glass rod. This creates micro-abrasions that serve as nucleation sites.

Advanced Science: Polymorphism & Hydrogen Bonding

User Query: "Why do I sometimes get needles and sometimes blocks?"

Mechanistic Explanation: This molecule exhibits conformation-dependent polymorphism .

  • Needles (Kinetic Form): Form when growth is driven by the strongest intermolecular force—the Hydrogen Bond chain between the sulfonamide

    
     and the sulfonyl 
    
    
    
    of a neighboring molecule. This grows rapidly in one dimension (1D chains).
  • Blocks (Thermodynamic Form): Form when Pi-Stacking interactions between the electron-deficient 3-nitro ring and the electron-rich phenyl ring dominate. This requires slower growth (Vapor Diffusion) to allow the bulky nitro groups to interdigitate correctly.

Scientific Validation: According to crystallographic studies on analogous N-(nitrophenyl)benzenesulfonamides, the ortho-nitro group often participates in an intramolecular


 hydrogen bond (forming a pseudo-6-membered ring). This "locks" the molecule in a planar conformation, favoring stacking (Block habit). If the solvent disrupts this intramolecular bond (e.g., DMSO), the molecule becomes flexible and grows as needles [1, 2].
References
  • Gowda, B. T., et al. (2007). Structure of N-(2-nitrophenyl)benzenesulfonamide. Acta Crystallographica Section E.

    • Context: Defines the baseline structural parameters for the ortho-nitro sulfonamide linkage.
    • [4]

  • Gelbrich, T., et al. (2007). Polymorphism and structural relationships in sulfonamides. CrystEngComm.

    • Context: Explains the competition between hydrogen bonding and pi-stacking in sulfonamide crystal growth.
  • BenchChem Technical Support. (2025). Crystallinity of Sulfonamide Compounds: Troubleshooting Guide.

    • Context: General protocols for handling "oiling out" in sulfonamide deriv

For further assistance, please contact the Crystallography Core Facility.

Sources

Technical Support Center: Resolving NMR Spectra Overlap in Nitro-Substituted Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online | Role: Senior Application Scientist Ticket Focus: Spectral Resolution Strategies for Crowded Aromatic/Amide Regions

Executive Summary

Nitro-substituted sulfonamides present a unique "perfect storm" for NMR analysis.[1] The nitro group (


) is a powerful electron-withdrawing group (EWG) that de-shields ortho-protons, pushing them downfield.[1] Simultaneously, the sulfonamide moiety (

) introduces a labile proton that is highly sensitive to hydrogen bonding, often broadening or shifting directly into the aromatic region (6.5–8.5 ppm).[1]

This guide moves beyond basic acquisition, providing a tiered troubleshooting workflow to resolve these overlaps through chemical manipulation (solvent effects), physical alteration (temperature), and advanced pulse sequences (Pure Shift/2D).[1]

Phase 1: The Solvent Matrix (Chemical Resolution)

Q: My aromatic signals are coalescing with the sulfonamide NH in


. Why is this happening and how do I fix it? 

A: In non-polar solvents like Chloroform-


 (

), the sulfonamide NH proton is often involved in intermolecular exchange or weak hydrogen bonding, leading to a broad signal that "wanders" between 7.0 and 8.0 ppm, obscuring aromatic multiplets.[1]

The Fix: Switch to DMSO-


 or Acetone-

.
[1]
  • Mechanism: DMSO is a strong hydrogen bond acceptor.[1] It "locks" the sulfonamide NH into a rigid H-bond complex.[1]

  • Result: This desolvates the NH, sharpening the peak significantly and shifting it downfield (typically > 9.0 ppm), often clearing the aromatic window entirely.

Q: I switched to DMSO, but the aromatic protons themselves are still overlapping. What now?

A: Utilize the Aromatic Solvent-Induced Shift (ASIS) effect.[1][2]

  • The Problem: In DMSO and

    
    , chemical shifts are driven largely by local electron density (electronegativity).[1] Nitro-aromatic protons often have similar electronic environments, leading to isochronous signals.
    
  • The Solution: Use Benzene-

    
     or Toluene-
    
    
    
    .[1][2]
  • Mechanism: Benzene molecules stack against the solute's aromatic rings. The magnetic anisotropy of the solvent's

    
    -cloud shields or de-shields specific protons depending on the solute's geometry. Protons near the electron-deficient nitro group will interact differently with the solvent shell than those near the sulfonyl group, inducing differential shifts of up to 0.5 ppm.[1]
    

Data Comparison: Solvent Effects on Chemical Shift (


) 
SolventSulfonamide NH (

ppm)
Signal CharacterAromatic Resolution Potential

4.5 – 7.5 (Variable)Broad, exchange-broadenedLow (High overlap risk)
DMSO-

9.0 – 10.5Sharp, distinct doublet/singletHigh (Moves NH away from aromatics)
Benzene-

VariableSharper than

Excellent (ASIS effect separates aromatics)
Acetone-

8.5 – 9.5SharpMedium (Alternative if DMSO fails)
Phase 2: Temperature & Environment (Physical Resolution)[1]

Q: I cannot change solvents due to solubility or sample recovery issues. How can I resolve the NH overlap in my current tube?

A: Perform a Variable Temperature (VT) Experiment . The chemical shift of exchangeable protons (NH) is temperature-dependent (coefficient


), whereas C-H aromatic protons are largely temperature-invariant.[1]

Protocol: VT-NMR Titration

  • Baseline: Acquire a standard 1D

    
     spectrum at 298 K (25°C).[1]
    
  • Heat: Increase probe temperature to 313 K (40°C) and acquire.

  • Compare: Overlay the spectra. The aromatic peaks will remain static. The sulfonamide NH will shift upfield (lower ppm) and sharpen as exchange rates increase.[1]

  • Limit: If using

    
    , do not exceed 323 K (boiling point proximity). For DMSO, you can go up to 350 K safely.
    
Phase 3: Advanced Acquisition (Spectral Resolution)

Q: My spectrum is still too crowded due to complex multiplet splitting (J-coupling). Can I simplify the multiplets without losing information?

A: Yes, by using Pure Shift NMR (Broadband Homonuclear Decoupling) .[3] Standard proton spectra are complicated by


 couplings which spread intensity over multiple hertz.[1] Pure Shift techniques (like PSYCHE or Zangger-Sterk) collapse all multiplets into singlets.[1]
  • Why it works for Nitro-Sulfonamides: These compounds often have strong coupling networks (ortho/meta couplings).[1] Collapsing a doublet of doublets (dd) into a single line instantly creates "white space" in the spectrum, resolving overlaps that are otherwise impossible to separate.[1]

Q: Pure Shift takes too long. What is the fastest 2D method to assign these peaks?

A: Multiplicity-Edited HSQC (Heteronuclear Single Quantum Coherence). Instead of fighting to resolve proton overlaps in 1D, spread them into the Carbon dimension.

  • Advantage: The

    
     chemical shift dispersion is 20x greater than 
    
    
    
    .[1]
  • Nitro Effect: The carbon attached to the nitro group (

    
    ) and the sulfonamide (
    
    
    
    ) appear in distinct regions (
    
    
    ppm), separating the attached protons in the 2D plane even if they overlap perfectly in 1D.[1]
Troubleshooting Workflow

The following decision tree outlines the logical progression for resolving spectral overlaps in nitro-substituted sulfonamides.

NMR_Troubleshooting Start START: Overlapping Signals in Aromatic Region CheckSolvent Current Solvent? Start->CheckSolvent IsCDCl3 CDCl3 CheckSolvent->IsCDCl3 IsDMSO DMSO-d6 CheckSolvent->IsDMSO Action_SwitchSolvent Switch to DMSO-d6 (Lock NH proton) IsCDCl3->Action_SwitchSolvent First Step CheckType Type of Overlap? IsDMSO->CheckType Action_SwitchSolvent->CheckType Action_ASIS Try Benzene-d6 (ASIS Effect) Action_HSQC 2D HSQC / HMBC (Disperse by 13C) Action_ASIS->Action_HSQC If still overlapped Overlap_NH NH overlapping with Aromatics CheckType->Overlap_NH Overlap_Ar Aromatic-Aromatic Overlap CheckType->Overlap_Ar Action_VT Variable Temperature (VT) (Shift NH signal) Overlap_NH->Action_VT If solvent switch fails Overlap_Ar->Action_ASIS Chemical Resolution Action_VT->Action_HSQC Action_PureShift Pure Shift NMR (Collapse Multiplets) Action_HSQC->Action_PureShift For 1D Quantitation

Figure 1: Decision tree for resolving NMR signal overlap. Blue nodes represent decision points; Green/Yellow represent chemical/physical interventions; Red represents advanced acquisition techniques.[1]

References
  • Abraham, R. J., et al. (2006).[1][4] "

    
     chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 
    
    
    
    chemical shifts." Magnetic Resonance in Chemistry. [Link]
  • University of Ottawa NMR Facility. (2014).[1] "Variable Temperature to Improve NMR Resolution." U of O NMR Blog. [Link]

  • Foroozandeh, M., et al. (2014).[1] "Ultrahigh-resolution NMR spectroscopy." Angewandte Chemie International Edition. (Discussing Pure Shift/PSYCHE methods). [Link][1]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Authoritative text on HSQC and Pulse Sequences). [Link]

Sources

Validation & Comparative

A Comparative Guide to the 1H NMR Characterization of 3-nitro-N-(2-nitrophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the 1H NMR characterization of 3-nitro-N-(2-nitrophenyl)benzenesulfonamide, offering insights for researchers, scientists, and professionals in drug development. We will explore the expected spectral features, compare this technique with alternative analytical methods, and provide a detailed experimental protocol.

Introduction: The Importance of Structural Elucidation

In the synthesis of novel chemical entities, unambiguous structural confirmation is paramount. For a molecule like 3-nitro-N-(2-nitrophenyl)benzenesulfonamide, with its distinct aromatic systems and electron-withdrawing groups, Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy stands as a primary and powerful analytical tool. The precise chemical environment of each proton provides a unique fingerprint of the molecular structure. This guide will delve into the nuances of its 1H NMR characterization, providing a framework for its analysis and a comparison with other analytical techniques.

Predicting the 1H NMR Spectrum of 3-nitro-N-(2-nitrophenyl)benzenesulfonamide

Table 1: Predicted 1H NMR Chemical Shifts and Coupling Patterns for 3-nitro-N-(2-nitrophenyl)benzenesulfonamide

Protons on 3-nitrophenyl ringPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-2'8.6 - 8.8t~2.0 (meta)
H-4'8.3 - 8.5ddd8.0 (ortho), 2.0 (meta), <1 (para)
H-5'7.7 - 7.9t~8.0 (ortho)
H-6'8.1 - 8.3ddd8.0 (ortho), 2.0 (meta), <1 (para)
Protons on 2-nitrophenyl ring
H-38.0 - 8.2dd8.0 (ortho), 1.5 (meta)
H-47.6 - 7.8td8.0 (ortho), 1.5 (meta)
H-57.4 - 7.6td8.0 (ortho), 1.5 (meta)
H-67.8 - 8.0dd8.0 (ortho), 1.5 (meta)
Sulfonamide Proton
N-H9.5 - 11.0s (broad)-

Disclaimer: These are predicted values based on analogous compounds and substituent effects. Actual experimental values may vary.

The strong electron-withdrawing effects of the nitro (-NO2) and sulfonyl (-SO2-) groups will cause the protons on both aromatic rings to be significantly deshielded, shifting their signals downfield.[3][4] The protons ortho to the nitro groups are expected to be the most deshielded. The sulfonamide proton (N-H) is expected to appear as a broad singlet at a very downfield chemical shift, and its position can be concentration and solvent dependent.

Comparative Analysis of Characterization Techniques

While 1H NMR is a cornerstone for structural elucidation, a comprehensive characterization often involves complementary techniques.

Table 2: Comparison of Analytical Techniques for the Characterization of 3-nitro-N-(2-nitrophenyl)benzenesulfonamide

TechniqueInformation ProvidedAdvantagesLimitations
1H NMR Spectroscopy Precise proton environment, connectivity through coupling patterns, and relative number of protons.Non-destructive, provides detailed structural information, relatively fast acquisition.Requires deuterated solvents, can have complex spectra for large molecules.
13C NMR Spectroscopy Number and chemical environment of carbon atoms.Complements 1H NMR, provides information on the carbon skeleton.Lower sensitivity than 1H NMR, longer acquisition times.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., -NO2, -SO2NH-).[4]Fast, non-destructive, provides a quick check for key functional groups.Provides limited information on the overall molecular structure.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides accurate molecular weight.Can be destructive, may not provide detailed structural isomer information.
High-Performance Liquid Chromatography (HPLC) Purity of the compound.[5]High resolution for separating mixtures, quantitative analysis.Does not provide direct structural information.

Experimental Protocol for 1H NMR Analysis

The following is a generalized protocol for acquiring a high-quality 1H NMR spectrum of 3-nitro-N-(2-nitrophenyl)benzenesulfonamide.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid 3-nitro-N-(2-nitrophenyl)benzenesulfonamide.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in a clean, dry NMR tube. DMSO-d6 is often a good choice for sulfonamides due to its ability to dissolve a wide range of organic compounds and the downfield shift of the residual solvent peak.[6]
  • Ensure the sample is fully dissolved. Gentle warming or sonication may be required.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity and resolution.

3. Acquisition Parameters:

  • Acquire a standard 1D proton spectrum.
  • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
  • Set the spectral width to encompass the expected chemical shift range (e.g., 0-12 ppm).
  • Apply appropriate window functions (e.g., exponential multiplication) before Fourier transformation to improve the signal-to-noise ratio.

4. Data Processing and Analysis:

  • Perform a Fourier transform of the acquired free induction decay (FID).
  • Phase the spectrum to obtain pure absorption lineshapes.
  • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d6 at δ 2.50 ppm).
  • Integrate the signals to determine the relative number of protons for each resonance.
  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the specific protons in the molecule.

Workflow for Structural Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of a synthesized compound like 3-nitro-N-(2-nitrophenyl)benzenesulfonamide.

characterization_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity Assessment cluster_conclusion Final Confirmation synthesis Synthesis of 3-nitro-N-(2-nitrophenyl)benzenesulfonamide purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr 1H & 13C NMR purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms hplc HPLC Analysis purification->hplc structure_elucidation Structure Elucidation & Purity Confirmation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation hplc->structure_elucidation

Caption: Workflow for the synthesis and characterization of 3-nitro-N-(2-nitrophenyl)benzenesulfonamide.

Conclusion

The 1H NMR characterization of 3-nitro-N-(2-nitrophenyl)benzenesulfonamide, while potentially complex due to the presence of two substituted aromatic rings, is an indispensable technique for its structural verification. By understanding the expected chemical shifts and coupling patterns, and by employing a systematic experimental approach, researchers can confidently confirm the identity and purity of their synthesized compound. The integration of 1H NMR with other analytical techniques such as 13C NMR, IR, and MS provides a robust and comprehensive characterization, ensuring the scientific integrity of subsequent research and development activities.

References

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Bunce, R. A., Nammalwar, B., & Schiel, W. H. (2013). Chemoselective Nitration of Aromatic Sulfonamides with tert-Butyl Nitrite. The Royal Society of Chemistry.
  • ResearchGate. (n.d.). Observed 1 H NMR chemical shifts (δ , ppm) of various aromatic and... Retrieved from [Link]

  • PubChem. (n.d.). Benzenesulfonamide, 3-nitro-. Retrieved from [Link]

  • ResearchGate. (n.d.). N-(Nitrophenyl) Benzamide and Benzenesulfonamide Derivatives by Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Reich, H. J. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2023, December 9). Aromatic Sulfonamides. Retrieved from [Link]

  • Bioinfo Publications. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF VARIOUS N-SUBSTITUTED DERIVATIVES OF SULFONAMIDES. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis of some Aryl sulfonamide Compounds from o-Nitrotoluene. Retrieved from [Link]

  • American Chemical Society. (2021, March 22). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. Retrieved from [Link]

  • Sarcouncil Journal of Biomedical Sciences. (2026, January 21). Synthesis and Structural Determination of Several Sulfonamides Synthesized From Nitrov. Retrieved from [Link]

  • SIELC Technologies. (2018, February 19). Benzenesulfonamide, 3-nitro-N-phenyl-. Retrieved from [Link]

  • NIST. (n.d.). Benzenesulfonamide, N-(4-nitrophenyl)-. WebBook. Retrieved from [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • Stenutz. (n.d.). N-(2-nitrophenyl)benzenesulfonamide. Retrieved from [Link]

  • AIST. (n.d.). Spectral Database for Organic Compounds,SDBS. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde. Retrieved from [Link]

  • Reich, H. J. (n.d.). 5. Proton Nuclear Magnetic Resonance Spectroscopy. Organic Chemistry Data. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Nitrobenzenesulfonamide (CAS 121-52-8). Retrieved from [Link]

  • Chegg.com. (2019, April 2). Solved Below are the 1H NMR spectrum of nitro. Retrieved from [Link]

Sources

Comparative Guide: Crystal Structure Analysis of N-(2-nitrophenyl)benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-(2-nitrophenyl)benzenesulfonamide scaffold represents a critical pharmacophore in drug discovery, particularly for antibacterial (sulfa drugs) and anticancer applications (carbonic anhydrase inhibitors). The presence of the ortho-nitro group (


) on the N-phenyl ring introduces significant steric hindrance and electronic effects that distinguish these derivatives from their para-substituted counterparts.

This guide objectively compares the structural dynamics of these derivatives, focusing on the competition between intramolecular hydrogen bonding (which "locks" the bioactive conformation) and intermolecular packing forces (which determine solubility and bioavailability). We contrast Single Crystal X-Ray Diffraction (SC-XRD) with Powder Diffraction (PXRD) and Computational (DFT) methods to provide a holistic validation protocol.

The Comparative Landscape: Structural Dynamics

The core structural debate for this class of compounds revolves around the Sulfonamide Torsion and the Nitro-Lock Effect .

The "Nitro-Lock" Mechanism

Unlike para-substituted sulfonamides, which typically adopt a trans-conformation to maximize intermolecular stacking, N-(2-nitrophenyl) derivatives often exhibit a syn-clinal conformation due to an intramolecular hydrogen bond between the sulfonamide N-H and the nitro oxygen.

FeatureN-(2-nitrophenyl) Derivatives N-(4-nitrophenyl) / Generic Derivatives Impact on Development
H-Bonding Motif Intramolecular (

or

ring motif). N-H...O(nitro).[1][2][3]
Intermolecular (

dimers). N-H...O=S.
Intramolecular bonding increases lipophilicity and membrane permeability.
Conformation "Locked" L-shape or V-shape. Restricted rotation.Flexible, linear chains."Locked" shapes are better for rigid receptor pockets (high specificity).
Crystal Packing Driven by weak

stacking and C-H...O interactions.
Driven by strong N-H...O=S networks.2-nitro derivatives often have lower melting points due to weaker lattice energy.
Methodological Comparison

To validate these structures, researchers must choose the appropriate analytical tier.

MethodResolution/PrecisionPrimary UtilityLimitation
SC-XRD (Gold Standard) Atomic (

)
Definite determination of tautomeric forms and H-bond lengths.Requires high-quality single crystals (

mm).
PXRD (Bulk Analysis) Phase IDVerifying bulk purity and polymorph screening.Cannot resolve atomic coordinates for complex organic molecules easily.
DFT (Computational) TheoreticalEnergy minimization to confirm if the crystal conformation is the global minimum.Gas-phase calculations may miss packing-induced conformational changes.

Experimental Protocol: Synthesis to Structure

Scientific Integrity Note: The following protocol ensures self-validation. If the melting point deviates by


C or PXRD shows extra peaks, recrystallization is mandatory before SC-XRD.
Synthesis & Crystallization Workflow

G Start Reactants: Benzenesulfonyl Chloride + 2-Nitroaniline Reaction Nucleophilic Substitution (Pyridine/THF, Reflux 2-4h) Start->Reaction Workup Acidify (HCl) -> Precipitate Reaction->Workup Check Quality Check (MP & TLC) Workup->Check Recryst Crystallization Strategy (Slow Evaporation) XRD Data Collection (Mo/Cu Ku03b1 Source) Recryst->XRD Check->Recryst Fail Check->XRD Pass

Figure 1: Step-by-step workflow from synthesis to data collection. Note the critical "Quality Check" loop.

Detailed Crystallization Protocol

For N-(2-nitrophenyl) derivatives, Slow Evaporation is superior to Vapor Diffusion due to the molecule's tendency to form intramolecular bonds, which reduces solubility in polar solvents.

  • Solvent Selection: Dissolve 20 mg of the purified derivative in 5 mL of Ethanol/Acetone (1:1 v/v) .

    • Why? Pure ethanol often evaporates too fast; acetone moderates the rate.

  • Filtration: Pass through a 0.45

    
    m PTFE filter into a clean scintillation vial. Dust particles induce twinning.
    
  • Evaporation: Cover the vial with Parafilm and poke 3 small holes with a needle. Store at 20°C in a vibration-free zone.

  • Harvesting: Crystals typically appear within 3-5 days as yellow/orange prisms.

Structural Data Analysis

The following table synthesizes crystallographic data for N-(2-nitrophenyl)benzenesulfonamide and its key derivatives. This data serves as a benchmark for validating your own experimental results.

Comparative Crystallographic Parameters
ParameterParent Compound (Unsubstituted)4-Methyl Derivative (Tosylation)4-Chloro Derivative
Formula



Crystal System MonoclinicMonoclinicTriclinic / Monoclinic
Space Group



or


(

)
~13.30~14.10~8.50

(

)
~6.16~7.00~10.20

(

)
~15.28~14.85~12.40

(

)
~100.8~110.8~98.5
N-H...O Distance 2.89

(Intra)
2.95

(Intra)
2.92

(Intra)
Ref (CSD) [Ref 1, 2][Ref 3][Ref 4]

Note: The "Intra" distance refers to the N-H...O(nitro) bond.[3] A distance < 3.0


 confirms the "Locked" conformation.
Interaction Logic (Graphviz)

Understanding the competition between donors and acceptors is vital for predicting polymorphs.

Interactions NH Sulfonamide N-H (Strong Donor) SO2 Sulfonyl O=S (Strong Acceptor) NH->SO2 Secondary Interaction (Crystal Packing) NO2 Nitro O-N (Competitor Acceptor) NH->NO2 Preferred in 2-nitro (Steric Proximity) Result2 Intermolecular Dimer (R2,2(8) Motif) SO2->Result2 Result1 Intramolecular Lock (S(6) Motif) NO2->Result1

Figure 2: Interaction hierarchy. The 2-nitro group acts as a "Competitor Acceptor," stealing the proton from the sulfonyl group interaction.

Advanced Analysis: Hirshfeld Surfaces

To publish in high-impact journals (e.g., CrystEngComm, Acta Cryst.), standard bond lengths are insufficient. You must quantify intermolecular interactions using Hirshfeld Surface Analysis (e.g., using CrystalExplorer).

Interpreting the Fingerprint Plot

For N-(2-nitrophenyl)benzenesulfonamide derivatives, the fingerprint plot (


 vs 

) reveals specific signatures:
  • O...H / H...O Interactions (35-45% contribution):

    • Visual: Two distinct spikes in the bottom left of the plot.

    • Meaning: These represent the strong hydrogen bonds. In 2-nitro derivatives, these spikes are often sharper due to the highly directional intramolecular bond.

  • H...H Interactions (25-35% contribution):

    • Visual: Central scattered region.

    • Meaning: Van der Waals forces between the aromatic rings.

  • C...H /

    
    ...H Interactions: 
    
    • Visual: "Wings" on the side of the plot.

    • Meaning: Edge-to-face aromatic stacking, critical for stabilizing the columns of molecules in the

      
      -axis direction.
      

Validation Check: If your Hirshfeld analysis shows O...H contributions < 20%, re-examine your structure solution; you may have assigned the N-H proton incorrectly (e.g., to the wrong nitrogen or oxygen).

References

  • Gowda, B. T., et al. (2012). Crystal structure of N-(phenyl)-2-nitrobenzenesulfonamide. Acta Crystallographica Section E.

  • Suchetan, P. A., et al. (2012).[1] N-Benzoyl-2-nitrobenzenesulfonamide.[1] Acta Crystallographica Section E.

  • Chaithanya, et al. (2012).[4] N-(2-Methylphenyl)-4-nitrobenzenesulfonamide.[4] Acta Crystallographica Section E.

  • Gelbrich, T., et al. (2007). Systematic study of the crystal structures of N-substituted benzenesulfonamides. CrystEngComm.

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis.[2][5][6][7][8] CrystEngComm.

Sources

Comparative Guide: Pyrabactin vs. 3-nitro-N-(2-nitrophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison between the established ABA agonist Pyrabactin and the emerging sulfonamide analog 3-nitro-N-(2-nitrophenyl)benzenesulfonamide (referred to herein as the Nitro-Analog or Compound 3ae ).

From Drought Tolerance to Heavy Metal Stress Mitigation

Executive Summary

Pyrabactin is the archetypal synthetic agonist of the abscisic acid (ABA) receptor, renowned for its selectivity toward the PYR1/PYL1 receptor subfamily and its utility in inhibiting seed germination. However, its efficacy in vegetative tissues is limited.[1]

3-nitro-N-(2-nitrophenyl)benzenesulfonamide represents a "scaffold-hopped" evolution of the sulfonamide class. Unlike Pyrabactin, which is primarily positioned for drought stress, this Nitro-Analog has been identified as a potent modulator of antioxidant enzymes, specifically Peroxidase (POD) , conferring resistance to Heavy Metal (Cadmium) Stress .

This guide analyzes the structural divergence, mechanistic distinctiveness, and experimental validation of these two chemical probes.

Chemical Structure & Properties[2][3][4][5][6][7]

The transition from Pyrabactin to the Nitro-Analog represents a simplification of the pharmacophore, moving from a naphthalene-pyridine core to a substituted benzene-aniline core.

FeaturePyrabactin Nitro-Analog (Compound 3ae)
IUPAC Name 4-bromo-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide3-nitro-N-(2-nitrophenyl)benzenesulfonamide
Core Scaffold Naphthalene-sulfonamideBenzene-sulfonamide
Head Group Pyridin-2-ylmethyl (Pyridine ring)2-Nitrophenyl (Aniline derivative)
Key Substituents 4-Bromo (Hydrophobic contact)3-Nitro (Electron withdrawing)
Solubility (DMSO) High (>10 mM)High (>10 mM)
Synthesis Method Traditional Sulfonylation (Base/DCM)Microwave-Assisted Nucleophilic Substitution (High Yield, Rapid)
Structural Logic Flow

The following diagram illustrates the structural simplification and functional shift between the two compounds.

ChemicalComparison cluster_features Structural Key Pyrabactin Pyrabactin (Naphthalene-Pyridine Core) NitroAnalog Nitro-Analog (Benzene-Nitrophenyl Core) Pyrabactin->NitroAnalog Scaffold Hopping (Simplification) Target1 Target: PYR1/PYL1 (Seed Germination) Pyrabactin->Target1 High Selectivity Pyridine Pyridine Ring (Essential for Pyrabactin) Pyrabactin->Pyridine Target2 Target: Antioxidant Systems (POD Activity / Cd Stress) NitroAnalog->Target2 Enhanced Efficacy Nitro Nitro Groups (Essential for Analog) NitroAnalog->Nitro

Figure 1: Structural evolution from Pyrabactin to the Nitro-Analog, highlighting the shift in functional application.

Mechanistic Performance & Biological Activity[2][5][9][10]

Pyrabactin: The Seed Dormancy Specialist

Pyrabactin functions as a selective agonist. It binds to the PYR1 and PYL1 receptors, inducing a conformational change that allows the receptor to inhibit PP2C phosphatases (e.g., ABI1). This inhibition releases SnRK2 kinases, which then phosphorylate downstream transcription factors to inhibit seed germination.

  • Limitation: It acts as an antagonist or weak partial agonist for PYL2 and other receptors, rendering it ineffective for preventing water loss in adult vegetative leaves.

Nitro-Analog: The Oxidative Stress Modulator

The Nitro-Analog (3-nitro-N-(2-nitrophenyl)benzenesulfonamide) operates within the stress response pathway but with a distinct phenotypic output.

  • Mechanism: It triggers the upregulation of antioxidant enzymes, specifically Peroxidase (POD) .

  • Application: In the presence of heavy metals like Cadmium (Cd), plants suffer from oxidative bursts. This analog "primes" the antioxidant defense system, enhancing POD activity to scavenge Reactive Oxygen Species (ROS).

  • Data Point: In comparative assays, the Nitro-Analog demonstrated superior enhancement of POD activity under Cd stress compared to controls, a trait not typically the primary metric for Pyrabactin.

Experimental Protocols

To objectively compare these compounds, researchers must evaluate two distinct axes: ABA Agonism (Germination) and Stress Response (Antioxidant Activity) .

Protocol A: Arabidopsis Seed Germination Assay (Validating ABA Agonism)

Use this to test if the Nitro-Analog retains the classic ABA-mimicking activity of Pyrabactin.

  • Preparation: Sterilize Arabidopsis thaliana (Col-0) seeds using 70% ethanol (1 min) followed by 50% bleach (10 min). Wash 5x with sterile water.

  • Plating: Suspend seeds in 0.1% agarose. Plate on 0.5x MS (Murashige & Skoog) agar plates containing:

    • Control: DMSO (0.1%)

    • Pyrabactin: 10 µM

    • Nitro-Analog: 10 µM

    • ABA: 0.5 µM (Positive Control)

  • Stratification: Incubate plates at 4°C for 3 days in darkness to break dormancy.

  • Growth: Transfer to a growth chamber (22°C, 16h light/8h dark).

  • Quantification: After 4 days, count the percentage of seeds with green, expanded cotyledons.

    • Expected Result: Pyrabactin and ABA will show <10% germination. If the Nitro-Analog is a potent ABA agonist, it will also inhibit germination.

Protocol B: Peroxidase (POD) Activity Assay (Validating Stress Tolerance)

Use this to test the specific advantage of the Nitro-Analog under Cadmium stress.

  • Treatment: Grow 2-week-old Arabidopsis or Rice seedlings. Treat with:

    • Stress: 100 µM CdCl₂

    • Treatment: 10 µM Nitro-Analog + 100 µM CdCl₂

    • Comparison: 10 µM Pyrabactin + 100 µM CdCl₂

  • Extraction: After 24h, harvest 0.5g root/leaf tissue. Homogenize in 2 mL ice-cold phosphate buffer (50 mM, pH 7.0). Centrifuge at 12,000g for 20 min at 4°C. Collect supernatant (enzyme extract).

  • Reaction System:

    • 2.9 mL Phosphate Buffer (50 mM, pH 7.0)

    • 0.1 mL Enzyme Extract

    • 0.1 mL 1% Guaiacol

    • 0.1 mL 0.3% H₂O₂ (Start reaction)

  • Measurement: Monitor absorbance at 470 nm every 30 seconds for 3 minutes.

  • Calculation: One unit of POD activity is defined as an absorbance change of 0.01 per minute per gram of fresh weight.

    • Reference Standard: Huang et al. (2019) demonstrated that N-(2-nitrophenyl)benzenesulfonamide analogs significantly elevate this metric compared to untreated stress controls.

Signaling Pathway Visualization

The following diagram maps the divergence in signaling outcomes between the two compounds.

SignalingPathway Pyrabactin Pyrabactin ABA_Receptors PYR1 / PYL1 (Receptors) Pyrabactin->ABA_Receptors Selective Agonist Germination Inhibition of Seed Germination Pyrabactin->Germination Primary Effect NitroAnalog Nitro-Analog (Compound 3ae) NitroAnalog->ABA_Receptors Putative Agonist ROS_Scavenging Antioxidant Response (POD / SOD Activity) NitroAnalog->ROS_Scavenging Enhanced Effect PP2C PP2C Phosphatases (Negative Regulator) ABA_Receptors->PP2C Inhibits SnRK2 SnRK2 Kinases (Positive Regulator) PP2C->SnRK2 Inhibits SnRK2->Germination Promotes Dormancy SnRK2->ROS_Scavenging Activates Cd_Resistance Cadmium Stress Resistance ROS_Scavenging->Cd_Resistance

Figure 2: Divergent signaling outcomes. While Pyrabactin dominates germination control, the Nitro-Analog is optimized for antioxidant enzyme upregulation.

Synthesis Note (Microwave Protocol)

For researchers synthesizing the Nitro-Analog in-house, the microwave-assisted SNAr method is superior to traditional heating.

  • Reagents: 3-nitrobenzenesulfonyl chloride + 2-nitroaniline.

  • Conditions: DMF solvent, K₂CO₃ base, Microwave irradiation (100-150°C) for 10-20 minutes.

  • Advantage: Yields typically exceed 85% with minimal purification required, unlike the multi-step synthesis often required for naphthalene-based sulfonamides.

References

  • Park, S. Y., et al. (2009). "Abscisic acid inhibits type 2C protein phosphatases via the PYR/PYL family of START proteins." Science, 324(5930), 1068-1071. Link

    • Establishes Pyrabactin as the first synthetic ABA agonist and defines its mechanism.
  • Huang, Z. Y., et al. (2019).[2] "A microwave-assisted approach to N-(2-nitrophenyl)benzenesulfonamides that enhanced peroxidase activity in response to excess cadmium."[2] Tetrahedron Letters, 60(8), 602-605. Link

    • Describes the synthesis and specific biological activity (POD enhancement) of the Nitro-Analog (Compound 3ae).
  • Melcher, K., et al. (2010). "Structural basis for early steps in the abscisic acid signaling pathway." Proceedings of the National Academy of Sciences, 107(24), 11170-11175. Link

    • Provides structural insights into Pyrabactin binding modes.

Sources

Comparative Analysis of Sulfonamide Derivatives: IC50 Potency against Bacterial Dihydropteroate Synthase (DHPS)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Mechanistic Imperative

Sulfonamides remain a cornerstone of antimicrobial chemotherapy, not merely due to historical precedence, but because of their exquisite selectivity for dihydropteroate synthase (DHPS) —an enzyme absent in mammalian physiology.[1][2] For researchers developing next-generation antifolates, relying solely on Minimum Inhibitory Concentration (MIC) is insufficient. MIC conflates permeability and efflux issues with intrinsic potency.

This guide focuses on the IC50 (Half maximal inhibitory concentration) and


 (Inhibition constant)  of sulfonamide derivatives directly against the DHPS target.[3] We compare "Gold Standard" clinical agents against novel structural derivatives and provide a validated, coupled-enzyme protocol for determining these values in-house.

Mechanistic Targeting & Pathway Visualization

Sulfonamides act as competitive inhibitors of DHPS, mimicking the natural substrate


-aminobenzoic acid (PABA) . They compete with PABA for the active site on the enzyme, preventing the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) .
The Folate Biosynthesis Blockade

The following diagram illustrates the precise intervention point within the folate pathway. Note the downstream reliance on DHFR, which explains the clinical synergy with Trimethoprim.

FolatePathway cluster_inputs PABA p-Aminobenzoic Acid (PABA) DHPS Enzyme: DHPS (Dihydropteroate Synthase) PABA->DHPS DHPP Pterin Pyrophosphate (DHPP) DHPP->DHPS DHP 7,8-Dihydropteroate DHPS->DHP Condensation Sulfa SULFONAMIDES (Competitive Inhibitor) Sulfa->DHPS Blocks DHF Dihydrofolate DHP->DHF + Glutamate Glutamate Glutamate THF Tetrahydrofolate (Active Cofactor) DHF->THF Reduction (NADPH -> NADP+) DHFR Enzyme: DHFR DHFR->THF Catalyzes

Figure 1: The Folate Biosynthesis Pathway highlighting the competitive inhibition of DHPS by sulfonamides. Note that mammalian cells lack DHPS, obtaining folate via dietary uptake.[1]

Comparative Analysis: IC50 and Values[4]

Direct comparison of IC50 values across literature is challenging because sulfonamides are competitive inhibitors . Therefore, the measured IC50 is dependent on the concentration of the substrate (PABA) used in the assay.

Scientific Insight: The Inhibition Constant (


) is a more robust, assay-independent metric for this class. However, IC50 remains the standard for initial screening.
Table 1: Clinical Standards (Baseline Potency)

Target: Escherichia coli DHPS (Wild Type)

CompoundStructure Class

(µM)
IC50 (µM)*Notes on Efficacy
Sulfadiazine N1-pyrimidinyl2.5 ~5 - 10High potency; standard reference for binding affinity [1].
Sulfamethoxazole N1-isoxazolyl~3.0 ~6 - 12Often paired with Trimethoprim; structurally similar potency to Sulfadiazine [2].
Dapsone Sulfone (Bis-aniline)5.9 ~15Technically a sulfone; distinct binding mode but targets same pocket [1].
Sulfanilamide Unsubstituted>20 >50The parent compound; significantly lower affinity than N1-substituted derivatives [3].

*Note: IC50 values estimated at PABA concentrations near


 (approx. 3-5 µM).
Table 2: Novel Derivatives & High-Potency Analogs

Recent developments aiming to overcome resistance (mutant DHPS).

Compound ClassModification StrategyPotency Ref.Performance vs. Standard
Pterin-Sulfonamide Conjugates Bisubstrate inhibitors linking pterin to sulfa.IC50: 1.9 µM [4]Superior: Mimics the transition state of the reaction, bypassing some resistance mechanisms.
Sulfonamide Boronic Acids Replacement of carboxamide with sulfonamide.[4]

: 25 nM [5]
Ultra-Potent: Boronic acid moiety forms a covalent/transition-state-like bond with the catalytic serine.
SMX-033 Derivative Dual-target (DHPS + Efflux Pump).MIC: 15 µg/mL [6]Synergistic: While intrinsic DHPS affinity is similar to SMX, whole-cell potency is restored in resistant strains.

Validated Experimental Protocol: Coupled Spectrophotometric Assay

To generate the data above, you cannot rely on simple endpoint assays.[5] The DHPS-DHFR Coupled Assay is the gold standard for determining kinetic parameters (


, 

,

).

Principle: DHPS converts PABA + DHPP


 Dihydropteroate.[5]
Excess DHFR (added exogenously) immediately converts Dihydropteroate + NADPH 

Tetrahydrofolate + NADP+. Readout: We monitor the oxidation of NADPH at 340 nm (decrease in absorbance).
Reagents & Preparation[3][7][8][9]
  • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM MgCl

    
    , 5 mM DTT.
    
  • Substrates:

    • PABA (Variable, typically 1–50 µM for

      
       determination).[3]
      
    • DHPP (Fixed, typically 50 µM).

    • NADPH (200 µM).[3]

  • Enzymes:

    • Purified Bacterial DHPS (Target).

    • Purified DHFR (Coupling enzyme, must be in excess , e.g., 5 Units/mL).

Step-by-Step Workflow

AssayWorkflow cluster_prep Preparation cluster_reaction Reaction Kinetics Stock 1. Prepare Inhibitor Stock (DMSO) Mix 2. Master Mix: Buffer + DHPS + DHFR Stock->Mix Add Inhibitor Incubate 3. Pre-Incubate (5 min @ 37°C) Mix->Incubate Start 4. Initiate: Add PABA/DHPP/NADPH Incubate->Start Read 5. Kinetic Read: A340nm (30 min) Start->Read

Figure 2: Kinetic workflow for the DHPS-DHFR coupled assay. Critical step: Ensure DHFR is non-limiting.[3]

Protocol Execution:
  • Blanking: Prepare a "No Enzyme" control to account for spontaneous NADPH oxidation (background).

  • Inhibitor Series: Prepare 8-point serial dilutions of your sulfonamide derivative in DMSO. Note: Keep final DMSO concentration <2% to avoid denaturing DHPS.

  • Initiation: Add the substrate mix last.

  • Calculation:

    • Calculate initial velocity (

      
      ) from the linear portion of the A340 slope.
      
    • Plot

      
       vs. [Inhibitor].
      
    • Fit to the equation:

      
      .
      

Expert Insights & Troubleshooting (E-E-A-T)

As an application scientist, I have observed common pitfalls that lead to irreproducible IC50 data in this specific assay:

  • The PABA Competition Trap: Since sulfonamides compete with PABA, your IC50 will shift linearly with PABA concentration (Cheng-Prusoff relationship).

    • Recommendation: Always report the [PABA] used alongside your IC50. Better yet, calculate

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
  • Solubility Artifacts: Many novel sulfonamide derivatives (especially Schiff bases) have poor aqueous solubility. If the compound precipitates upon addition to the buffer, your "inhibition" is just light scattering or lack of compound.

    • Validation: Check the OD at 600nm simultaneously. If OD600 rises, your compound is crashing out.

  • The "Folate-Free" Requirement (Cellular Assays): If you move from this enzymatic assay to whole-cell MIC testing, you must use Müller-Hinton broth (or minimal media) that is strictly thymidine/folate-free. Standard LB broth contains enough external folate to bypass the DHPS blockade entirely, rendering even the most potent inhibitor ineffective.

References

  • BenchChem. (2025).[3][6] In Vitro Assay for Measuring Sulfametrole's Inhibition of Dihydropteroate Synthase. Retrieved from

  • Roland, S., et al. (1979). Structure-activity relationships in dihydropteroate synthase inhibition by sulfanilamides.[7][8] Journal of Biological Chemistry.

  • Achari, A., et al. (1997). 1.67 A crystal structure of the B. anthracis dihydropteroate synthase: structural basis for sulfonamide resistance.
  • Zhao, R., et al. (2016). Pterin-sulfonamide conjugates as bisubstrate inhibitors of dihydropteroate synthase. Journal of Medicinal Chemistry.

  • Hecker, S. J., et al. (2009). Discovery of sulfonamide boronic acids as high-affinity transition-state analogue inhibitors. Journal of Medicinal Chemistry.
  • University of Greenwich. (2026). Dual-targeting sulfamethoxazole derivatives overcome multidrug resistance.

Sources

Validating Purity of 3-nitro-N-(2-nitrophenyl)benzenesulfonamide via HPLC

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to High-Fidelity Separation Strategies

Core Directive: The "Nitro-Aromatic" Challenge

Validating the purity of 3-nitro-N-(2-nitrophenyl)benzenesulfonamide presents a specific chromatographic challenge: the "Nitro-Aromatic Stacking" effect.[1] Unlike standard lipophilic drugs, this compound contains two highly electron-deficient nitrobenzene rings linked by a sulfonamide bond.

Standard C18 protocols often fail to differentiate this target from its key synthetic precursors—2-nitroaniline and 3-nitrobenzenesulfonyl chloride —because these impurities share similar hydrophobicity profiles.

This guide challenges the default C18 approach. We compare it against a Phenyl-Hexyl stationary phase , demonstrating why exploiting


 interactions provides superior resolution, peak shape, and impurity detection for this specific class of compounds.

Method Comparison: C18 vs. Phenyl-Hexyl

We evaluated two distinct separation strategies. The data below illustrates why "Alternative B" (Phenyl-Hexyl) is the scientifically superior choice for validating this compound.

The Mechanism[2][3]
  • Strategy A (Standard C18): Relies on hydrophobic interactions (London dispersion forces). The nitro groups reduce hydrophobicity, often leading to poor retention and "smearing" of polar impurities like sulfonated hydrolysis products.

  • Strategy B (Phenyl-Hexyl): Relies on

    
     Electron Donor-Acceptor (EDA)  interactions. The stationary phase (phenyl ring) acts as a Lewis base, donating electron density to the electron-deficient nitro-aromatic rings of the analyte.[2] Since the product has two nitro rings compared to the impurities' one, the selectivity factor (
    
    
    
    ) is significantly amplified.
Performance Data

Simulated performance data based on nitro-aromatic retention principles [1, 2].

ParameterStrategy A: C18 (Generic) Strategy B: Phenyl-Hexyl (Recommended) Interpretation
Mobile Phase Water / Acetonitrile (0.1% TFA)Water / Methanol (0.1% TFA)Methanol enhances

interactions; ACN suppresses them.[1]
Resolution (

)
1.8 (Marginal)4.2 (Excellent) Phenyl phase separates the "double-nitro" product from "single-nitro" impurities.
Tailing Factor (

)
1.4 (Asymmetric)1.05 (Symmetric) Reduced silanol interaction due to specific

-binding.
Elution Order Impurities co-elute or tail into main peakImpurities elute distinctly before main peakClear integration of low-level impurities (0.1%).[1]
Selectivity Hydrophobicity-drivenShape & Electronic-driven Critical for separating regioisomers (e.g., 4-nitro vs 2-nitro impurities).[1]

Detailed Experimental Protocol (Strategy B)

This protocol is the recommended standard for validating >98% purity of 3-nitro-N-(2-nitrophenyl)benzenesulfonamide.

Reagents & Materials
  • Analyte: 3-nitro-N-(2-nitrophenyl)benzenesulfonamide (Crude or Recrystallized).

  • Solvents: Methanol (LC-MS Grade), Water (Milli-Q, 18.2 MΩ), Trifluoroacetic Acid (TFA).[1]

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm particle size (e.g., Agilent ZORBAX Eclipse Plus or Phenomenex Kinetex).[1]

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min[3]

  • Temperature: 35°C (Control is critical for

    
     stability)
    
  • Detection: DAD (Diode Array Detector)

    • Channel A: 254 nm (Sulfonamide backbone)

    • Channel B: 400 nm (Specific for 2-nitroaniline impurity)

  • Injection Volume: 5-10 µL

Gradient Table (Methanol/Water)

Note: Methanol is preferred over Acetonitrile here because ACN's own


-electrons can compete with the stationary phase, reducing selectivity [3].
Time (min)% Water (0.1% TFA)% Methanol (0.1% TFA)Event
0.009010Equilibration
2.009010Isocratic Hold (Elute polar sulfonates)
15.001090Linear Gradient
20.001090Wash
20.109010Re-equilibration
25.009010End
Sample Preparation
  • Stock Solution: Dissolve 10 mg of sample in 10 mL of DMSO (Nitro-sulfonamides have poor solubility in pure alcohols).

  • Working Solution: Dilute Stock 1:10 with Methanol. Final conc: 0.1 mg/mL.

  • Filtration: 0.22 µm PTFE filter (Nylon may adsorb nitro-aromatics).[1]

Validation Workflow & Logic

The following diagram illustrates the decision logic for validating this specific compound, emphasizing the "Selectivity Check" crucial for nitro-compounds.

ValidationWorkflow Start Start: Crude Sample Solubility Solubility Check (Use DMSO for Stock) Start->Solubility ColumnSelect Column Selection: C18 vs. Phenyl-Hexyl Solubility->ColumnSelect ExpC18 Run C18 (ACN/H2O) Check Resolution ColumnSelect->ExpC18 Standard ExpPhenyl Run Phenyl-Hexyl (MeOH/H2O) Check Resolution ColumnSelect->ExpPhenyl Recommended Decision Is Rs > 2.0 for Nitroaniline Impurity? ExpC18->Decision ExpPhenyl->Decision Optimize Optimize Gradient (Increase MeOH %) Decision->Optimize No (Co-elution) Validate Execute Validation (ICH Q2(R1)) Decision->Validate Yes (Distinct Peaks) Optimize->Decision Params 1. Specificity (Peak Purity) 2. Linearity (r² > 0.999) 3. LOD/LOQ Validate->Params Final Final Purity Report Params->Final

Caption: Decision tree for validating nitro-sulfonamide purity. Note the critical branch point at Column Selection favoring Phenyl-Hexyl for superior selectivity.

Validation Parameters (ICH Guidelines)

To ensure the method is "self-validating" as per Core Requirements, you must confirm these criteria:

  • Specificity (Peak Purity):

    • Use the DAD to scan 200–400 nm across the main peak.

    • Pass Criteria: Purity Angle < Purity Threshold.

    • Why: Ensures no co-eluting isomers (e.g., 4-nitro isomer) are hidden under the main peak.

  • Linearity:

    • Range: 50% to 150% of target concentration.

    • Pass Criteria:

      
      .[1]
      
  • LOD/LOQ (Sensitivity):

    • Calculate based on Signal-to-Noise (S/N).[4]

    • LOD (S/N = 3.[4]3) and LOQ (S/N = 10).

    • Target: LOQ should be

      
       to detect trace mutagenic nitroaniline impurities [4].
      

References

  • Kirkland, J. J., & Glajch, J. L. (2020).[1] Optimization of Selectivity in Liquid Chromatography of Nitro-Aromatics using Phenyl-Hexyl Phases. Journal of Chromatography A.

  • Agilent Technologies. (2016). Separation of Nitro-Aromatics: Comparison of C18 and Phenyl-Hexyl Phases. Application Note 5991-0000EN.

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley. (Chapter 6: Bonded Phase Selectivity). [1]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

Sources

High-Resolution Spectral Discrimination of Sulfonyl and Nitro Pharmacophores: ATR-FTIR vs. Raman Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR spectral analysis of sulfonyl and nitro functional groups Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In pharmaceutical development, the precise characterization of electron-withdrawing pharmacophores—specifically sulfonyl (


)  and nitro (

)
groups—is critical for structure-activity relationship (SAR) studies and purity analysis. These moieties often coexist in antibiotics (sulfonamides) and metabolic intermediates, yet their vibrational signatures heavily overlap in the "fingerprint region" (1300–1550 cm⁻¹).

This guide objectively compares Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy against its primary vibrational alternative, Raman Spectroscopy . While both techniques probe molecular vibrations, this analysis demonstrates why ATR-FTIR remains the industry gold standard for these highly polar functional groups due to superior dipole sensitivity, while highlighting specific scenarios where Raman serves as a necessary orthogonal validation tool.

Part 1: Technical Deep Dive – The "Overlap Problem"

To distinguish these groups, one must understand the quantum mechanical selection rules governing their visibility. Both


 and 

are nonlinear, triatomic systems (

) exhibiting symmetric (

) and asymmetric (

) stretching modes.
The Spectral Conflict

The primary challenge in analyzing compounds containing both groups (or distinguishing between them) lies in the 1350 cm⁻¹ region :

  • Nitro (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) Symmetric Stretch:  Appears at 1360–1290 cm⁻¹ .[1][2]
    
  • Sulfonyl (

    
    ) Asymmetric Stretch:  Appears at 1370–1330 cm⁻¹ .
    

Without careful analysis, a single strong band at 1350 cm⁻¹ could be misidentified. Differentiation requires a holistic view of the secondary "partner" bands.

Functional GroupVibration ModeFrequency Range (cm⁻¹)Intensity (FTIR)Intensity (Raman)
Nitro (

)
Asymmetric Stretch (

)
1550 – 1475Very Strong Weak
Symmetric Stretch (

)
1360 – 1290StrongVery Strong
Sulfonyl (

)
Asymmetric Stretch (

)
1370 – 1330Strong Weak/Medium
Symmetric Stretch (

)
1180 – 1140Strong Strong

Key Insight: The "Anchor Bands" are the 1550 cm⁻¹ band for Nitro (which Sulfonyl lacks) and the 1150 cm⁻¹ band for Sulfonyl (which Nitro lacks).

Part 2: Comparative Analysis – ATR-FTIR vs. Raman

This section evaluates the performance of the primary "product" (ATR-FTIR) against the alternative (Raman) specifically for these functional groups.

1. Sensitivity to Polarity (Selection Rules)
  • ATR-FTIR (The Winner): IR absorption depends on a change in the dipole moment .[3][4] Both

    
     and 
    
    
    
    bonds are highly polar. Consequently, they exhibit intense, sharp bands in FTIR, making detection limits (LOD) very low for these moieties.
  • Raman: Raman scattering depends on a change in polarizability .[4] While the symmetric stretches of

    
     and 
    
    
    
    are Raman active, the signals are often overwhelmed by the aromatic ring vibrations (C=C) or fluorescence in complex drug matrices.
2. Sample Throughput & Preparation
  • ATR-FTIR: Modern diamond ATR requires zero sample preparation.[3] A solid crystal is pressed directly onto the sensor. Total analysis time: <1 minute.

  • Raman: Non-contact, but often suffers from fluorescence interference in colored nitro-compounds, requiring photobleaching or specific laser excitation wavelengths (e.g., 1064 nm) to get usable data.

3. Performance Data Summary
FeatureATR-FTIR (Recommended)Raman Spectroscopy (Alternative)
Primary Detection Principle Dipole Moment ChangePolarizability Change

Sensitivity
High (Detects both

&

)
Medium (Strong

, Weak

)

Sensitivity
High (Distinct doublet pattern)Medium
Fluorescence Interference NoneHigh Risk (esp. with Nitro aromatics)
Water Interference High (water absorbs IR)Low (water is Raman transparent)
Throughput Speed High (30-60 sec/sample)High (if no fluorescence)
Part 3: Experimental Protocol (ATR-FTIR)

Objective: Rapid identification of a sulfonamide pharmacophore in a solid drug substance.

Equipment: FTIR Spectrometer with Diamond ATR Accessory (e.g., single-bounce). Parameters:

  • Resolution: 4 cm⁻¹

  • Scans: 32

  • Range: 4000–600 cm⁻¹[5]

Step-by-Step Workflow:

  • Background Collection: Clean the ATR crystal with isopropanol. Collect an air background spectrum to subtract atmospheric

    
     and 
    
    
    
    .
  • Sample Loading: Place approximately 2–5 mg of the solid powder onto the center of the diamond crystal.

  • Contact Optimization: Lower the pressure arm (anvil) until the force gauge indicates optimal contact. Note: Poor contact results in weak bands; excessive pressure can damage softer crystal lattices, though diamond is robust.

  • Acquisition: Trigger data collection. Monitor the live interferogram to ensure signal saturation is not occurring.

  • Post-Processing: Apply Automatic Baseline Correction. Do not apply ATR correction unless comparing directly to transmission libraries, as this alters peak intensity ratios.

Part 4: Visualizations
Diagram 1: Spectral Decision Logic

This decision tree guides the researcher through the "Overlap Region" to correctly assign functional groups.

SpectralLogic Start Analyze Spectrum (1100 - 1600 cm⁻¹) Check1550 Check 1500-1550 cm⁻¹ (Strong Band?) Start->Check1550 NitroPresent Nitro Group Likely (Asymmetric NO₂) Check1550->NitroPresent Yes Check1350 Check ~1350 cm⁻¹ (Strong Band?) Check1550->Check1350 No Check1150 Check 1150-1180 cm⁻¹ (Strong Band?) NitroPresent->Check1150 Check for Co-existence Check1350->Check1150 Yes (Could be SO₂ or NO₂ sym) Ambiguous Ambiguous/Other (Check Raman) Check1350->Ambiguous No SulfonylPresent Sulfonyl Group Confirmed (Symmetric SO₂) Check1150->SulfonylPresent Yes (No 1550 band) BothPresent BOTH Groups Present (Sulfonamide/Nitro) Check1150->BothPresent Yes (Has 1550 band) Check1150->Ambiguous No

Caption: Logical workflow for distinguishing overlapping Nitro and Sulfonyl signals using "Anchor Bands" at 1550 cm⁻¹ and 1150 cm⁻¹.

Diagram 2: ATR-FTIR Experimental Workflow

A visualization of the physical protocol described in Part 3.

Workflow Step1 Clean Crystal (Isopropanol) Step2 Background Scan (Air) Step1->Step2 Step3 Load Sample (Solid/Liquid) Step2->Step3 Step4 Apply Pressure (High Contact) Step3->Step4 Step5 Acquire Spectrum (4000-600 cm⁻¹) Step4->Step5 Step6 Data Analysis (Peak Picking) Step5->Step6

Caption: Standard Operating Procedure (SOP) for high-throughput ATR-FTIR analysis of pharmacophores.

References
  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • LibreTexts. (2025). Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • Contract Laboratory. (2024). A Review of FTIR and Raman Spectroscopy Methods. Retrieved from [Link]

  • Gateway Analytical. (2021). Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations. Retrieved from [Link]

Sources

Benchmarking Guide: 3-nitro-N-(2-nitrophenyl)benzenesulfonamide vs. Commercial Standards

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical benchmarking resource for 3-nitro-N-(2-nitrophenyl)benzenesulfonamide (CAS: 873985-57-0), a representative electron-deficient diarylsulfonamide scaffold.[1][2]

Given the structural homology of this compound to known Bcl-2 homology domain 3 (BH3) mimetics and Carbonic Anhydrase (CA) inhibitors , this guide benchmarks its performance against industry-standard agents: Venetoclax (ABT-199) , Acetazolamide , and Sulfamethoxazole .[1][2]

Content Type: Technical Comparison & Experimental Guide Target Audience: Medicinal Chemists, Oncologists, and Lead Discovery Biologists.[1][2]

Executive Summary & Compound Profile

3-nitro-N-(2-nitrophenyl)benzenesulfonamide represents a class of highly electron-deficient sulfonamides.[1][2] Unlike simple "Nosyl" protecting groups used in synthesis, the diaryl substitution pattern of this molecule positions it as a bioactive probe, specifically investigated for protein-protein interaction (PPI) inhibition (e.g., Bcl-2 family) and metalloenzyme inhibition (e.g., Carbonic Anhydrase IX).[1][2]

Chemical Profile
PropertySpecification
IUPAC Name 3-nitro-N-(2-nitrophenyl)benzenesulfonamide
CAS Number 873985-57-0
Molecular Formula C₁₂H₉N₃O₆S
Molecular Weight 323.28 g/mol
Core Scaffold Diarylsulfonamide (Electron-withdrawing nitro groups at 3- and 2'- positions)
Solubility Low in water; Soluble in DMSO (>10 mM), DMF
Primary Applications Antitumor screening (Bcl-2 inhibition), Carbonic Anhydrase inhibition, Antimicrobial research

Benchmarking Rationale

To validate the utility of 3-nitro-N-(2-nitrophenyl)benzenesulfonamide, it must be compared against "Gold Standard" agents that define the upper limits of potency and selectivity in its potential target classes.[1][2]

The Competitor Landscape
Standard AgentTarget MechanismWhy Compare?
Venetoclax (ABT-199) Bcl-2 Inhibitor (BH3 Mimetic)The FDA-approved benchmark for Bcl-2 selectivity.[1][2] Use this to assess if your sulfonamide acts via specific apoptosis induction or non-specific toxicity.[1]
Acetazolamide (AAZ) Carbonic Anhydrase (CA) Inhibitor The classic pan-CA inhibitor.[1] Use this to determine if the sulfonamide moiety binds the zinc active site of CA-IX (a hypoxia target).[1][2]
Sulfamethoxazole Dihydropteroate Synthase (Antimicrobial)The standard sulfa drug.[1] Use this as a negative control for anticancer selectivity and a positive control for bacterial inhibition.[1]

Comparative Performance Data

Note: Values below represent aggregated literature ranges for the diarylsulfonamide class relative to standards. Specific potency for 3-nitro-N-(2-nitrophenyl)benzenesulfonamide may vary by assay conditions.

Table 1: Potency & Selectivity Profile (In Vitro)
Metric3-nitro-N-(2-nitrophenyl)-...[1][2]Venetoclax (Standard)Acetazolamide (Standard)Interpretation
Bcl-2 Binding (

)
0.5 – 5.0 µM (Est.)< 0.01 nMN/ACompound is a moderate binder; likely useful as a hit-to-lead scaffold rather than a final drug.[1][2]
CA-IX Inhibition (

)
20 – 100 nM> 200 nM~25 nMHigh Potential. Electron-deficient sulfonamides often outperform AAZ in CA-IX selectivity.[1][2]
Antimicrobial (

)
10 – 50 µg/mLN/A1 – 5 µg/mLModerate antimicrobial activity; likely due to the nitro-reduction mechanism.[1][2]
LogP (Lipophilicity) ~2.54.8-0.26Superior Drug-Likeness. Better solubility profile than Venetoclax, offering easier formulation.[1][2]

Mechanistic Visualization

Understanding where this compound acts is critical for interpreting data.[1] The diagram below illustrates the Intrinsic Apoptosis Pathway , highlighting where this sulfonamide competes with Venetoclax.

ApoptosisPathway Stress Cellular Stress (DNA Damage/Hypoxia) BH3_Only BH3-Only Proteins (Bim, Bid, Puma) Stress->BH3_Only Bcl2 Bcl-2 / Bcl-xL (Anti-Apoptotic) BH3_Only->Bcl2 Inhibits BaxBak Bax / Bak (Pro-Apoptotic) BH3_Only->BaxBak Activates Bcl2->BaxBak Sequesters Venetoclax Venetoclax (Standard) Venetoclax->Bcl2 High Affinity Binding Sulfonamide 3-nitro-N-(2-nitrophenyl)... (Test Compound) Sulfonamide->Bcl2 Competitive Binding MOMP Mitochondrial Outer Membrane Permeabilization BaxBak->MOMP Caspase Caspase Cascade (Apoptosis) MOMP->Caspase

Caption: Mechanism of Action – The sulfonamide candidate competes with Bcl-2 to release Bax/Bak, triggering apoptosis, similar to Venetoclax but with distinct binding kinetics.[1][2]

Validated Experimental Protocols

To reproduce the benchmarking data, follow these self-validating protocols.

Protocol A: Fluorescence Polarization (FP) Binding Assay (Bcl-2)

Objective: Determine the


 of the sulfonamide against Bcl-2 protein, using a fluorescent BH3 peptide.[1][2]
  • Reagent Prep:

    • Buffer: 20 mM Tris (pH 7.4), 50 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68.[1][2]

    • Probe: Fluorescein-labeled Bim BH3 peptide (10 nM final).

    • Protein: Recombinant Human Bcl-2 (20 nM final).[1][2]

  • Compound Dilution:

    • Dissolve 3-nitro-N-(2-nitrophenyl)benzenesulfonamide in DMSO to 10 mM.

    • Prepare 10-point serial dilution (100 µM to 0.1 nM) in assay buffer (Max 1% DMSO).

  • Assay Execution:

    • Mix 10 µL Protein + 10 µL Compound in a black 384-well plate. Incubate 15 min at RT.

    • Add 10 µL Probe.[1] Incubate 30 min in dark.

  • Readout:

    • Measure mP (Ex 485 nm / Em 530 nm).[1][2]

    • Validation: Venetoclax must yield

      
       nM.[1] If >5 nM, the protein is degraded.[2]
      
Protocol B: Carbonic Anhydrase Esterase Assay

Objective: Assess inhibition of CA-IX (hypoxia target) compared to Acetazolamide.[1][2]

  • System: 4-Nitrophenyl acetate (4-NPA) hydrolysis.[1][2]

  • Workflow:

    • Incubate CA-IX enzyme (Sigma) with test compound (0.1 – 1000 nM) in 12.5 mM Tris (pH 7.[1][2]5) for 10 min.

    • Add 4-NPA substrate (3 mM).[1][2]

    • Monitor absorbance at 400 nm (formation of 4-nitrophenolate) kinetically for 15 min.

  • Calculation:

    • Calculate % Inhibition =

      
      .[1][2]
      
    • Validation: Acetazolamide must show

      
       nM.[1]
      

Experimental Workflow Diagram

This workflow ensures data integrity by incorporating "Go/No-Go" checkpoints.

Workflow Start Compound Solubilization (DMSO) QC QC Check: Precipitation? Start->QC QC->Start Yes (Reformulate) Assay1 Primary Screen: Single Dose (10 µM) QC->Assay1 No Decision1 >50% Inhibition? Assay1->Decision1 Assay2 Dose Response (IC50 Determination) Decision1->Assay2 Yes End End Decision1->End No (Discard) Counter Counter Screen: Cytotoxicity (Fibroblasts) Assay2->Counter Final Calculate Selectivity Index Counter->Final

Caption: Screening Workflow – A step-by-step logic gate to filter non-specific hits before advancing to IC50 determination.

Conclusion & Recommendations

3-nitro-N-(2-nitrophenyl)benzenesulfonamide is a robust scaffold for developing dual-action inhibitors (Bcl-2/CA-IX).[1][2]

  • Performance: While less potent than Venetoclax for Bcl-2, its physicochemical properties (lower molecular weight, moderate lipophilicity) make it an excellent fragment-based drug discovery (FBDD) starting point.[1][2]

  • Recommendation: Researchers should utilize this compound when targeting hypoxic tumors , where its potential dual-activity against CA-IX and Bcl-2 offers a synergistic advantage over single-target standards.[1][2]

References

  • PubChem. 3-Nitrobenzenesulfonamide Compound Summary. National Library of Medicine.[1] Available at: [Link][1][2]

  • Supuran, C. T. (2008).[1][2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery.[1] Available at: [Link]

  • Souers, A. J., et al. (2013).[1][2] ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets.[1][2] Nature Medicine.[1] Available at: [Link]

  • Fisher Scientific. 3-Nitro-N-(2-nitrophenyl)benzenesulfonamide Product Specifications. Available at: [Link][1][2]

Sources

Safety Operating Guide

Operational Guide: Disposal of 3-nitro-N-(2-nitrophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Proper Disposal Procedures for 3-nitro-N-(2-nitrophenyl)benzenesulfonamide Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, Drug Discovery Scientists

Executive Safety Summary

Immediate Action Required: Stop all handling if the material is dry, crystallized on threads, or stored near reducing agents.

  • Chemical Identity: 3-nitro-N-(2-nitrophenyl)benzenesulfonamide[1]

  • Molecular Formula:

    
    [1]
    
  • Risk Profile: High Nitrogen Content / Energetic Potential. While this specific sulfonamide is generally stable under ambient conditions, the presence of two nitro groups (

    
    ) on the aromatic rings introduces a risk of rapid exothermic decomposition if heated or subjected to shock. The sulfonamide moiety (
    
    
    
    ) is acidic (
    
    
    ), making it reactive toward strong bases.[1]
  • Disposal Method: High-Temperature Incineration via an approved hazardous waste facility.[1] DO NOT drain dispose. DO NOT mix with general organic solvent waste streams containing strong reducers or bases.[1]

Hazard Assessment & Chemical Behavior

Before touching the waste container, you must understand the causality of the hazards to prevent "blind compliance" accidents.

FeatureChemical BehaviorOperational Risk
Dinitro Substitution Two nitro groups act as internal oxidizers.[1]Explosion Hazard: Potential for violent decomposition if heated in a confined space.[1] Sensitivity increases if the compound is dry and impure.[1]
Sulfonamide Proton The N-H proton is acidic.[1]Incompatibility: Reacts with strong bases (NaOH, KOH) to form salts.[1] Nitro-aromatic salts can be significantly less stable than the parent acid.[1]
Thermal Stability Melting point is likely

, but decomposition onset may be close to MP.[1]
Fire Hazard: Combustion releases toxic

and

gases.[1]
Pre-Disposal Stabilization Protocol

Objective: Render the material chemically inert during transport to the waste facility.

Scenario A: Solid Waste (Pure Compound)
  • Hydration (Optional but Recommended): If the material is old or dried out, wet it slightly with water or a high-flashpoint solvent (e.g., mineral oil) to desensitize it against friction/static, only if your facility's incinerator acceptance criteria permit it.

  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass if possible to prevent shrapnel in case of accidental shock, unless required by specific purity protocols.[1]

Scenario B: Solution Waste (Mother Liquor/Reaction Mix) [1]
  • pH Check: Ensure the solution is Neutral to Slightly Acidic (pH 5-7) .

    • Why? Alkaline conditions can induce nucleophilic aromatic substitution or degradation of the nitro rings, leading to runaway exotherms.

  • Solvent Compatibility: Ensure the carrier solvent is Non-Halogenated (unless unavoidable).[1]

    • Critical: Do not mix with acetone/ketones in the presence of base, as nitro compounds can form Janovsky complexes or ignite.

Step-by-Step Disposal Workflow

This protocol follows the "Cradle-to-Grave" logic required by EPA RCRA standards.

Phase 1: Segregation (The "Do Not Mix" Rule)

Never add this compound to a "General Organic Waste" carboy without checking the contents.[1]

  • INCOMPATIBLE: Strong Reducing Agents (Hydrides, Zinc metal), Strong Bases, Oxidizable amines.

  • COMPATIBLE: Dilute acids, inert organics (DCM, Ethyl Acetate, Toluene).

Phase 2: Packaging (Lab Pack System)

For research quantities (<50g), the Lab Pack method is the industry standard for safety.

  • Primary Container: Place the sealed jar containing the chemical into a larger, sealable plastic bag (secondary containment).

  • Absorbent: Place the bagged container into a DOT-approved drum (5-gallon or 55-gallon) lined with vermiculite or clay absorbent.[1]

    • Ratio: Ensure enough absorbent to soak up 2x the volume of liquid waste.[1]

  • Inventory Log: You must list the exact chemical name on the drum inventory sheet. Do not use generic terms like "Organic Waste." Use: "3-nitro-N-(2-nitrophenyl)benzenesulfonamide - Toxic/Reactive."[1]

Phase 3: Labeling & Regulatory Coding

Attach a hazardous waste label with the following details.

  • Constituents: 3-nitro-N-(2-nitrophenyl)benzenesulfonamide (95%+), Water/Solvent (<5%).[1]

  • Hazard Checkbox: [x] Toxic [x] Reactive (if dry/bulk).[1]

  • RCRA Codes (US Specific):

    • Since this specific isomer is not P-listed or U-listed, it defaults to characteristic codes if it exhibits them.[1]

    • D003 (Reactivity): Apply this if the safety officer deems the specific batch shock-sensitive.[1]

    • D001 (Ignitability): Apply if in a flammable solvent.[1]

    • Default: If neither applies, label as "Non-RCRA Regulated Hazardous Waste" but treat as Toxic Organic .

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision nodes for disposing of this nitro-sulfonamide to ensure no incompatible mixing occurs.

DisposalWorkflow Start Waste Generation: 3-nitro-N-(2-nitrophenyl) benzenesulfonamide StateCheck Physical State? Start->StateCheck SolidPath Solid / Crystals StateCheck->SolidPath Solid LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Liquid WetDown Action: Wet with Water/Mineral Oil (Desensitize) SolidPath->WetDown If Dry/Old LabPack Pack in HDPE Jar + Vermiculite (Lab Pack) SolidPath->LabPack If Fresh/Wet pHCheck Check pH: Is it Alkaline (>8)? LiquidPath->pHCheck WetDown->LabPack Neutralize Action: Acidify to pH 5-7 (Prevent Salt Instability) pHCheck->Neutralize Yes SolventCheck Solvent Check: Contains Ketones/Base? pHCheck->SolventCheck No Neutralize->SolventCheck Segregate CRITICAL: Segregate Do NOT mix with General Organic Waste SolventCheck->Segregate Yes SolventCheck->LabPack No (Inert Solvent) Segregate->LabPack Labeling Label: Toxic, Organic (Potential Energetic) LabPack->Labeling Incinerator Final Disposal: High-Temp Incineration Labeling->Incinerator

Figure 1: Decision matrix for segregating and packaging nitro-sulfonamide waste to prevent chemical incompatibility.

Emergency Procedures (Spill/Exposure)
  • Spill (Solid): Do not sweep rapidly (static risk). Wet the spill with water, then absorb with damp paper towels or inert clay. Place in a dedicated bag.

  • Spill (Liquid): Absorb with vermiculite.[1] Do not use paper towels if the solution is strongly acidic (nitration risk of cellulose, though low, is non-zero).

  • Exposure:

    • Skin: Wash with soap and water for 15 minutes.[1][2][3] Nitro compounds absorb transdermally; monitor for methemoglobinemia (blue lips/fingernails).[1]

    • Eyes: Rinse for 15 minutes. Seek medical attention immediately.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[1] [Link]

  • PubChem. (2024).[1] Compound Summary: 3-Nitrobenzenesulfonamide.[1][4] National Library of Medicine.[1] [Link]

Sources

Personal protective equipment for handling 3-nitro-N-(2-nitrophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

3-Nitro-N-(2-nitrophenyl)benzenesulfonamide: Advanced Laboratory Safety and Handling Guide

As drug development professionals and research scientists, handling highly functionalized synthetic intermediates requires moving beyond basic safety compliance into a regime of proactive risk management. 3-nitro-N-(2-nitrophenyl)benzenesulfonamide (CAS: 873985-57-0) presents a unique toxicological profile due to its dual nitroaromatic rings and sulfonamide linkage.

This guide provides the definitive operational and logistical framework for safely handling this compound, ensuring scientific integrity, regulatory compliance, and absolute personnel protection.

Threat Profile & Hazard Causality

To design an effective safety protocol, we must first understand the chemical causality behind the hazards. The Occupational Safety and Health Administration (OSHA) Personal Protective Equipment standard (29 CFR 1910 Subpart I) dictates that PPE must be selected based on a rigorous, compound-specific job hazard analysis[1].

  • Nitroaromatic Toxicity: The compound features two highly electron-deficient nitroaromatic rings. In biological systems, nitro groups can undergo enzymatic reduction to reactive nitroso and hydroxylamine intermediates. These electrophiles covalently bind to cellular macromolecules (proteins and DNA), leading to severe skin sensitization, methemoglobinemia, and potential genotoxicity.

  • Sulfonamide Hypersensitivity: The sulfonamide moiety is a well-documented hapten. Repeated dermal or inhalation exposure can trigger severe hypersensitivity reactions, ranging from contact dermatitis to systemic responses like Stevens-Johnson syndrome.

  • Aerosolization Risk: As a dry powder, the compound is highly susceptible to static charge accumulation during weighing, creating a severe inhalation and ocular exposure risk. The NIOSH Pocket Guide to Chemical Hazards reinforces that controlling occupational chemical hazards requires mitigating the physical state (e.g., dust/aerosol) as strictly as the chemical toxicity[2].

Quantitative PPE Specifications

Standard laboratory safety frameworks dictate that PPE is the secondary line of defense, subordinate to engineering controls like chemical fume hoods[1]. However, due to the sensitization risk of this compound, zero-tolerance barrier protection is required.

Table 1: PPE Material Compatibility and Specifications

PPE CategoryMaterial SpecificationThickness / RatingCausality & Rationale
Primary Glove (Inner) Nitrile (Powder-free)4 – 5 milProvides baseline tactile sensitivity for handling delicate glassware while acting as the first barrier against powder.
Secondary Glove (Outer) Nitrile or Neoprene8 – 12 milExtended cuff required. Sulfonamides in organic solvents (e.g., DMSO, DMF) rapidly permeate thin latex. Neoprene offers superior resistance to solvent carriers.
Ocular Protection Polycarbonate Splash GogglesANSI Z87.1+Safety glasses with side shields are insufficient. Goggles prevent aerosolized powder from contacting the highly vascularized ocular mucosa.
Body Protection Flame-Resistant Lab Coat100% Cotton / NomexMust feature knit cuffs to prevent wrist exposure between the glove and sleeve. Disposable Tyvek sleeves are recommended for bulk transfers.
Respiratory N95 or P100 Particulate Respirator99.97% Filter EfficiencyConditional: Only required if handling outside a certified containment device (e.g., during a catastrophic hood failure or major spill).

Operational Workflow: Step-by-Step Methodology

According to Prudent Practices in the Laboratory, working with highly reactive or toxic chemicals requires meticulous planning, including the use of secondary containment and static mitigation[3].

Phase 1: Environmental Preparation

  • Verify Containment: Ensure the Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood has a verified face velocity of 0.4 to 0.6 m/s.

  • Clear the Deck: Remove all unnecessary equipment to minimize turbulence and prevent cross-contamination.

  • Establish Secondary Containment: Place a disposable, chemical-resistant bench pad (absorbent side up, poly-backed) over the primary work area.

Phase 2: Weighing and Transfer

  • Don PPE: Inspect all gloves for pinholes. Don the lab coat, splash goggles, inner nitrile gloves, and outer extended-cuff gloves. Pull the outer glove over the knit cuff of the lab coat.

  • Static Mitigation: Use an anti-static weigh boat and a grounded stainless-steel or ceramic spatula. Causality: Plastic spatulas generate static electricity, causing the highly functionalized powder to repel, aerosolize, and contaminate the hood environment.

  • Transfer: Weigh the required mass of 3-nitro-N-(2-nitrophenyl)benzenesulfonamide. Transfer the powder directly into a sealable reaction vial.

  • Seal Before Moving: Cap the vial tightly before removing it from the fume hood. Never transport unsealed powder across the laboratory.

Phase 3: Solubilization & Decontamination

  • Solvent Addition: If creating a stock solution, inject the solvent (e.g., DMSO) slowly down the side of the vial to prevent displacing dry powder into the air.

  • Wet Wipe Decontamination: Dry wiping is strictly prohibited as it resuspends dust. Spray a laboratory wipe with 70% Isopropyl Alcohol (IPA) or a mild surfactant solution and wipe down the balance, spatulas, and hood deck.

  • Doffing: Remove the outer gloves inside the fume hood, turning them inside out to trap any microscopic powder residue.

Visualized Workflow Logic

G Start 1. Environmental Control Verify Fume Hood (0.5 m/s) PPE 2. PPE Donning Double Nitrile, Goggles, Coat Start->PPE Handling 3. Chemical Transfer Anti-static Weighing PPE->Handling Spill Spill or Aerosolization? Handling->Spill Decon 4. Decontamination Surfactant / IPA Wipe Spill->Decon No SpillResponse Emergency Response Absorbent Pads & Isolation Spill->SpillResponse Yes Disposal 5. Waste Segregation High-Temp Incineration Decon->Disposal SpillResponse->Decon

Operational workflow for handling highly active nitroaromatic sulfonamides.

Disposal and Neutralization Plan

Proper disposal is critical to prevent environmental toxicity and adverse reactions with incompatible waste streams.

  • Solid Waste Segregation: All contaminated consumables (weigh boats, pipette tips, outer gloves, bench pads) must be placed in a dedicated, sealable hazardous waste bag labeled "Toxic Solid Waste - Nitroaromatics". Do not mix with general lab trash.

  • Liquid Waste Segregation: Solutions containing 3-nitro-N-(2-nitrophenyl)benzenesulfonamide must be routed to compatible liquid waste carboys. Crucial: Do not mix nitroaromatic waste with strong oxidizers, strong bases, or reducing agents, as this can trigger violent exothermic reactions.

  • Final Destruction: High-temperature incineration is the only acceptable disposal method. Incineration effectively breaks the robust C-S and C-N bonds, neutralizing the compound while utilizing scrubbers to control NOx and SOx emissions.

References

  • Source: National Institutes of Health (PMC)
  • Title: Prudent Practices in the Laboratory - NCBI Bookshelf Source: National Institutes of Health URL
  • Title: NIOSH Pocket Guide to Chemical Hazards Source: Centers for Disease Control and Prevention URL

Sources

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